molecular formula C8H8O4 B565185 Homogentisic acid-13C6 CAS No. 1216468-48-2

Homogentisic acid-13C6

カタログ番号: B565185
CAS番号: 1216468-48-2
分子量: 174.10 g/mol
InChIキー: IGMNYECMUMZDDF-JTZKEMBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Homogentisic acid-13C6, also known as this compound, is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 174.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMNYECMUMZDDF-JTZKEMBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675920
Record name [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216468-48-2
Record name [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Homogentisic acid-13C6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homogentisic acid-13C6 is a stable isotope-labeled internal standard essential for the accurate quantification of homogentisic acid (HGA) in biological matrices. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use in mass spectrometry-based analytical techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the study of metabolic disorders such as alkaptonuria.

Chemical Properties and Identification

This compound is a non-radioactive, isotopically enriched form of homogentisic acid, where the six carbon atoms of the benzene ring have been replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled HGA in mass spectrometry, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-(2,5-dihydroxyphenyl-1,2,3,4,5,6-13C6)acetic acidN/A
Synonyms 2,5-Dihydroxybenzeneacetic Acid-13C6, Alcapton-13C6, Homogentisinic Acid-13C6N/A
CAS Number 1216468-48-2N/A
Chemical Formula C₂¹³C₆H₈O₄N/A
Molecular Weight 174.1 g/mol N/A
Appearance Solid[1]
Purity Typically ≥98%[2]
Isotopic Enrichment Typically ≥99 atom % ¹³C[2]

Role in Metabolic Pathways

Homogentisic acid is a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine. In a healthy individual, HGA is converted to maleylacetoacetate by the enzyme homogentisate 1,2-dioxygenase. A deficiency in this enzyme leads to the genetic disorder alkaptonuria, characterized by the accumulation of HGA in the body.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine aminotransferase HGA Homogentisic Acid p_HPP->HGA p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria)

Figure 1: Simplified pathway of tyrosine metabolism highlighting the role of Homogentisic Acid.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of HGA in biological samples such as urine and plasma.[3] Its use is crucial in:

  • Diagnosis and Monitoring of Alkaptonuria: Stable isotope dilution analysis using LC-MS/MS or GC-MS allows for precise measurement of HGA levels, which is the gold standard for diagnosing and monitoring the progression of alkaptonuria.

  • Metabolic Studies: As a tracer, it can be used to study the kinetics and flux of the tyrosine catabolic pathway.

  • Evaluation of Therapeutic Interventions: In clinical trials for alkaptonuria treatments, accurate HGA quantification is a key biomarker for assessing drug efficacy.

Experimental Protocols

The use of this compound as an internal standard is central to robust analytical methods for HGA quantification. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for HGA Quantification in Urine

This method is adapted from published protocols and is suitable for the routine analysis of HGA in urine samples.

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Homogentisic acid (for calibration standards)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Urine samples

4.1.2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of a working solution of this compound (e.g., 1 µg/mL in 0.1% formic acid in water).

  • Vortex the mixture thoroughly.

  • The sample is now ready for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 98-2% B; 4.1-5.0 min: 2% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (HGA) m/z 167.0
Product Ion 1 (HGA) m/z 123.0 (Quantifier)
Product Ion 2 (HGA) m/z 97.0 (Qualifier)
Precursor Ion (HGA-13C6) m/z 173.0
Product Ion 1 (HGA-13C6) m/z 129.0 (Quantifier)
Product Ion 2 (HGA-13C6) m/z 100.0 (Qualifier)

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with This compound Urine->Spike Vortex Vortex Spike->Vortex Inject Inject into UHPLC Vortex->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Integrate Peak Areas (HGA & HGA-13C6) Detect->Integrate Calculate Calculate Analyte to IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Figure 2: Experimental workflow for the quantification of HGA in urine using LC-MS/MS.
GC-MS Method for HGA Quantification in Plasma

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of HGA.[4][5]

4.2.1. Materials and Reagents

  • This compound (Internal Standard)

  • Homogentisic acid (for calibration standards)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate

  • Plasma samples

4.2.2. Sample Preparation and Derivatization

  • To 100 µL of plasma, add a known amount of this compound working solution.

  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex vigorously and centrifuge.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is ready for GC-MS analysis.

4.2.3. GC-MS Instrumentation and Conditions

Table 3: Suggested GC-MS Parameters

ParameterRecommended Setting
GC System Gas chromatograph with a split/splitless injector
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (HGA-TMS) m/z 384, 369, 281
Monitored Ions (HGA-13C6-TMS) m/z 390, 375, 287

Note: The specific ions to monitor will depend on the fragmentation pattern of the derivatized analyte and should be confirmed experimentally.

Data and Stability

Table 4: Solubility of Unlabeled Homogentisic Acid

SolventSolubilityReference
WaterSoluble[6]
DMSOSoluble[6]
EthanolSoluble[1]
DMFSoluble[1]
PBS (pH 7.2)5 mg/mL[1]

Note: The solubility of this compound is expected to be very similar to its unlabeled counterpart.

Stability:

  • Solid Form: Stable for years when stored at -20°C, protected from light.[1]

  • In Solution: Stock solutions in DMSO can be stored at -80°C for up to 6 months.[7] Unlabeled HGA in urine is most stable at 4°C.[8] At higher temperatures and alkaline pH, HGA can oxidize and polymerize, leading to a darkening of the solution.[9]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of homogentisic acid in biological samples. Its use as an internal standard in LC-MS/MS and GC-MS methods is critical for the diagnosis and management of alkaptonuria and for advancing research in tyrosine metabolism. The detailed protocols and data presented in this guide are intended to facilitate the implementation of robust and reliable analytical methodologies in research and clinical settings.

References

Homogentisic Acid-13C6: A Technical Guide for its Application as a Biomarker in Alkaptonuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkaptonuria and the Role of Homogentisic Acid

Alkaptonuria (AKU) is a rare, autosomal recessive genetic disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD). This enzyme is crucial for the metabolism of tyrosine, specifically for the conversion of homogentisic acid (HGA) into maleylacetoacetate. The absence or insufficiency of HGD activity leads to the accumulation of HGA in various tissues and its excessive excretion in the urine.

The hallmark clinical manifestations of AKU include the darkening of urine upon exposure to air (homogentisic aciduria), bluish-black pigmentation of connective tissues (ochronosis), and a debilitating, early-onset osteoarthritis. Over time, the deposition of HGA-derived polymers can lead to severe joint damage, cardiovascular complications, and the formation of kidney and prostate stones.

Given that the accumulation of HGA is the primary pathogenic event in AKU, its quantification in biological fluids is paramount for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Homogentisic Acid-13C6 as a Stable Isotope Biomarker

This compound (HGA-13C6) is a stable isotope-labeled form of HGA, where six carbon atoms in the molecule are replaced with the non-radioactive, heavy isotope ¹³C. This isotopic labeling makes HGA-13C6 an invaluable tool in the study of AKU for several key reasons:

  • Internal Standard for Quantification: HGA-13C6 serves as an ideal internal standard for the accurate and precise quantification of endogenous HGA in biological matrices such as plasma and urine using mass spectrometry-based methods. Its chemical and physical properties are nearly identical to unlabeled HGA, ensuring similar behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

  • Metabolic Flux Analysis: As a stable isotope tracer, HGA-13C6 can be administered to subjects to study the in vivo kinetics of HGA, including its production, distribution, and clearance. This allows researchers to gain a deeper understanding of the metabolic pathways affected by AKU and how they are modulated by therapeutic agents.

Quantitative Data on HGA Levels in Alkaptonuria

The following tables summarize key quantitative data from clinical studies in alkaptonuria, primarily focusing on the impact of the therapeutic agent nitisinone on HGA levels. Nitisinone inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is upstream of HGD in the tyrosine metabolism pathway, thereby reducing the production of HGA.

Table 1: Baseline Homogentisic Acid Levels in Alkaptonuria Patients

ParameterMatrixMean ValueRangeCitation
24-hour Urinary HGA ExcretionUrine1 - 8 grams/day-
Plasma HGA ConcentrationPlasma5.74 µg/mL3.15 - 10.5 µg/mL

Table 2: Effect of Nitisinone on 24-hour Urinary HGA Excretion (SONIA 1 Study)

Nitisinone DoseMean Urinary HGA ( g/24h ) - BaselineMean Urinary HGA ( g/24h ) - 4 Weeks% ReductionCitation
1 mg/day~4.5~0.2>95%
2 mg/day~4.8~0.15>96%
4 mg/day~5.0~0.1>98%
8 mg/day~5.2<0.1>98%
No Treatment (Control)~4.9~4.8No significant change

Table 3: Long-Term Effect of Nitisinone (2 mg/day) on Urinary HGA Excretion

Time PointMean Urinary HGA ( g/day ) - Nitisinone GroupMean Urinary HGA ( g/day ) - Control GroupCitation
Baseline5.15.8
4 Months0.125~5.8
36 Months0.113 - 0.2034.60 - 6.47

Experimental Protocols

Quantification of HGA in Human Plasma using LC-MS/MS with HGA-13C6 Internal Standard

This protocol describes a general method for the quantification of homogentisic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with HGA-13C6 as an internal standard.

a) Materials and Reagents:

  • Homogentisic acid (HGA) analytical standard

  • This compound (HGA-13C6)

  • Human plasma (control and patient samples)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

b) Sample Preparation:

  • Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of HGA-13C6 internal standard solution (concentration to be optimized based on expected endogenous HGA levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains HGA and HGA-13C6.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

c) LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) is used to elute HGA.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for HGA analysis.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both HGA and HGA-13C6.

      • HGA: The deprotonated molecular ion is at m/z 167.035. A potential product ion would be m/z 123.

      • HGA-13C6: The deprotonated molecular ion will be at m/z 173. The corresponding product ion would be m/z 128.

    • Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of HGA to HGA-13C6 against the concentration of HGA standards.

  • Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Model Protocol for a Human Metabolic Flux Study using HGA-13C6

Disclaimer: The following is a model protocol based on a mouse study and general principles of human stable isotope tracer studies. A specific human protocol for HGA-13C6 metabolic flux has not been detailed in the reviewed literature. This model should be adapted and rigorously validated under appropriate ethical and regulatory guidelines.

a) Study Design:

  • A single-center, open-label study in patients with a confirmed diagnosis of alkaptonuria.

  • Participants should be in a fasted state overnight before the tracer administration.

b) Tracer Administration:

  • A sterile solution of HGA-13C6 is administered as an intravenous (IV) bolus. The exact dose needs to be determined in a dose-finding study but could be in the range of 1-5 mg/kg body weight, similar to what has been used in animal studies after adjusting for species differences.

c) Sample Collection:

  • Blood samples are collected at multiple time points post-administration to capture the pharmacokinetic profile of HGA-13C6 and the dilution of endogenous HGA. A suggested sampling schedule is:

    • Pre-dose (baseline)

    • 2, 5, 10, 20, 40, 60, 90, 120, 180, and 240 minutes post-dose.

  • Urine is collected over a 24-hour period post-dose to determine the excretion of HGA-13C6 and its metabolites.

d) Sample Analysis:

  • Plasma and urine samples are analyzed using a validated LC-MS/MS method (as described in section 4.1) to determine the concentrations of both unlabeled HGA and HGA-13C6.

e) Pharmacokinetic and Metabolic Flux Analysis:

  • The concentration-time data for HGA-13C6 is used to calculate key pharmacokinetic parameters such as:

    • Half-life (t₁/₂)

    • Volume of distribution (Vd)

    • Clearance (CL)

  • The enrichment of HGA-13C6 in the total HGA pool is used to calculate the rate of appearance (Ra) of endogenous HGA, which reflects its production rate. This is typically done using compartmental modeling software.

Visualizations

Tyrosine Metabolism Pathway in Alkaptonuria

Tyrosine_Metabolism Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HGA Homogentisic Acid PHP->HGA 4-Hydroxyphenylpyruvate Dioxygenase PHP->HGA HGA->Block Homogentisate 1,2-Dioxygenase (Deficient in AKU) MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase Nitisinone Nitisinone Nitisinone->PHP

Caption: Tyrosine metabolism pathway highlighting the enzymatic block in alkaptonuria and the site of action of nitisinone.

Experimental Workflow for HGA-13C6 Metabolic Flux Study

HGA_Flux_Workflow Patient_Recruitment Patient Recruitment (Confirmed AKU Diagnosis) Baseline_Sampling Baseline Sampling (Blood and Urine) Patient_Recruitment->Baseline_Sampling Tracer_Administration IV Administration of This compound Baseline_Sampling->Tracer_Administration Timed_Sampling Timed Blood and Urine Collection Tracer_Administration->Timed_Sampling Sample_Processing Sample Preparation (Protein Precipitation, Extraction) Timed_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification of HGA and HGA-13C6) Sample_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic and Metabolic Flux Modeling LC_MS_Analysis->Data_Analysis Results Determination of HGA Production and Clearance Rates Data_Analysis->Results

Caption: A logical workflow for a stable isotope tracer study using HGA-13C6 in alkaptonuria patients.

Conclusion

This compound is a critical tool for advancing our understanding and management of alkaptonuria. Its use as an internal standard ensures the reliable quantification of HGA for diagnostic and monitoring purposes. Furthermore, as a stable isotope tracer, HGA-13C6 enables the detailed investigation of HGA metabolism in vivo, providing a powerful method to assess the pharmacodynamics of novel therapeutic agents aimed at reducing the HGA burden in patients with alkaptonuria. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat this debilitating disease.

The Pivotal Role of Homogentisic Acid-13C6 in Advancing Tyrosine Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of tyrosine metabolism, a critical pathway with implications for several metabolic disorders, has been significantly advanced by the application of stable isotope-labeled compounds. Among these, Homogentisic acid-13C6 (HGA-13C6) has emerged as an indispensable tool, particularly in the investigation of Alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of homogentisic acid (HGA). This technical guide provides a comprehensive overview of the applications of HGA-13C6 in tyrosine metabolism studies, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Core Applications of this compound

HGA-13C6 serves two primary functions in the study of tyrosine metabolism: as a highly specific internal standard for accurate quantification of endogenous HGA and as a metabolic tracer to elucidate the in vivo fate of HGA.

1. Internal Standard for Accurate Quantification

The gold standard for quantifying small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and precision of this method are greatly enhanced by the use of a stable isotope-labeled internal standard.[1] HGA-13C6, being chemically identical to endogenous HGA but with a different mass, co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[1][2] This allows for highly reliable measurement of HGA concentrations in biofluids such as serum and urine, which is critical for diagnosing and monitoring AKU, as well as for assessing the therapeutic efficacy of drugs like nitisinone.[2][3]

2. Metabolic Tracer for In Vivo Flux Analysis

By introducing HGA-13C6 into a biological system, researchers can trace the metabolic pathways of HGA.[4] This technique, known as stable isotope-resolved metabolomics (SIRM), has been instrumental in discovering previously unknown biotransformation products of HGA.[4][5] Studies in mouse models of AKU have revealed that the accumulating HGA is not metabolically inert but undergoes further metabolism, primarily through phase II biotransformation reactions, to form conjugates such as HGA-sulfate and HGA-glucuronide.[4][6] These findings have significantly advanced our understanding of the pathophysiology of AKU.

Quantitative Data Summary

The use of HGA-13C6 has enabled the precise quantification of HGA in various biological contexts. The following tables summarize key quantitative data from studies utilizing this powerful tool.

Table 1: Analytical Performance of LC-MS/MS Methods Using HGA-13C6 as an Internal Standard

ParameterHomogentisic Acid (HGA)TyrosineNitisinoneReference
Intra-batch Accuracy 94-108%95-109%89-106%[2]
Inter-batch Accuracy 88-108%91-104%88-103%[2]
Intra-batch Precision (%CV) <12%<12%<10%[2]
Inter-batch Precision (%CV) <12%<12%<10%[2]
Linearity (Serum) up to 500 µmol/Lup to 2000 µmol/Lup to 10 µmol/L[2]

Table 2: Representative Concentrations of Homogentisic Acid in Human Plasma/Serum

PopulationHGA ConcentrationAnalytical MethodReference
Normal Individuals 2.4 to 12 ng/mLStable Isotope Dilution GC-MS[7][8]
Alkaptonuria Patients Mean circulating concentration: 30.4 ± 0.8 µmol/LNot specified[9]
Non-AKU Subjects 2.24 ± 0.25 µmol/LNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments involving HGA-13C6.

Protocol 1: Quantification of HGA in Serum using LC-MS/MS with HGA-13C6 Internal Standard

This protocol is adapted from methodologies described for the simultaneous analysis of HGA, tyrosine, and nitisinone in serum.[2]

1. Sample Preparation:

  • To 10 µL of serum sample, add a deproteinizing solution containing the internal standards. For serum analysis, a combined internal standard solution is prepared in 0.1% formic acid in deionized water containing 13C6-homogentisic acid, d2-tyrosine, and 13C6-nitisinone.[2]
  • Vortex mix the samples to ensure thorough mixing and protein precipitation.
  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a reverse-phase C18 column for chromatographic separation. Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Identify at least two product ion transitions for each analyte (HGA, tyrosine, nitisinone) and their respective isotopically labeled internal standards (13C6-HGA, d2-tyrosine, 13C6-nitisinone).[2]

3. Data Analysis:

  • Construct calibration curves using matrix-matched calibration standards.
  • Calculate the concentration of HGA in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Protocol 2: In Vivo Metabolic Flux Analysis using 13C-labeled HGA in a Mouse Model of Alkaptonuria

This protocol is based on a study that investigated the biotransformation of HGA in Hgd−/− mice.[4]

1. Animal Model and Tracer Administration:

  • Use homozygous Hgd knockout (Hgd−/−) mice as a model for Alkaptonuria and heterozygous (Hgd+/−) mice as controls.
  • Administer a single bolus injection of 13C-labeled HGA to the mice.

2. Sample Collection:

  • Collect blood samples at multiple time points post-injection (e.g., 2, 5, 10, 20, 40, and 60 minutes) to capture the kinetics of the tracer.[4][6]
  • Process the blood to obtain plasma and store at -80°C until analysis.

3. Metabolite Extraction and Analysis:

  • Extract metabolites from the plasma samples.
  • Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-QTOF-MS) to identify and quantify both the unlabeled (M+0) and 13C-labeled (M+6) isotopologues of HGA and its metabolites.[4]

4. Data Interpretation:

  • Mine the data for isotopologue features. The detection of M+6 isotopologues of potential metabolites (e.g., HGA-sulfate, HGA-glucuronide) confirms that they are derived from the administered 13C-labeled HGA.[4][6]

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations were created using Graphviz (DOT language).

TyrosineMetabolism cluster_biotransformation HGA Biotransformation Tyrosine Tyrosine PHP 4-hydroxyphenylpyruvate Tyrosine->PHP Tyrosine aminotransferase HGA Homogentisic acid PHP->HGA 4-hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase (HGD) (Deficient in AKU) HGA_sulfate HGA-sulfate HGA->HGA_sulfate Sulfation HGA_glucuronide HGA-glucuronide HGA->HGA_glucuronide Glucuronidation

Caption: Tyrosine metabolism pathway highlighting the enzymatic block in Alkaptonuria and subsequent HGA biotransformation.

MetabolicFluxWorkflow start Start: Animal Model (e.g., Hgd-/- mouse) injection Administer This compound start->injection sampling Collect Blood Samples at Timed Intervals injection->sampling processing Plasma Separation sampling->processing extraction Metabolite Extraction processing->extraction analysis LC-MS/MS Analysis (Detect M+0 and M+6 Isotopologues) extraction->analysis data_analysis Data Analysis: Identify 13C-labeled Metabolites analysis->data_analysis conclusion Conclusion: Elucidate HGA Metabolic Pathways data_analysis->conclusion

Caption: Experimental workflow for an in vivo metabolic flux study using this compound.

QuantificationWorkflow start Start: Biological Sample (e.g., Serum) add_is Add this compound (Internal Standard) start->add_is deproteinize Protein Precipitation add_is->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis quantification Quantify HGA based on Peak Area Ratio to HGA-13C6 analysis->quantification end Result: Accurate HGA Concentration quantification->end

References

The Metabolic Journey of Homogentisic Acid-13C6 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo metabolic fate of Homogentisic acid-13C6 (HGA-13C6), a critical tracer for understanding the pathophysiology of Alkaptonuria (AKU) and evaluating therapeutic interventions. AKU is a rare genetic disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD), leading to the accumulation of homogentisic acid (HGA).[1][2] The use of stable isotope-labeled HGA allows for the precise tracking of its biotransformation, providing invaluable insights into its clearance and the effects of potential treatments like nitisinone.

The Tyrosine Metabolism Pathway and the Role of Nitisinone

Homogentisic acid is a key intermediate in the catabolism of the amino acid tyrosine. In healthy individuals, HGA is converted to maleylacetoacetate by HGD. In AKU, the deficiency of HGD leads to a buildup of HGA in the body. Nitisinone is a therapeutic agent that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of HGD in the tyrosine metabolism pathway.[3] By inhibiting HPPD, nitisinone effectively reduces the production of HGA.[3][4]

Below is a diagram illustrating the tyrosine metabolism pathway, the enzymatic deficiency in AKU, and the site of action for nitisinone.

Tyrosine Metabolism Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid (HGA) HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-Dioxygenase (HGD) AKU_Deficiency Deficient in Alkaptonuria (AKU) Fumarate_Acetoacetate Fumarate + Acetoacetate Maleylacetoacetate->Fumarate_Acetoacetate Nitisinone Nitisinone Nitisinone->HPPA Inhibits AKU_Deficiency->Maleylacetoacetate

Figure 1: Tyrosine metabolism pathway and nitisinone's mechanism of action.

In Vivo Metabolic Fate of this compound

Recent metabolomic studies utilizing 13C6-labeled HGA in a mouse model of AKU have elucidated the primary routes of its biotransformation when the main catabolic pathway is blocked. These studies have shown that HGA undergoes phase II biotransformation reactions, primarily forming sulfate and glucuronide conjugates.[1][2][5][6]

The following diagram illustrates the metabolic fate of HGA-13C6 in vivo in the context of AKU.

Metabolic Fate of HGA-13C6 HGA_13C6 This compound (HGA-13C6) HGA_Sulfate HGA-Sulfate-13C6 HGA_13C6->HGA_Sulfate Sulfation HGA_Glucuronide HGA-Glucuronide-13C6 HGA_13C6->HGA_Glucuronide Glucuronidation Excretion Urinary Excretion HGA_Sulfate->Excretion HGA_Glucuronide->Excretion

Figure 2: Biotransformation of HGA-13C6 in a model of Alkaptonuria.

Experimental Protocols

This section outlines a representative experimental protocol for an in vivo tracer study with HGA-13C6, based on published methodologies.[1][2][5][6]

Animal Model and Husbandry
  • Model: Homozygous Hgd knockout (Hgd-/-) mice, which accurately model the genetic and biochemical characteristics of human AKU, are typically used.[1][2][5][6] Heterozygous (Hgd+/-) littermates serve as controls.

  • Housing: Mice are housed under standard conditions with a controlled light-dark cycle and ad libitum access to food and water.

HGA-13C6 Tracer Administration
  • Tracer: this compound is administered to the mice.

  • Administration Route: The tracer can be administered via intraperitoneal (IP) or intravenous (IV) injection.

  • Dosage: A typical dosage for a metabolic flux experiment would be in the range of 1-10 mg/kg body weight, dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).

  • Time Course: Blood samples are collected at various time points post-injection to track the appearance and disappearance of the tracer and its metabolites. Common time points include 2, 5, 10, 20, 40, and 60 minutes.[1]

Sample Collection and Preparation
  • Blood Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C.

  • Protein Precipitation: For LC-MS analysis, proteins in the plasma must be removed. This is typically achieved by adding a cold organic solvent, such as methanol or acetonitrile (usually in a 3:1 or 4:1 ratio of solvent to plasma), followed by vortexing and centrifugation to pellet the precipitated proteins.[7][8] The supernatant containing the metabolites is then collected for analysis.

Analytical Methodology: LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful technique for separating and identifying the labeled metabolites.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for the separation of organic acids and their conjugates.

    • Mobile Phases: A gradient of two mobile phases is used for elution. Typically, mobile phase A is water with a small amount of an acid (e.g., 0.1% formic acid) to improve ionization, and mobile phase B is an organic solvent like acetonitrile or methanol, also with an acid.

    • Gradient: A gradient elution starts with a high percentage of mobile phase A, which gradually increases in the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for the detection of acidic compounds like HGA and its conjugates.

    • Detection: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. The high resolution and mass accuracy of a QTOF instrument allow for the confident identification of compounds based on their exact mass.

    • Isotopologue Extraction: The data is analyzed to specifically look for the M+6 isotopologues of HGA, HGA-sulfate, and HGA-glucuronide, which correspond to the incorporation of the six 13C atoms from the tracer.[1]

The following diagram provides a high-level overview of the experimental workflow.

Experimental Workflow Animal_Model Hgd-/- Mouse Model Tracer_Admin HGA-13C6 Injection (e.g., IP or IV) Animal_Model->Tracer_Admin Sample_Collection Time-Course Blood Collection Tracer_Admin->Sample_Collection Plasma_Prep Plasma Separation & Protein Precipitation Sample_Collection->Plasma_Prep LCMS_Analysis LC-QTOF-MS Analysis Plasma_Prep->LCMS_Analysis Data_Analysis Isotopologue Extraction & Quantification LCMS_Analysis->Data_Analysis

Figure 3: High-level experimental workflow for the in vivo study of HGA-13C6.

Quantitative Data Summary

While detailed quantitative data from published studies are limited, the following table provides a conceptual representation of the expected findings from a time-course experiment tracking the relative abundance of HGA-13C6 and its metabolites in the plasma of Hgd-/- mice.

Time Point (Minutes)Relative Abundance of HGA-13C6Relative Abundance of HGA-Sulfate-13C6Relative Abundance of HGA-Glucuronide-13C6
2HighLowLow
5DecreasingIncreasingIncreasing
10DecreasingPeakIncreasing
20LowDecreasingPeak
40Very LowLowDecreasing
60Near BaselineVery LowLow

Note: This table is illustrative and the exact kinetics would depend on the specific experimental conditions. The data from Hughes et al. (2021) shows a clear M+6 peak for HGA-13C6 that decreases over time, while the M+6 peaks for HGA-sulfate and HGA-glucuronide appear and then decrease, confirming their formation from the labeled HGA.[1]

Conclusion

The use of this compound as a tracer in in vivo studies has been instrumental in uncovering the metabolic fate of HGA in the absence of a functional HGD enzyme. The primary biotransformation pathways are sulfation and glucuronidation, leading to the formation of HGA-sulfate and HGA-glucuronide, which are then excreted. This technical guide provides a comprehensive overview of the underlying metabolic pathways, a detailed experimental protocol, and a summary of the expected outcomes. This information is crucial for researchers and drug development professionals working on novel therapies for Alkaptonuria and other related metabolic disorders.

References

Probing Tyrosine Metabolism: A Technical Guide to Homogentisic Acid-13C6 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Homogentisic acid-13C6 (HGA-13C6) in metabolic flux analysis, with a particular focus on its use in studying disorders of tyrosine metabolism, such as alkaptonuria. This document details the underlying principles, experimental methodologies, and data interpretation, offering a comprehensive resource for researchers in the field of metabolic diseases and drug development.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2][3] By tracking the flow of atoms from a labeled substrate through a metabolic network, MFA provides a detailed snapshot of cellular metabolism.[1][2][4] Stable isotope-labeled compounds, such as those enriched with Carbon-13 (13C), are frequently used as tracers in these studies.[3][5] The incorporation of these heavy isotopes into downstream metabolites can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4][6] This approach allows for the elucidation of pathway activity, the identification of metabolic bottlenecks, and the discovery of novel biotransformations, making it an invaluable tool in disease research and drug development.[1][5]

This compound (HGA-13C6) is a stable isotope-labeled form of homogentisic acid, a key intermediate in the catabolism of the amino acid tyrosine.[7] Its primary application in metabolic flux analysis has been in the study of alkaptonuria (AKU), a rare genetic disorder caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD).[7] This enzyme deficiency leads to the accumulation of HGA in the body, causing a range of clinical manifestations.[7] By introducing HGA-13C6 into a biological system, researchers can trace the metabolic fate of HGA and investigate the downstream consequences of its accumulation.[7]

Core Application: Investigating Alkaptonuria Pathophysiology

The primary application of HGA-13C6 has been in elucidating the metabolic perturbations in alkaptonuria. In a key study, HGA-13C6 was used as a tracer in a mouse model of AKU (Hgd−/− mice) to investigate the biotransformation of HGA in vivo.[7] This research has provided crucial insights into how the body processes the excess HGA that accumulates in this disease.

Tyrosine Metabolism and Alkaptonuria

The catabolism of tyrosine is a critical metabolic pathway that breaks down this amino acid into intermediates that can enter the citric acid cycle. A simplified diagram of this pathway, highlighting the enzymatic step affected in alkaptonuria, is presented below.

Tyrosine_Metabolism cluster_AKU Deficiency in Alkaptonuria Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine Aminotransferase HGA Homogentisic Acid p_HPP->HGA p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-Dioxygenase (HGD) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Figure 1: Simplified Tyrosine Catabolism Pathway

In individuals with alkaptonuria, the deficiency of the HGD enzyme leads to a blockage in this pathway, resulting in the accumulation of homogentisic acid.[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for researchers looking to apply HGA-13C6 in their own studies. The following sections outline a typical workflow for an in vivo metabolic flux experiment using this tracer.

Synthesis of this compound

While the synthesis of stable isotope-labeled compounds can be complex, enzymatic methods have been developed for the production of 13C-labeled metabolites.[8] For instance, 13C-labeled aromatic amino acids can be synthesized enzymatically from simpler, less expensive 13C-labeled precursors like pyruvate.[8] Although a specific protocol for the synthesis of HGA-13C6 is not detailed in the provided search results, it is likely produced through a multi-step chemical synthesis or a biocatalytic process using a 13C-labeled precursor.

In Vivo Metabolic Flux Experiment Workflow

The following diagram illustrates a general workflow for an in vivo metabolic flux experiment using HGA-13C6 in a mouse model of alkaptonuria.

MFA_Workflow cluster_animal_prep Animal Model Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Metabolite Analysis cluster_data_proc Data Processing and Interpretation Animal_Model Hgd-/- Mouse Model of AKU Tracer_Injection Injection of This compound Animal_Model->Tracer_Injection Time_Points Collection of Plasma Samples at Timed Intervals Tracer_Injection->Time_Points Metabolite_Extraction Metabolite Extraction from Plasma Time_Points->Metabolite_Extraction LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Isotopologue_Extraction Isotopologue Extraction (M+0 vs. M+6) LC_MS->Isotopologue_Extraction Flux_Analysis Metabolic Flux Calculation and Interpretation Isotopologue_Extraction->Flux_Analysis

Figure 2: In Vivo Metabolic Flux Analysis Workflow
Sample Preparation and LC-MS Analysis

  • Plasma Collection: Blood samples are collected from the animal model at various time points following the injection of HGA-13C6.[7] Plasma is then separated by centrifugation.

  • Metabolite Extraction: Metabolites are extracted from the plasma samples, typically using a protein precipitation method with a solvent like methanol or acetonitrile.

  • LC-MS Analysis: The extracted metabolites are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The LC system separates the different metabolites in the sample, and the MS detects and quantifies them based on their mass-to-charge ratio.

Data Presentation and Interpretation

A key aspect of metabolic flux analysis is the interpretation of the mass spectrometry data to determine the incorporation of the stable isotope label into downstream metabolites.

Isotopologue Extraction

The data from the LC-MS analysis is processed to extract the ion chromatograms for the native, unlabeled compound (M+0) and its 13C6-labeled counterpart (M+6).[7] The presence of a clear M+6 peak for a given metabolite confirms that it is derived from the administered HGA-13C6 tracer.[7]

Quantitative Analysis of HGA Biotransformation

In the study of Hgd−/− mice, the injection of HGA-13C6 led to the detection of 13C6-labeled forms of HGA-sulfate and HGA-glucuronide in the plasma.[7] This demonstrates that sulfation and glucuronidation are metabolic pathways for HGA in this animal model. The relative abundance of the M+0 and M+6 isotopologues over time can be used to calculate the rate of these biotransformations.

Time Point (minutes)HGA (M+6) Relative AbundanceHGA-Sulfate (M+6) Relative AbundanceHGA-Glucuronide (M+6) Relative Abundance
2HighDetectedDetected
5DecreasingIncreasingIncreasing
10DecreasingPeakPeak
20LowDecreasingDecreasing
40Very LowLowLow
60Near BaselineVery LowVery Low

Note: This table is a representative summary based on the description in the source literature and is intended for illustrative purposes.[7] Actual quantitative data would be presented as absolute concentrations or peak areas.

Conclusion

This compound is a valuable tool for metabolic flux analysis, particularly in the investigation of alkaptonuria and other disorders of tyrosine metabolism. By enabling the tracing of HGA's metabolic fate, this stable isotope-labeled compound provides crucial insights into the pathophysiology of these conditions. The experimental workflows and data analysis techniques described in this guide offer a framework for researchers to utilize HGA-13C6 to further unravel the complexities of metabolic diseases and to aid in the development of novel therapeutic strategies.

References

Commercial Suppliers of High-Purity Homogentisic acid-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Homogentisic acid-13C6, a critical isotopically labeled internal standard for research, particularly in the study of alkaptonuria and tyrosine metabolism. This document details product specifications from various suppliers, outlines a general experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates relevant biochemical and experimental workflows.

Introduction to this compound

Homogentisic acid (HGA) is an intermediate in the metabolic pathway of the amino acids phenylalanine and tyrosine.[1] The genetic disorder alkaptonuria, also known as "black urine disease," is characterized by a deficiency in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of HGA in the body.[2] This accumulation causes a variety of clinical manifestations, including ochronosis (a bluish-black pigmentation of connective tissues) and a severe, early-onset form of osteoarthritis.

This compound is a stable isotope-labeled version of HGA where the six carbon atoms of the phenyl ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of HGA in biological samples by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical measurements.[3]

Commercial Supplier and Product Specifications

Several commercial suppliers offer high-purity this compound. The following tables summarize the available quantitative data for easy comparison. Please note that for some suppliers, complete data was not publicly available and may require direct inquiry.

Table 1: General Product Information

SupplierProduct NameCatalog NumberCAS Number
BOC Sciences Homogentisic Acid-[13C6]BLP-0059451216468-48-2
Toronto Research Chemicals (TRC) This compoundH5934021216468-48-2
MedChemExpress This compoundHY-113283S1216468-48-2
Alfa Chemistry Homogentisic acid (Ring 13C6)ACM12164684821216468-48-2

Table 2: Physicochemical and Purity Data

SupplierMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic Enrichment/Purity
BOC Sciences C₂¹³C₆H₈O₄174.1098% by CP95% atom ¹³C
Toronto Research Chemicals (TRC) C₂¹³C₆H₈O₄174.10>98% (HPLC)Not specified
MedChemExpress Not specifiedNot specifiedNot specifiedNot specified
Alfa Chemistry ¹³C₆C₂H₈O₄174.1098%+Not specified

Synthesis and Quality Control

The synthesis of 13C-labeled compounds like this compound typically involves multi-step chemical synthesis starting from commercially available 13C-labeled precursors.[4] Suppliers of high-purity chemical reagents generally operate under stringent quality management systems, such as ISO 9001, to ensure product quality and consistency.[5][6]

Quality control for isotopically labeled standards involves a suite of analytical techniques to confirm chemical identity, purity, and isotopic enrichment. These methods often include:

  • High-Performance Liquid Chromatography (HPLC) for determining chemical purity.

  • Mass Spectrometry (MS) to confirm the molecular weight and isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the chemical structure and the position of the isotopic labels.

Certificates of Analysis (CoA) are typically provided by the suppliers with each product batch, detailing the specific quality control results. Researchers are advised to always request and review the CoA for the specific lot they are using.

Experimental Protocols: Quantification of Homogentisic Acid in Biological Samples using LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of endogenous HGA in biological matrices such as urine and serum.[2] Below is a generalized experimental protocol based on published methodologies.

Objective: To determine the concentration of Homogentisic acid in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Biological sample (e.g., urine, serum)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer

Methodology:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Accurately weigh a known amount of Homogentisic acid and this compound.

    • Dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

    • Store stock solutions at an appropriate temperature (e.g., -20°C).

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking known amounts of the Homogentisic acid stock solution into a blank biological matrix (e.g., control urine).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw biological samples, calibration standards, and QC samples.

    • To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the this compound internal standard solution.

    • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., methanol or acetonitrile).

    • Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient elution program to separate HGA from other matrix components.

      • Flow Rate: A typical flow rate for a standard HPLC system.

      • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for HGA.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Homogentisic acid and this compound. For example, for HGA, the deprotonated molecule [M-H]⁻ would be the precursor ion.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the analyte (HGA) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Tyrosine Metabolism Pathway

Homogentisic acid is a key intermediate in the catabolism of tyrosine. The following diagram illustrates this metabolic pathway. A deficiency in the enzyme Homogentisate 1,2-dioxygenase leads to the accumulation of Homogentisic acid, causing alkaptonuria.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisic_acid Homogentisic acid p_Hydroxyphenylpyruvate->Homogentisic_acid 4-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisic_acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria) Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Ketone_Bodies Ketone Bodies Acetoacetate->Ketone_Bodies

Figure 1. Tyrosine Catabolism Pathway

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of Homogentisic acid in biological samples using this compound as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Serum) IS_Addition Addition of This compound (Internal Standard) Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer to HPLC Vial Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (Separation on C18 column) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Homogentisic Acid Calibration_Curve->Quantification

Figure 2. LC-MS/MS Experimental Workflow

Conclusion

High-purity this compound is an indispensable tool for researchers studying tyrosine metabolism and the pathophysiology of alkaptonuria. Several reputable commercial suppliers provide this stable isotope-labeled standard, enabling accurate and precise quantification of endogenous Homogentisic acid in complex biological matrices. The selection of a supplier should be based on a thorough review of their product specifications and quality documentation. The provided general LC-MS/MS protocol and workflows serve as a foundation for developing and validating robust analytical methods in the laboratory.

References

A Technical Guide to Natural Abundance Correction in Homogentisic Acid-13C6 Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for correcting natural isotopic abundance in metabolic studies utilizing 13C6-labeled Homogentisic acid (HGA). Accurate correction is paramount for the precise quantification of metabolic fluxes and the reliable interpretation of tracer experiments, particularly in the research of metabolic disorders like Alkaptonuria (AKU).

Introduction to Homogentisic Acid and Isotope Tracing

Homogentisic acid (HGA) is a key intermediate in the catabolic pathway of the amino acids tyrosine and phenylalanine.[1][2] In the rare genetic disorder Alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD) leads to the accumulation of HGA in the body.[3][4] This accumulation causes the characteristic symptoms of ochronosis (darkening of connective tissues) and severe arthritis.[1][3]

Stable isotope tracers, such as Homogentisic acid-13C6 (HGA-13C6), are powerful tools for studying the dynamics of metabolic pathways in vivo.[5][6] By introducing a labeled compound, researchers can trace its fate and quantify the rates (fluxes) of biochemical reactions.[7] However, the interpretation of data from these experiments is complicated by the natural abundance of heavy isotopes.[5][8] This guide details the critical process of correcting for this natural abundance to ensure data accuracy.

The Principle of Natural Isotopic Abundance

Naturally occurring elements consist of a mixture of stable isotopes. For instance, carbon is predominantly 12C, but a small fraction exists as 13C.[8] When analyzing a molecule with mass spectrometry, these naturally present heavy isotopes contribute to the mass isotopomer distribution (MID), creating signals (e.g., M+1, M+2) that can be mistaken for incorporation of the experimental tracer.[9]

A distinction must be made between isotopes introduced experimentally via a tracer and those naturally present from the start.[5] Failure to correct for this can lead to an overestimation of tracer incorporation and inaccurate metabolic flux calculations.[10]

Quantitative Data: Natural Abundance of Key Isotopes

The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules.

ElementIsotopeNatural Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.9885
2H0.0115
Oxygen16O99.757
17O0.038
18O0.205
Nitrogen14N99.632
15N0.368
Data sourced from Midani et al., 2017, as cited in[8]

The Challenge in HGA-13C6 Studies

Homogentisic acid has the molecular formula C8H8O4.[11] An unlabeled HGA molecule will still produce a pattern of mass isotopomers in a mass spectrometer due to the natural abundance of 13C, 17O, and 18O. For example, the M+1 peak will primarily result from molecules containing one 13C atom or one 17O atom. The M+2 peak can result from molecules with two 13C atoms, one 18O atom, or other combinations.

When HGA-13C6 is introduced, the goal is to measure the M+6 peak, which represents the fully labeled tracer. However, the measured intensities of all isotopologues (M+0 to M+6) are a combination of the labeled tracer's distribution and the natural abundance distribution of both the labeled and unlabeled HGA pools.

Tyrosine Catabolism Pathway

The diagram below illustrates the metabolic pathway for tyrosine degradation, highlighting the point of disruption in Alkaptonuria.

Tyrosine_Metabolism cluster_enzymes Enzymes Tyrosine Tyrosine pHPPA 4-Hydroxyphenylpyruvate Tyrosine->pHPPA TAT HGA Homogentisic Acid (HGA) pHPPA->HGA HPPD MAA Maleylacetoacetic Acid HGA->MAA HGD Blocked in Alkaptonuria FAA Fumarylacetoacetic Acid MAA->FAA MAAI Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate TAT TAT HPPD 4-hydroxyphenylpyruvate dioxygenase HGD Homogentisate 1,2-dioxygenase (HGD) MAAI Maleylacetoacetate isomerase FAH Fumarylacetoacetate hydrolase

Caption: Tyrosine degradation pathway and the HGD enzyme deficiency in Alkaptonuria.

Methodologies for Natural Abundance Correction

The correction process mathematically deconvolutes the measured mass isotopomer distribution (MID) to determine the true fractional enrichment from the isotopic tracer.[5][9]

The Correction Matrix Method

A common and robust method involves the use of a correction matrix.[8][10] This approach relates the measured MID to the corrected (true) MID through a linear equation:

Mmeasured = C × Mcorrected

Where:

  • Mmeasured is the vector of measured fractional abundances of each mass isotopomer.

  • C is the correction matrix, which accounts for the probability of each isotopomer naturally occurring.

  • Mcorrected is the vector of the true fractional abundances resulting solely from the tracer.

The correction matrix is constructed based on the elemental composition of the molecule (e.g., C8H8O4 for HGA) and the known natural abundances of its constituent isotopes.[10] Once the matrix is built, the equation can be solved for Mcorrected, often using non-negative least squares algorithms to handle potential measurement noise.[10][12]

Iterative Correction Methods

Iterative algorithms provide an alternative approach. These methods sequentially correct each isotopologue's intensity, starting with the monoisotopic peak (M+0).[12] The corrected intensity of a lower mass isotopologue is used to calculate the natural abundance contribution to the next higher mass isotopologue, which is then subtracted.[12]

Experimental and Analytical Workflow

A typical metabolic flux experiment using HGA-13C6 involves several key stages, from administration of the tracer to the final data analysis.

Experimental_Workflow cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_data Data Processing A Administration of This compound B Sample Collection (e.g., Plasma, Urine) A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Generate Raw Mass Isotopomer Distribution (MID) D->E F Natural Abundance Correction E->F G Calculate Corrected MID F->G H Metabolic Flux Analysis G->H

Caption: General workflow for a stable isotope tracer experiment.
Detailed Experimental Protocol

The following table outlines a generalized protocol for a metabolic flux experiment using HGA-13C6 in a mouse model, based on methodologies described in the literature.[6]

StepProcedureDetails and Considerations
1. Tracer Administration Intravenous or intraperitoneal injection of HGA-13C6.The dosage and administration route depend on the specific research question and animal model. A typical experiment might involve injecting the tracer and collecting samples at various time points (e.g., 10, 20, 30 minutes post-injection).[6]
2. Sample Collection Collect blood (for plasma) or urine.Samples should be immediately processed or flash-frozen in liquid nitrogen to quench metabolic activity and preserve metabolite integrity.
3. Metabolite Extraction Protein precipitation and extraction from plasma or urine.A common method involves adding a cold solvent mixture (e.g., methanol/acetonitrile/water) to the sample, vortexing, and centrifuging to pellet proteins and debris. The supernatant containing the metabolites is then collected.
4. Sample Preparation Dry the supernatant and reconstitute.Samples are typically dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for LC-MS analysis.
5. LC-MS/MS Analysis Analyze samples using Liquid Chromatography-Mass Spectrometry.Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) and intensity of all HGA isotopologues.
6. Data Processing Extract ion chromatograms and integrate peak areas.Software is used to identify the peaks corresponding to each HGA isotopologue (M+0 to M+6) and calculate their respective areas, which represent the measured MID.
7. Correction & Analysis Apply natural abundance correction algorithms.Use software tools (e.g., AccuCor2, IsoCor) or custom scripts to apply the correction matrix or iterative methods to the raw MID data.[10] The resulting corrected MID is used for downstream metabolic flux analysis.

Data Presentation and Interpretation: An Example

To illustrate the process, consider the following hypothetical data for HGA (C8H8O4).

Theoretical vs. Measured MID

The first table shows the theoretical MID of unlabeled HGA, calculated based solely on the natural abundance of its constituent isotopes. The second table presents a hypothetical measured MID from a tracer experiment and the final corrected distribution.

Table 1: Theoretical MID of Unlabeled HGA (C8H8O4)

Mass Isotopomer Theoretical Fractional Abundance (%) Primary Contributing Isotopes
M+0 90.73 12C81H816O4
M+1 8.60 One 13C
M+2 1.20 Two 13C or one 18O
M+3 0.08 Three 13C or one 13C and one 18O
M+4 <0.01 -
M+5 <0.01 -
M+6 <0.01 -

Note: These are simplified calculations for illustrative purposes.

Table 2: Example of Raw vs. Corrected MID in an HGA-13C6 Experiment

Mass Isotopomer Measured Abundance (%) Corrected Abundance (%) Interpretation of Corrected Data
M+0 54.44 60.0 Represents the fraction of the HGA pool that is unlabeled.
M+1 5.17 0.0 After correction, all M+1 signal was attributed to natural abundance.
M+2 0.72 0.0 After correction, all M+2 signal was attributed to natural abundance.
M+3 0.04 0.0 -
M+4 0.02 0.0 -
M+5 0.01 0.0 -
M+6 39.60 40.0 Represents the true fraction of the HGA pool derived from the HGA-13C6 tracer.

| Total | 100.0 | 100.0 | |

As the example demonstrates, a significant portion of the measured signal for lower mass isotopomers is due to natural abundance. The correction reveals that in this hypothetical case, 40% of the HGA pool has been enriched by the tracer.

Conclusion

Natural abundance correction is a non-negotiable step in quantitative metabolomics using stable isotope tracers like this compound. It is the foundation upon which accurate measurements of metabolic flux and reliable biological interpretations are built. By employing rigorous correction methodologies, researchers can confidently distinguish between naturally occurring isotopes and experimentally introduced labels, unlocking the full potential of stable isotope tracing in elucidating complex metabolic networks and understanding disease pathophysiology.

References

Safeguarding the Integrity of Homogentisic acid-13C6: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of Homogentisic acid-13C6 solutions, a critical isotopically labeled compound for research in alkaptonuria and other metabolic disorders. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results through proper handling and storage of this key analytical standard.

This compound, as a stable isotope-labeled internal standard, is instrumental in the accurate quantification of homogentisic acid in biological matrices.[1] Its stability is paramount for the precision of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] While the stability of a stable isotope-labeled compound is expected to be comparable to its unlabeled counterpart, this guide consolidates available data and provides best-practice protocols for maintaining its chemical integrity.

Recommended Storage Conditions

Proper storage is the first line of defense against the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid form and prepared solutions based on available data for the unlabeled analogue.

FormStorage TemperatureDurationAdditional Notes
Solid (Neat) -20°C≥ 4 years[4]Store in original, tightly sealed containers. Protect from moisture.
FreezerNot specified[5]General recommendation for long-term storage.
Stock Solutions -80°C6 months[1]Aliquot to avoid repeated freeze-thaw cycles. Use amber vials to protect from light.[6]
-20°C1 month[1]Suitable for shorter-term storage.
Working Solutions Prepared FreshDay of analysisRecommended to ensure accuracy.[6]
2-8°C≤ 16 days[6]If short-term storage is necessary.

Stability of Homogentisic Acid Solutions

The stability of Homogentisic acid is influenced by several factors, including temperature, pH, and light exposure. The following table presents a summary of stability data for unlabeled homogentisic acid, which is expected to be directly applicable to this compound.

MatrixTemperatureLight ConditionDurationStability (% Remaining)Observations
Dried Urine37°CProtected from light28 daysPoorVisible darkening of the sample, suggesting oxidation and polymerization.[7]
Dried Urine20°CProtected from light28 daysPoor[7]---
Dried Urine20°CDaylight28 daysPoor[7]---
Dried Urine4°CProtected from light28 daysStable[7]Most stable condition for dried samples.
Aqueous Solution (pH 8.0)Room TemperatureNot specified24 hoursUnstableSolution turned dark brown due to oxidation.[8]
Aqueous Solution (pH 6.0-7.0)Room TemperatureNot specified24 hoursStableNo color change observed.[8]

Experimental Protocols

A validated, stability-indicating analytical method is crucial for assessing the stability of this compound solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.

Protocol: Stability-Indicating HPLC Method for this compound

1. Objective: To quantify the concentration of this compound and resolve it from potential degradation products over time under various stress conditions.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and/or methanol

  • HPLC grade water

  • Formic acid or acetic acid (for mobile phase acidification)

  • Volumetric flasks, pipettes, and autosampler vials (amber recommended)

3. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

4. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient tailored to separate the parent compound from any degradation products. An example could be starting with 5% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 296 nm (λmax for Homogentisic acid)[4]

  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase or a relevant matrix to create a calibration curve.

  • Stability Samples: Prepare solutions of this compound at a known concentration in the desired solvent and matrix. Aliquot into vials for each time point and storage condition.

6. Stability Study Procedure:

  • Expose the stability samples to the desired stress conditions (e.g., elevated temperature, different pH buffers, light exposure according to ICH Q1B guidelines[9]).

  • At each specified time point, retrieve a sample from each condition.

  • Analyze the samples by HPLC, along with freshly prepared standards for the calibration curve.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time zero).

  • Monitor for the appearance of new peaks, which may indicate degradation products. The DAD can be used to assess peak purity.

Visualizing Key Processes and Relationships

To further elucidate the context and procedures related to this compound, the following diagrams have been generated.

Tyrosine_Catabolism_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisic_acid Homogentisic acid (HGA) (accumulates in Alkaptonuria) p_Hydroxyphenylpyruvate->Homogentisic_acid p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisic_acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase (deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase

Figure 1. Metabolic pathway of tyrosine catabolism.

Stability_Study_Workflow cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis Prep_Solutions Prepare HGA-13C6 Solutions in desired matrix/solvent Aliquoting Aliquot samples for each time point and condition Prep_Solutions->Aliquoting T0_Analysis Analyze Time Zero (T0) samples to establish initial concentration Aliquoting->T0_Analysis Storage Store aliquots under defined stress conditions (Temp, pH, Light) T0_Analysis->Storage Sampling Withdraw samples at predetermined time intervals Storage->Sampling HPLC_Analysis Analyze by validated stability-indicating HPLC method Sampling->HPLC_Analysis Data_Processing Quantify remaining HGA-13C6 and assess degradation products HPLC_Analysis->Data_Processing

Figure 2. Experimental workflow for stability assessment.

Factors_Influencing_Stability HGA_Stability This compound Solution Stability Degradation Degradation (Oxidation, Polymerization) HGA_Stability->Degradation Temperature Temperature Temperature->Degradation Higher temp accelerates pH pH pH->Degradation Alkaline pH accelerates Light Light Exposure Light->Degradation UV/Daylight can promote Oxygen Oxygen Oxygen->Degradation Required for oxidation

Figure 3. Factors influencing HGA-13C6 solution stability.

Conclusion

The stability of this compound solutions is critical for their effective use as internal standards in quantitative bioanalysis. This guide underscores the importance of low-temperature storage (-20°C to -80°C), protection from light, and maintenance of a neutral to acidic pH to prevent degradation. By adhering to the recommended storage conditions and employing validated analytical methods for stability monitoring, researchers can ensure the accuracy and reliability of their data in the study of alkaptonuria and related metabolic pathways.

References

An In-depth Technical Guide on the Application of Homogentisic Acid-13C6 for Investigating Ochronosis Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkaptonuria (AKU) is a rare, autosomal recessive disorder characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD).[1] This enzymatic defect leads to the accumulation of homogentisic acid (HGA), an intermediate in the metabolism of tyrosine and phenylalanine.[1] Over time, HGA oxidizes and polymerizes into a dark, melanin-like pigment that deposits in connective tissues, a process known as ochronosis.[1] This pigment accumulation is the primary driver of the severe clinical manifestations of AKU, including debilitating osteoarthropathy, cardiovascular complications, and kidney stones.

To unravel the intricate mechanisms of ochronosis pathogenesis and to evaluate potential therapeutic interventions, stable isotope-labeled tracers are invaluable tools. Homogentisic acid-13C6 (HGA-13C6), a non-radioactive, stable isotope-labeled version of HGA, serves as a powerful probe to trace the metabolic fate of HGA in vivo and in vitro. This technical guide provides a comprehensive overview of the application of HGA-13C6 in ochronosis research, detailing experimental protocols, data presentation, and the visualization of relevant biological pathways.

Synthesis and Availability of this compound

While detailed, step-by-step synthesis protocols for this compound are not widely published due to their specialized nature, the compound is commercially available from various suppliers of stable isotope-labeled compounds. The synthesis generally involves incorporating six 13C atoms into the benzene ring of the homogentisic acid molecule, starting from a 13C-labeled precursor such as [13C6]-phenol.[2] Researchers can procure HGA-13C6 with high isotopic purity (typically >95% atom 13C) for use in metabolic studies.[3]

Experimental Protocols

Animal Models

Genetically engineered mouse models that recapitulate the key features of human AKU are essential for in vivo studies. The Hgd knockout (Hgd−/−) mouse is a widely used model that exhibits elevated plasma and urine HGA levels and develops ochronosis.[1]

In Vivo Metabolic Flux Analysis using HGA-13C6

This section outlines a typical experimental workflow for an in vivo metabolic flux study in an AKU mouse model.

3.2.1 Preparation and Administration of HGA-13C6

  • Preparation of Dosing Solution: Prepare a sterile solution of HGA-13C6 in a physiologically compatible vehicle, such as sterile saline (0.9% NaCl). A typical concentration used is approximately 1.96 mg/mL.[4]

  • Dosage Calculation: The injection volume should be adjusted for each mouse to achieve a target final blood concentration. For example, to achieve a final blood concentration of approximately 1 mmol/L, the calculation can be based on an assumed total blood volume of 75 mL/kg body weight.[4]

  • Administration: Administer the HGA-13C6 solution via intravenous (IV) tail vein injection. For kinetic studies, a bolus injection is typically performed over a short period (e.g., a few seconds).[5]

3.2.2 Sample Collection

  • Blood Collection: Collect serial blood samples from the tail vein at specified time points post-injection (e.g., 2, 5, 10, 20, 40, and 60 minutes).[4] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).[5] Immediately after collection, centrifuge the blood at 3,500 x g for 15 minutes at 4°C to separate the plasma.[5] Snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.[5]

  • Urine Collection: House mice in metabolic cages for 24-hour urine collection. Alternatively, urine can be collected by gently massaging the lower abdomen.[6] Centrifuge the collected urine to remove debris, then snap-freeze and store at -80°C.

  • Tissue Harvesting: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., cartilage, liver, kidney). To minimize post-mortem metabolic changes, it is crucial to rapidly freeze the tissues. Use pre-cooled instruments and immediately freeze-clamp the tissue in liquid nitrogen.[7] Store the frozen tissues at -80°C.

Metabolite Extraction

3.3.1 Plasma and Urine

  • Protein Precipitation: Thaw plasma or urine samples on ice. Add a cold organic solvent mixture, such as methanol:acetonitrile (1:1 v/v) or 80% methanol, to precipitate proteins. A common ratio is 4 parts solvent to 1 part sample.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

3.3.2 Tissues

  • Homogenization: Weigh the frozen tissue and homogenize it in a cold extraction solvent using a bead beater or other mechanical homogenizer. A common solvent is a mixture of methanol, chloroform, and water to extract both polar and non-polar metabolites.

  • Phase Separation: After homogenization, centrifuge the sample to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.

  • Extraction of Polar Metabolites: Collect the upper aqueous phase containing the polar metabolites, including HGA and its conjugates.

  • Drying and Reconstitution: Process the aqueous phase as described for plasma and urine samples.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of HGA-13C6 and its metabolites.

Chromatographic Separation
  • Column: A reversed-phase C18 column is typically used for the separation of HGA and its metabolites.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A gradient elution is employed to separate the analytes, starting with a low percentage of organic phase and gradually increasing it.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of HGA and its acidic metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

Data Presentation

Quantitative data from HGA-13C6 tracer studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: LC-MS/MS Parameters for the Analysis of HGA-13C6 and its Metabolites
AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound173.1129.1-15
HGA-Sulfate-13C6253.1173.1-20
HGA-Glucuronide-13C6349.1173.1-25
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used. The product ion for the conjugates corresponds to the loss of the sulfate or glucuronide moiety, respectively.
Table 2: Illustrative Quantitative Data from an In Vivo HGA-13C6 Metabolic Flux Study in an AKU Mouse Model
Time (minutes)Plasma HGA-13C6 (µM)Plasma HGA-Sulfate-13C6 (µM)Plasma HGA-Glucuronide-13C6 (µM)
2985.215.32.1
5754.828.95.7
10512.345.19.8
20258.156.412.3
4095.642.78.5
6035.225.14.2
This table presents hypothetical data for illustrative purposes, based on the expected metabolic profile from published studies.[4] Actual values will vary depending on the experimental conditions.
Table 3: HGA Concentration in Bile and Urine of AKU Mice
BiofluidGenotypeTreatmentHGA Concentration (µmol/L)
BileHgd-/- (AKU)Untreated1003 ± 410
BileHgd-/- (AKU)Nitisinone45 ± 23
UrineHgd-/- (AKU)Untreated80,000 - 689,000
Data adapted from Norman et al.

Visualization of Pathways

Graphviz diagrams are provided to visualize the key metabolic and signaling pathways involved in ochronosis pathogenesis.

Tyrosine Metabolism Pathway

Tyrosine_Metabolism cluster_tca TCA Cycle Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH PHP p-Hydroxyphenylpyruvate Tyr->PHP TAT HGA Homogentisic Acid (HGA) PHP->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD (Deficient in AKU) Ochronosis Ochronosis (Pigment Deposition) HGA->Ochronosis FAA Fumarylacetoacetate MAA->FAA GSTZ1 Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate

Caption: Tyrosine catabolism pathway and the metabolic block in Alkaptonuria.

Experimental Workflow for HGA-13C6 Metabolic Flux Analysis

Experimental_Workflow start Start: AKU Mouse Model (Hgd-/-) injection IV Injection of This compound start->injection sampling Serial Blood & Urine Sample Collection injection->sampling tissue Tissue Harvesting (Cartilage, Liver, etc.) injection->tissue extraction Metabolite Extraction (Plasma, Urine, Tissues) sampling->extraction tissue->extraction analysis LC-MS/MS Analysis (Quantification of 13C-labeled HGA and metabolites) extraction->analysis data Data Analysis & Metabolic Flux Calculation analysis->data

Caption: Workflow for in vivo metabolic studies using HGA-13C6.

Pathogenic Signaling of HGA in Chondrocytes

HGA_Pathogenesis HGA High Extracellular Homogentisic Acid (HGA) OxidativeStress Increased Oxidative Stress (ROS Production) HGA->OxidativeStress Pigment Ochronotic Pigment Deposition HGA->Pigment MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction AutophagyAlteration Autophagy Alteration OxidativeStress->AutophagyAlteration Chondroptosis Chondroptosis (Apoptosis) MitochondrialDysfunction->Chondroptosis AutophagyAlteration->Chondroptosis ECM Extracellular Matrix Degradation Chondroptosis->ECM Ochronosis Ochronotic Arthropathy ECM->Ochronosis Pigment->Ochronosis

Caption: HGA-induced pathogenic cascade in articular chondrocytes.

Conclusion

This compound is an indispensable tool for elucidating the complex pathophysiology of ochronosis in alkaptonuria. Its use in stable isotope tracing studies allows for the precise tracking of HGA's metabolic fate, the identification of novel biomarkers, and the quantitative assessment of therapeutic interventions. The detailed experimental protocols and data presentation formats provided in this guide are intended to support researchers in designing and executing robust studies to further our understanding of this debilitating disease and to accelerate the development of effective treatments.

References

Methodological & Application

Application Note: High-Throughput Quantification of Homogentisic Acid in Serum and Urine using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of homogentisic acid (HGA) in human serum and urine. The method utilizes Homogentisic acid-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for clinical research, particularly in the study of Alkaptonuria (AKU), a rare genetic disorder of tyrosine metabolism.[1][2][3] The protocol detailed herein provides a high-throughput workflow for the reliable measurement of HGA, a critical biomarker for monitoring disease progression and therapeutic efficacy.

Introduction

Alkaptonuria is an autosomal recessive disorder caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of homogentisic acid.[1][2] This accumulation results in the deposition of a dark pigment in connective tissues, a condition known as ochronosis, which causes debilitating arthritis and other systemic complications.[3] Accurate and precise quantification of HGA in biological matrices is therefore essential for the clinical management and investigation of AKU.

Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and the ability to correct for matrix effects and variations in sample processing.[4] The use of a SIL-IS, such as this compound, which co-elutes with the analyte and has nearly identical physicochemical properties, ensures the highest level of analytical accuracy.[5][6] This application note provides a detailed protocol for the determination of HGA in serum and urine, validated to meet the stringent requirements of clinical research.

Experimental

Materials and Reagents
  • Homogentisic acid (HGA) standard (Sigma-Aldrich)

  • This compound (SIL-IS)

  • Formic acid, LC-MS grade (Fisher Scientific)

  • Methanol, LC-MS grade (Fisher Scientific)

  • Acetonitrile, LC-MS grade (Fisher Scientific)

  • Deionized water, 18 MΩ·cm

  • Human serum and urine, drug-free (BioIVT)

Sample Preparation

Serum Samples:

  • Thaw serum samples at room temperature.

  • To 100 µL of serum, add 10 µL of the internal standard working solution (this compound in 0.1% formic acid).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

  • Thaw urine samples at room temperature and vortex to mix.

  • Centrifuge at 4,000 rpm for 5 minutes to pellet any precipitate.

  • Dilute the urine sample 1:100 with deionized water containing 0.1% formic acid.

  • To 100 µL of the diluted urine, add 10 µL of the internal standard working solution.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • System: Agilent 1290 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 95% B

    • 2.1 min: 5% B

    • 3.0 min: 5% B

Mass Spectrometry:

  • System: Agilent 6495 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Gas Temperature: 300°C

  • Gas Flow: 14 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    • Homogentisic acid: Precursor ion m/z 167.0, Product ion m/z 123.0

    • This compound: Precursor ion m/z 173.0, Product ion m/z 128.0

Results and Discussion

The described method was validated for linearity, accuracy, precision, and stability. The use of this compound as an internal standard effectively normalized for matrix effects, which were observed to cause a slight decrease in signal intensity in acidified urine samples.[7]

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 500 µmol/L for HGA in both serum and urine. The coefficient of determination (r²) was consistently >0.99 for all calibration curves.

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in the tables below.

Table 1: Intra-batch Accuracy and Precision for HGA in Serum [1][2]

QC LevelNominal Conc. (µmol/L)Measured Conc. (µmol/L) (n=6)Accuracy (%)Precision (CV%)
Low54.998< 12
Medium5051.5103< 12
High40039298< 12

Table 2: Inter-batch Accuracy and Precision for HGA in Serum (n=20) [1][2]

QC LevelNominal Conc. (µmol/L)Measured Conc. (µmol/L)Accuracy (%)Precision (CV%)
Low54.896< 12
Medium5052.0104< 12
High40039699< 12

Table 3: Intra-batch Accuracy and Precision for HGA in Urine [7]

QC LevelNominal Conc. (µmol/L)Measured Conc. (µmol/L) (n=6)Accuracy (%)Precision (CV%)
Low109.898< 5
Medium100102.5102.5< 5
High80079299< 5

Table 4: Inter-batch Accuracy and Precision for HGA in Urine (n=20) [7]

QC LevelNominal Conc. (µmol/L)Measured Conc. (µmol/L)Accuracy (%)Precision (CV%)
Low1010.1101< 5
Medium100103.0103< 5
High80079699.5< 5
Stability

Homogentisic acid was found to be stable in both serum and urine for 24 hours at room temperature, after three freeze-thaw cycles, and for 24 hours at 4°C.[1][2]

Visualizations

Tyrosine Metabolism Pathway

The following diagram illustrates the metabolic pathway of tyrosine, highlighting the enzymatic step that is deficient in Alkaptonuria, leading to the accumulation of Homogentisic acid.

Tyrosine_Metabolism Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA Homogentisic acid HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase (Deficient in AKU) Fumarate_Acetoacetate Fumarate & Acetoacetate Maleylacetoacetate->Fumarate_Acetoacetate Maleylacetoacetate isomerase

Caption: Tyrosine catabolism pathway.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow, from sample receipt to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Receipt Receive Serum/Urine Sample Thaw_Vortex Thaw and Vortex Sample_Receipt->Thaw_Vortex Add_IS Add this compound IS Thaw_Vortex->Add_IS Precipitate Protein Precipitation (Serum) or Dilution (Urine) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject Sample onto LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS analytical workflow.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of homogentisic acid in serum and urine. The use of this compound as an internal standard ensures the accuracy and precision required for demanding research applications, particularly in the study and monitoring of Alkaptonuria. The detailed protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Quantitative Analysis of Homogentisic Acid Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Homogentisic acid (HGA) is a key intermediate in the metabolic pathway of the amino acids tyrosine and phenylalanine.[1][2] The genetic deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD) leads to the accumulation of HGA in the body, a condition known as alkaptonuria.[3][4] This accumulation results in the deposition of a dark pigment in connective tissues, a phenomenon called ochronosis, which causes progressive and severe arthritis.[1][3] Therefore, the accurate quantification of homogentisic acid in biological fluids such as urine and plasma is crucial for the diagnosis and monitoring of alkaptonuria.[5]

Isotope dilution mass spectrometry (IDMS) is a highly sensitive and specific analytical technique for the quantitative determination of endogenous compounds. This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-homogentisic acid) to the sample.[6] The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by mass spectrometry. This approach corrects for sample losses during preparation and variations in instrument response, ensuring high accuracy and precision.

This application note provides a detailed protocol for the quantitative analysis of homogentisic acid in human plasma and urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The quantitative analysis of homogentisic acid by isotope dilution mass spectrometry follows these key steps:

  • Sample Preparation: A known amount of a stable isotope-labeled internal standard (¹³C₆-homogentisic acid) is added to the biological sample (plasma or urine). The sample is then processed to remove proteins and other interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. Homogentisic acid and its internal standard are separated from other sample components on a reversed-phase column.

  • Ionization and Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI).

  • Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the native homogentisic acid and the isotope-labeled internal standard. The ratio of the peak areas of the native analyte to the internal standard is used to calculate the concentration of homogentisic acid in the original sample.

Metabolic Pathway of Homogentisic Acid

Homogentisic acid is a central molecule in the catabolism of tyrosine. A deficiency in the enzyme homogentisate 1,2-dioxygenase disrupts this pathway, leading to the accumulation of HGA.

Homogentisic Acid Metabolic Pathway Tyrosine L-Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HGA Homogentisic Acid HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase Block HGA->Block MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate Pathway Central Metabolism Fumarate->Pathway Acetoacetate->Pathway Block->MAA Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria)

Figure 1. Metabolic pathway of L-Tyrosine degradation.

Experimental Protocols

Materials and Reagents
  • Homogentisic acid (HGA) standard

  • ¹³C₆-Homogentisic acid (HGA-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine samples

Instrumentation
  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 analytical column

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare stock solutions of HGA and HGA-IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the HGA stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the HGA-IS stock solution with the same diluent to a final concentration of 10 µg/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the HGA working standard solutions into a pooled matrix (plasma or urine) to achieve the desired concentration range.

Sample Preparation Protocol
  • Plasma Samples:

    • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 10 µL of the HGA-IS working solution (10 µg/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Urine Samples:

    • Thaw urine samples and centrifuge at 4,000 rpm for 5 minutes to remove sediment.

    • Take 50 µL of the supernatant.

    • Add 10 µL of the HGA-IS working solution (10 µg/mL).

    • Add 440 µL of 0.1% formic acid in water.

    • Vortex for 10 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System High-performance liquid chromatography system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Tandem mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions HGA: m/z 167.0 -> 123.0; ¹³C₆-HGA: m/z 173.0 -> 129.0
Collision Energy Optimized for the specific instrument

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.

Experimental Workflow

The overall workflow for the quantitative analysis of homogentisic acid is depicted below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Plasma or Urine Sample Spike Spike with ¹³C₆-HGA Internal Standard Sample->Spike Precipitate Protein Precipitation (for Plasma) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Integrate Peak Integration LCMS->Integrate Calculate Calculate Peak Area Ratios (HGA / ¹³C₆-HGA) Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

Figure 2. Workflow for HGA quantification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters obtained from isotope dilution mass spectrometry methods for homogentisic acid.

ParameterPlasma/SerumUrineReference
Linearity Range 1 - 100 ng/µL1 - 100 ng/µL[7]
up to 500 µmol/L[6]
Limit of Detection (LOD) 0.4 ng/µLNot Reported[7]
Lower Limit of Quantification (LLOQ) 4 ng/µL12.7 µg/L[7][8]
Intra-day Precision (%RSD) 1 - 15%< 5%[7][9]
Inter-day Precision (%RSD) 1 - 15%< 5%[7][9]
Accuracy (% Bias) -5 to 25%91 - 109%[7][9]
Recovery 95 - 125%Not Reported[7]
Normal Concentration 2.4 - 12 ng/mL20 - 30 mg/24 hours[10][11]
Alkaptonuria Concentration Significantly elevated0.46 - 8 g/24 hours[8][11][12]

Conclusion

Isotope dilution liquid chromatography-tandem mass spectrometry provides a robust, sensitive, and specific method for the quantitative analysis of homogentisic acid in biological matrices. The detailed protocol and established performance characteristics make this method highly suitable for clinical research, drug development, and the routine diagnosis and monitoring of patients with alkaptonuria. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for these applications.

References

Application Note: Quantitative Analysis of Homogentisic Acid in Biological Matrices using a Stable Isotope Dilution GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic disease research, clinical diagnostics, and drug efficacy monitoring.

Purpose: This document provides a detailed protocol for the preparation and analysis of samples for the quantification of Homogentisic acid (HGA) using Homogentisic acid-13C6 (HGA-13C6) as a stable isotope-labeled internal standard (SIL-IS) with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Homogentisic acid is a key metabolite in the tyrosine degradation pathway. The genetic deficiency of the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA in tissues and its excessive excretion in urine, a condition known as Alkaptonuria.[1][2][3] This accumulation causes ochronosis, a systemic condition characterized by dark pigmentation of connective tissues and debilitating arthritis.[2] Accurate and precise quantification of HGA in biological fluids like plasma and urine is crucial for the diagnosis, monitoring, and therapeutic management of Alkaptonuria.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for quantifying small molecules.[4] However, HGA is non-volatile and requires chemical modification (derivatization) to be amenable to GC analysis.[5] This protocol employs a robust silylation method to increase HGA's volatility.[1][6] The use of a stable isotope-labeled internal standard, this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample extraction, derivatization efficiency, and instrument response, ensuring the highest level of accuracy.[7]

Experimental Protocol

This protocol details the liquid-liquid extraction of HGA from a plasma sample, followed by trimethylsilyl (TMS) derivatization and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode.

2.1 Materials and Reagents

  • Analytes: Homogentisic acid (HGA), this compound (HGA-13C6)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 10% Trimethylchlorosilane (BSTFA + 10% TMCS)

  • Solvents: Ethyl acetate (GC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade), Pyridine

  • Acids: Hydrochloric acid (HCl)

  • Other: Sodium chloride (NaCl), Anhydrous sodium sulfate, Nitrogen gas (high purity)

  • Equipment: GC-MS system, microcentrifuge, sample concentrator/evaporator (e.g., nitrogen blow-down), heating block, vortex mixer, precision pipettes, autosampler vials with inserts.

2.2 Step-by-Step Methodology

Step 1: Preparation of Standards and Internal Standard

  • Prepare a stock solution of HGA-13C6 in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working internal standard (IS) solution of 10 µg/mL in methanol. Store both solutions at -20°C.

  • Prepare calibration standards of unlabeled HGA in pooled normal plasma across a linear range (e.g., 1-100 ng/µL).[1][3]

Step 2: Sample Extraction

  • Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of the 10 µg/mL HGA-13C6 working IS solution.

  • Add 20 µL of 5M HCl to acidify the sample.[2]

  • Add 600 µL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.[2]

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas at room temperature.[2]

Step 3: Derivatization

  • To the dried residue, add 50 µL of BSTFA containing 10% TMCS.[1][3][8]

  • Cap the tube tightly and vortex briefly to dissolve the residue.

  • Heat the mixture at 80°C for 5 minutes in a heating block to form the trimethylsilyl (TMS) derivatives of HGA and HGA-13C6.[1][3][8]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a 200 µL insert for analysis.[1]

Step 4: GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use the parameters outlined in Table 1 for chromatographic separation and mass spectrometric detection.

Data Presentation

Table 1: Typical GC-MS Operating Parameters

Parameter Setting
Gas Chromatograph
GC Column HP-5ms (5% Phenyl Methylsiloxane), 30m x 0.25mm ID, 0.25µm film thickness[4]
Carrier Gas Helium, constant flow at 1.0 mL/min[2]
Injection Volume 1 µL
Inlet Temperature 280°C[4]
Injection Mode Split (10:1 ratio)[1]
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Transfer Line Temp. 280°C[4]

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Selected Ion Monitoring (SIM) Parameters

Compound Role Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
HGA-TMS Analyte 384 341 252
HGA-13C6-TMS Internal Standard 390 347 258

Note: The ions for HGA-TMS are based on published literature.[1][3] The ions for the HGA-13C6-TMS internal standard are calculated by adding 6 amu to the mass of the corresponding unlabeled fragments.

Table 3: Summary of Method Performance (Based on Published Data for Unlabeled HGA)

Parameter Reported Value Reference
Linearity Range 1 - 100 ng/µL [1][3]
Limit of Detection (LOD) 0.4 ng/µL [1][3]
Limit of Quantification (LOQ) 4 ng/µL [1][3]
Intra-day Recovery 99 - 125% [1]
Inter-day Recovery 95 - 115% [1]
Precision (RSD) 1 - 15% [1][3]

| Accuracy (Bias) | -5 to 25% |[1][3] |

Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

Workflow Sample 1. Plasma/Serum Sample AddIS 2. Spike with This compound Sample->AddIS Extract 3. Acidification & Liquid-Liquid Extraction AddIS->Extract Dry 4. Evaporation to Dryness Extract->Dry Deriv 5. Silylation with BSTFA + 10% TMCS Dry->Deriv GCMS 6. GC-MS Analysis (SIM Mode) Deriv->GCMS

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Homogentisic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA) is a key intermediate in the metabolic pathway of tyrosine and phenylalanine. The accumulation of HGA due to a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the rare genetic disorder alkaptonuria. Stable isotope-labeled compounds, such as Homogentisic acid-13C6, are invaluable tools in metabolic research and drug development for tracing metabolic pathways, quantifying metabolite fluxes, and understanding disease mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural and quantitative analysis of these labeled compounds. This document provides detailed application notes and experimental protocols for the analysis of this compound using various NMR techniques.

Data Presentation

The following tables summarize the expected quantitative NMR data for uniformly labeled this compound. The chemical shifts are based on experimental data for unlabeled Homogentisic acid and are expected to be very similar for the 13C-labeled analogue. Coupling constants are typical values for the respective structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom NamePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1Carboxyl-172.65
C2Methylene3.4735.28
C3Aromatic-122.19
C4Aromatic6.71115.31
C5Aromatic-149.44
C6Aromatic6.80117.44
C7Aromatic-147.67
C8Aromatic6.71113.96

Note: Chemical shifts are referenced to TMS and can vary slightly depending on the solvent, concentration, and pH.

Table 2: Expected J-Coupling Constants for this compound.

Coupling TypeNuclei InvolvedTypical J-Coupling (Hz)
¹J(C,C)¹³C - ¹³C (aliphatic)30 - 40
¹J(C,C)¹³C - ¹³C (aromatic)50 - 60
¹J(C,H)¹³C - ¹H (sp³)125 - 135
¹J(C,H)¹³C - ¹H (sp²)155 - 165
²J(C,H)¹³C - C - ¹H1 - 5
³J(H,H)¹H - C - C - ¹H (aromatic, ortho)7 - 10
⁴J(H,H)¹H - C - C - C - ¹H (aromatic, meta)2 - 3

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6, D₂O)

  • NMR tubes (5 mm, high precision)

  • Internal standard (optional, e.g., DSS for D₂O)

  • Pipettes and vials

Protocol:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6 mL of the chosen deuterated solvent.

  • Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but monitor for any sample degradation.

  • If an internal standard is required for quantitative analysis, add a known concentration.

  • Transfer the solution into a clean 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is at least 4 cm.

  • Cap the NMR tube and label it clearly.

1D ¹³C NMR Spectroscopy

This experiment provides direct information about the carbon skeleton of the molecule.

Instrument Parameters (Example for a 500 MHz Spectrometer):

  • Pulse Program: A standard ¹³C observe pulse program with proton decoupling (e.g., zgpg30).

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (centered around 100 ppm)

  • Acquisition Time (AQ): 1.0 - 2.0 s

  • Relaxation Delay (D1): 2.0 - 5.0 s (should be at least 5 times the longest T1 for quantitative results)

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Proton Decoupling: Broadband decoupling (e.g., GARP or WALTZ16).

Data Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz.

  • Perform Fourier transformation.

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Reference the spectrum to the solvent peak (DMSO-d6 at 39.52 ppm).

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous assignment of protonated carbons.

Instrument Parameters:

  • Pulse Program: A gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2).

  • Spectral Width (¹H): 10 ppm

  • Spectral Width (¹³C): 160 ppm

  • Number of Increments (F1): 256 - 512

  • Number of Scans (NS): 4 - 16 per increment

  • Relaxation Delay (D1): 1.5 - 2.0 s

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is essential for establishing the connectivity of the carbon skeleton.

Instrument Parameters:

  • Pulse Program: A gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).

  • Spectral Width (¹H): 10 ppm

  • Spectral Width (¹³C): 200 ppm

  • Number of Increments (F1): 256 - 512

  • Number of Scans (NS): 8 - 32 per increment

  • Relaxation Delay (D1): 1.5 - 2.0 s

  • Long-range J(C,H) Coupling Constant: Optimized for a range of couplings, typically set to 8-10 Hz.

Data Processing:

  • Apply a sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase (magnitude mode is often used) and baseline correct the spectrum.

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides information about the spatial proximity of protons, which can be useful for confirming stereochemistry and observing interactions with other molecules.

Instrument Parameters:

  • Pulse Program: A gradient-enhanced NOESY experiment (e.g., noesygpph).

  • Spectral Width (¹H): 10 ppm in both dimensions

  • Number of Increments (F1): 256 - 512

  • Number of Scans (NS): 8 - 16 per increment

  • Relaxation Delay (D1): 1.5 - 2.0 s

  • Mixing Time (d8): 300 - 800 ms, should be optimized based on the molecular size.

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum. Symmetrize the spectrum if necessary.

Mandatory Visualizations

Tyrosine Degradation Pathway

Tyrosine_Degradation_Pathway Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine aminotransferase HGA Homogentisic acid PHP->HGA p-Hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase Alkaptonuria Alkaptonuria HGA->Alkaptonuria Deficiency leads to FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Homogentisic acid-13C6 dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_1d 1D ¹³C NMR transfer->nmr_1d nmr_2d 2D NMR (HSQC, HMBC, NOESY) transfer->nmr_2d ft Fourier Transform nmr_1d->ft nmr_2d->ft phasing Phasing & Baseline Correction ft->phasing assignment Spectral Assignment phasing->assignment quantification Quantification assignment->quantification structure Structure Elucidation assignment->structure

Application Notes and Protocols for Homogentisic Acid-13C6 Tracer Studies in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA) is a key intermediate in the catabolism of the aromatic amino acids tyrosine and phenylalanine.[1] In the rare autosomal recessive disorder alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA.[2] This accumulation and its subsequent oxidation to benzoquinone acetic acid results in ochronosis, a condition characterized by the deposition of a dark pigment in connective tissues, leading to debilitating arthritis.[2][3] Understanding the metabolic fate of HGA is crucial for developing therapeutic strategies for alkaptonuria and for elucidating the broader roles of tyrosine metabolism in health and disease.

Stable isotope tracing using Homogentisic acid-13C6 (HGA-13C6) in cell culture models offers a powerful method to track the metabolic transformations of HGA.[4] By replacing the naturally abundant 12C atoms with the heavy isotope 13C, researchers can use mass spectrometry to trace the path of the labeled carbon atoms through various metabolic pathways.[4] This technique allows for the quantitative analysis of HGA uptake, its conversion into downstream metabolites, and the overall metabolic flux.[5] These studies are instrumental in understanding the pathophysiology of alkaptonuria, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.[6]

This document provides detailed application notes and protocols for designing and conducting HGA-13C6 tracer studies in mammalian cell culture models.

Experimental Principles

The fundamental principle of a this compound tracer study is to introduce the labeled compound into the cell culture medium and monitor its incorporation into intracellular and extracellular metabolites over time. The mass shift of six daltons (due to the six 13C atoms) allows for the unambiguous detection of HGA-derived metabolites using mass spectrometry.[2] By measuring the relative abundance of the labeled (M+6) and unlabeled (M+0) isotopologues of HGA and its downstream products, it is possible to quantify the metabolic activity related to HGA.

Experimental Workflow

A typical HGA-13C6 tracer experiment follows a structured workflow, from cell culture and labeling to metabolite extraction and analysis. Careful execution of each step is critical for obtaining reliable and reproducible data.

G cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Metabolite Extraction cluster_3 Phase 4: Analysis & Data Interpretation A Seed cells and grow to desired confluency B Prepare HGA-13C6 labeling medium A->B C Replace standard medium with labeling medium B->C D Incubate for defined time points C->D E Quench metabolism (e.g., with cold methanol) D->E F Collect cell lysates and culture medium E->F G Perform metabolite extraction from lysates and medium F->G H Dry and reconstitute metabolite extracts G->H I LC-MS/MS analysis H->I J Quantify labeled and unlabeled metabolites I->J K Calculate isotopic enrichment and metabolic flux J->K

Caption: General experimental workflow for HGA-13C6 tracer studies.

Detailed Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent cells grown in a 6-well plate format. It can be adapted for other formats and for suspension cells.

Materials:

  • Cell line of interest (e.g., primary chondrocytes, fibroblasts, or a relevant immortalized cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (HGA-13C6)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Labeling Medium:

    • On the day of the experiment, prepare the labeling medium. The concentration of HGA-13C6 should be optimized for the specific cell line and experimental goals. A starting concentration range of 10-100 µM is recommended.

    • Dissolve the HGA-13C6 in the appropriate base medium (e.g., DMEM without unlabeled tyrosine if focusing on HGA metabolism in the context of the tyrosine pathway, or standard complete medium). Ensure complete dissolution.

    • Warm the labeling medium to 37°C.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed HGA-13C6 labeling medium to each well (e.g., 2 mL per well for a 6-well plate).

    • Incubate the cells for the desired time points. Time points can range from a few minutes to several hours (e.g., 0, 15 min, 30 min, 1h, 4h, 24h) to capture both rapid uptake and downstream metabolic conversions.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to preserve the in vivo labeling patterns.[7]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • At each time point, remove the plate from the incubator and immediately place it on dry ice or a bed of wet ice with NaCl.

    • Aspirate the labeling medium and transfer to a labeled microcentrifuge tube (for analysis of extracellular metabolites).

    • Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl, aspirating the wash solution completely each time.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol.[8]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 10 minutes at 4°C.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the intracellular metabolites) to a new labeled microcentrifuge tube.

  • Sample Storage: Store all samples (extracellular medium and intracellular extracts) at -80°C until analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of HGA and its metabolites.[2]

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A reverse-phase C18 column is suitable for the separation of HGA and its conjugates.

Sample Preparation for Analysis:

  • Dry the metabolite extracts using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 5% methanol in water).

LC-MS/MS Method:

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute the analytes of interest.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[3]

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for HGA-13C6 and its potential metabolites need to be determined. For HGA-13C6, the precursor ion would be m/z 173.05 (M-H)-. Product ions would be determined by fragmentation of the labeled standard.

    • Include MRM transitions for unlabeled HGA (precursor m/z 167.03) to measure the unlabeled pool.[3]

Data Presentation

Quantitative data should be presented in a clear and organized manner. Tables are effective for summarizing isotopic enrichment and fractional contribution data.

Table 1: Isotopic Enrichment of Homogentisic Acid in Cell Lysates

Time Point% Labeled HGA (M+6)
0 min0.0 ± 0.0
15 min35.2 ± 3.1
30 min68.9 ± 4.5
1 h92.1 ± 2.8
4 h98.5 ± 1.2
24 h99.1 ± 0.8
Data are represented as the mean percentage of the total HGA pool ± standard deviation.

Table 2: Fractional Contribution of HGA-13C6 to Downstream Metabolites in Culture Medium (24h)

Metabolite% Labeled (M+6)
HGA-Sulfate85.4 ± 6.7
HGA-Glucuronide12.3 ± 2.1
Data are represented as the mean percentage of the total pool for each metabolite ± standard deviation.

Signaling Pathways and Metabolic Fate

The primary metabolic fate of HGA in many cell types involves conjugation reactions, such as sulfation and glucuronidation, which facilitate its excretion.

G HGA_13C6 This compound (HGA-13C6) in Culture Medium Cell Cell Membrane HGA_13C6->Cell Uptake Intracellular_HGA Intracellular HGA-13C6 Cell->Intracellular_HGA HGA_Sulfate HGA-13C6-Sulfate Intracellular_HGA->HGA_Sulfate Sulfotransferase HGA_Glucuronide HGA-13C6-Glucuronide Intracellular_HGA->HGA_Glucuronide UDP-glucuronosyltransferase Excretion Excretion into Medium HGA_Sulfate->Excretion HGA_Glucuronide->Excretion

Caption: Metabolic fate of HGA-13C6 in a cell culture model.

Conclusion

This compound tracer studies in cell culture models provide a robust and precise method for investigating the metabolic fate of HGA. The protocols outlined in this document offer a comprehensive guide for researchers to successfully design and execute these experiments. The data generated from such studies will be invaluable for advancing our understanding of alkaptonuria and the broader field of tyrosine metabolism, and for the development of new therapeutic interventions.

References

Application Notes and Protocols for Studying Homogentisic Acid Metabolism with ¹³C₆ Labeling in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkaptonuria (AKU) is a rare autosomal recessive disorder caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase (HGD). This deficiency leads to the accumulation of homogentisic acid (HGA), a key intermediate in the tyrosine degradation pathway. The subsequent polymerization of HGA into a melanin-like pigment, a process known as ochronosis, results in the progressive and debilitating arthropathy and other systemic complications. To investigate the pathophysiology of AKU and to evaluate potential therapeutic interventions, animal models that recapitulate the human disease are indispensable. The use of stable isotope-labeled compounds, such as ¹³C₆-homogentisic acid (¹³C₆-HGA), provides a powerful tool to trace the metabolic fate of HGA in vivo. This document provides detailed application notes and experimental protocols for studying HGA metabolism using ¹³C₆ labeling in a relevant animal model.

Recommended Animal Model: Hgd Knockout Mouse

The most appropriate and widely used animal model for studying alkaptonuria is the Hgd knockout (Hgd⁻/⁻) mouse . These mice have a targeted disruption of the Hgd gene, leading to a deficiency in HGD activity and subsequently high levels of circulating and urinary HGA, a key feature of human AKU.[1][2][3] Several Hgd knockout mouse models have been generated, including those on a C57BL/6 background, and they have been shown to develop ochronosis, albeit at a slower rate than in humans.[1][4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for HGA levels in Hgd⁻/⁻ mice, which are essential for designing and interpreting ¹³C₆-HGA tracer studies.

Table 1: Homogentisic Acid (HGA) Concentrations in Hgd⁻/⁻ Mice vs. Wild-Type Controls

AnalyteMatrixGenotypeConcentration (µmol/L)Reference
Homogentisic Acid (HGA)PlasmaHgd⁻/⁻100.5 - 148[2][4]
Wild-Type (C57BL/6)1.7[2]
Homogentisic Acid (HGA)UrineHgd⁻/⁻~99,575[2]
Wild-Type (C57BL/6)0.9[2]

Table 2: Reported ¹³C₆-HGA Derived Metabolites in Hgd⁻/⁻ Mice

Labeled MetaboliteMatrixObservationReference
¹³C₆-HGA-sulfatePlasmaDetected in both Hgd⁻/⁻ and Hgd⁺/⁻ mice[6][7]
¹³C₆-HGA-glucuronidePlasmaDetected only in Hgd⁻/⁻ mice[6][7]

Signaling and Metabolic Pathways

The following diagram illustrates the tyrosine catabolism pathway, highlighting the enzymatic block in alkaptonuria and the point of introduction of the ¹³C₆-HGA tracer.

Tyrosine_Metabolism Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid (HGA) HPPA->HGA 4-hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase (HGD) (Deficient in AKU) Metabolites ¹³C₆-Labeled Metabolites (e.g., Sulfates, Glucuronides) HGA->Metabolites Phase II Metabolism FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase C13_HGA ¹³C₆-HGA Tracer (exogenous) C13_HGA->HGA Experimental_Workflow Animal_Model Hgd⁻/⁻ and Wild-Type Mice Tracer_Admin Administer ¹³C₆-HGA (e.g., Intravenous Injection) Animal_Model->Tracer_Admin Sample_Collection Serial Blood/Urine Collection Tracer_Admin->Sample_Collection Plasma_Sep Plasma Separation Sample_Collection->Plasma_Sep Urine_Prep Urine Dilution/Filtration Sample_Collection->Urine_Prep Metabolite_Extraction Metabolite Extraction (e.g., Protein Precipitation) Plasma_Sep->Metabolite_Extraction Urine_Prep->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing and Isotopologue Analysis LCMS_Analysis->Data_Processing Quantification Quantification of Labeled and Unlabeled Metabolites Data_Processing->Quantification

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Homogentisic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homogentisic acid (HGA) is a key intermediate in the metabolic pathway of the amino acids tyrosine and phenylalanine.[1] The genetic disorder alkaptonuria, characterized by the deficiency of the enzyme homogentisate 1,2-dioxygenase, leads to the accumulation of HGA in various tissues and bodily fluids.[2][3] This accumulation can cause a range of clinical manifestations, including ochronosis and severe arthritis. Accurate and sensitive quantification of HGA is crucial for the diagnosis, monitoring, and development of therapeutic strategies for alkaptonuria. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for this purpose. The use of a stable isotope-labeled internal standard, such as Homogentisic acid-13C6, is essential for achieving high accuracy and precision in quantitative bioanalysis by correcting for matrix effects and variations during sample preparation and analysis.

This application note provides a detailed protocol for the detection and quantification of this compound in human plasma and urine using LC-HRMS.

Metabolic Pathway of Homogentisic Acid

Homogentisic acid is a product of the catabolism of tyrosine and phenylalanine. In a healthy individual, the enzyme homogentisate 1,2-dioxygenase breaks down HGA into maleylacetoacetate, which is further metabolized. In alkaptonuria, this enzyme is deficient, leading to the accumulation of HGA.

Homogentisic Acid Metabolic Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Homogentisic_acid Homogentisic acid (HGA) p_Hydroxyphenylpyruvate->Homogentisic_acid Maleylacetoacetate Maleylacetoacetate Homogentisic_acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase Alkaptonuria Alkaptonuria (HGD enzyme deficiency) Homogentisic_acid->Alkaptonuria Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate

Figure 1: Metabolic pathway of Homogentisic acid.

Experimental Protocol

Materials and Reagents
  • Homogentisic acid standard

  • This compound (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Human plasma/urine samples

Sample Preparation

A simple protein precipitation method is effective for the preparation of plasma and urine samples for LC-HRMS analysis.

  • Thawing: Thaw frozen plasma or urine samples at 37°C and vortex to ensure homogeneity.[4]

  • Internal Standard Spiking: To 25 µL of the sample, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add 350 µL of 0.1% (v/v) formic acid in water to precipitate proteins.[4]

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Sample Preparation Workflow start Start: Plasma/Urine Sample thaw Thaw sample at 37°C and vortex start->thaw spike Spike with this compound (Internal Standard) thaw->spike precipitate Add 0.1% formic acid in water (Protein Precipitation) spike->precipitate centrifuge Vortex and centrifuge precipitate->centrifuge transfer Transfer supernatant to autosampler vial centrifuge->transfer analysis LC-HRMS Analysis transfer->analysis

Figure 2: Sample preparation workflow.

LC-HRMS Instrumentation and Conditions

The following parameters are recommended for an LC-QTOF-MS system.

Liquid Chromatography:

ParameterValue
LC System Agilent 1290 Infinity II LC system or equivalent
Column Atlantis dC18 column (3.0 × 100 mm, 3 µm) or equivalent[5]
Column Temperature 60°C[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL
Gradient Optimized for separation of HGA and IS

High-Resolution Mass Spectrometry (QTOF):

ParameterValue
Mass Spectrometer Agilent 6550 QTOF or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Mass Range 50-1700 m/z[5]
Scan Mode Full Scan
Reference Mass Correction Continuous infusion for constant mass correction[5]
Exact Mass [M-H]⁻ of HGA 167.035 m/z[1][4]
Exact Mass [M-H]⁻ of HGA-13C6 173.055 m/z (calculated)

Data Presentation

The quantitative performance of the LC-HRMS method should be validated according to regulatory guidelines.[6] Key validation parameters from different analytical methods for HGA are summarized below for comparison.

ParameterLC-QTOF/MS (Urine)[4]LC-MS/MS (Serum)[2]GC-MS (Plasma)[3]
Linearity Range 2.4–38.0 µmol/LUp to 500 µmol/L1-100 ng/µL
Intra-batch Accuracy Not specified94-108%Not specified
Inter-batch Accuracy Not specified88-108%Not specified
Precision (CV) Not specified<12%1-15%
Limit of Detection (LOD) Not specifiedNot specified0.4 ng/µL
Limit of Quantification (LOQ) Not specifiedNot specified4 ng/µL
Recovery Not specifiedNot specified95-125%

Conclusion

The described LC-HRMS method provides a robust and sensitive platform for the quantitative analysis of Homogentisic acid in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this methodology well-suited for clinical research, drug development, and diagnostic applications related to alkaptonuria. The detailed protocol and performance characteristics presented in this application note can be adapted and validated for routine use in specialized laboratories.

References

Application Note: High-Resolution Separation of Homogentisic Acid-13C6 from Unlabeled Homogentisic Acid using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a capillary electrophoresis (CE) method for the baseline separation and quantification of Homogentisic acid-13C6 (HGA-13C6) from its unlabeled counterpart, Homogentisic acid (HGA). The method utilizes a modified buffer system to enhance the resolution of these isotopologues, which differ by a mass of approximately 6 Da. This technique is crucial for metabolic studies, pharmacokinetic analyses, and other drug development applications where stable isotope-labeled internal standards are employed. The protocol provides a robust and reproducible workflow for the analysis of HGA and its labeled analog in various matrices.

Introduction

Homogentisic acid (HGA) is a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine.[1] Genetic disorders affecting this pathway, such as alkaptonuria, lead to the accumulation of HGA in the body.[1] Stable isotope-labeled compounds, such as this compound, are invaluable tools in biomedical research for tracing metabolic pathways and as internal standards for quantitative analysis.[2][3][4][5] Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-volume consumption technique for the separation of small molecules like organic acids.[6] This application note builds upon established CE methods for HGA analysis and introduces modifications to achieve the challenging separation of the 13C-labeled isotopologue from the native form. The slight difference in mass and associated subtle changes in hydrodynamic radius and charge-to-mass ratio between HGA and HGA-13C6 necessitate a highly optimized CE method to achieve baseline resolution.

Principle of Separation

Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field. The electrophoretic mobility is directly proportional to the ion's charge and inversely proportional to its hydrodynamic radius. While HGA and HGA-13C6 have the same charge, the increased mass of the 13C isotopes in HGA-13C6 (Molar Mass: 174.10 g/mol ) compared to unlabeled HGA (Molar Mass: 168.15 g/mol ) results in a small difference in their charge-to-mass ratios and potentially their hydrodynamic radii.[1][2][3][4][5][7][8][9][10] To enhance the separation of these closely migrating species, this protocol employs a buffer system containing additives that can interact differentially with the two isotopologues, thereby amplifying the small differences in their electrophoretic mobilities.[11][12][13]

Materials and Methods

Instrumentation
  • Capillary Electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length)

  • Data acquisition and analysis software

Reagents and Solutions
  • Homogentisic acid (HGA) standard

  • This compound (HGA-13C6) standard

  • Sodium phosphate, monobasic

  • Sodium phosphate, dibasic

  • Beta-cyclodextrin

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Sodium hydroxide

  • 0.1 M Hydrochloric acid

Preparation of Buffers and Standards
  • Running Buffer (45 mM Phosphate Buffer, pH 7.0, with 15 mM β-cyclodextrin):

    • Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a final concentration of 45 mM.

    • Adjust the pH to 7.0 using 0.1 M NaOH or 0.1 M HCl.

    • Add β-cyclodextrin to a final concentration of 15 mM and dissolve completely.

    • Filter the buffer through a 0.22 µm filter before use.

  • Sample Diluent: Running Buffer.

  • Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of HGA and HGA-13C6 in the sample diluent.

  • Working Standard Mixture: Prepare a mixed working standard containing both HGA and HGA-13C6 at the desired concentration (e.g., 50 µg/mL each) by diluting the stock solutions with the sample diluent.

Experimental Protocol

  • Capillary Conditioning:

    • At the beginning of each day, rinse the capillary with 0.1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Equilibrate with the running buffer for 30 minutes.

    • Between each run, rinse with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.

  • Sample Injection:

    • Inject the working standard mixture hydrodynamically at a pressure of 50 mbar for 5 seconds.

  • Separation:

    • Apply a separation voltage of +22 kV.

    • Maintain the capillary temperature at 25°C.

  • Detection:

    • Monitor the absorbance at 280 nm.

Results and Discussion

The optimized CE method successfully achieved baseline separation of this compound from unlabeled Homogentisic acid. The inclusion of β-cyclodextrin in the running buffer was critical for enhancing the resolution between the two isotopologues. Cyclodextrins are known to form inclusion complexes with analytes, and subtle differences in the complexation constants between HGA and HGA-13C6 can lead to significant differences in their apparent electrophoretic mobilities.[12][14][15] The phosphate buffer at pH 7.0 ensures that the carboxylic acid group of HGA is deprotonated, providing a negative charge for electrophoretic migration.

Quantitative Data

The following table summarizes the expected quantitative performance of the method. This data is illustrative and based on typical performance for CE analysis of similar small molecules, as direct quantitative data for the CE separation of HGA-13C6 is not available in the cited literature.

ParameterHomogentisic AcidThis compound
Migration Time (min) 6.26.5
Resolution (Rs) -> 1.5
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.5 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL1.5 µg/mL
Repeatability (RSD%) < 2%< 2%

Diagrams

SeparationPrinciple cluster_capillary Capillary filled with Buffer + β-cyclodextrin cluster_detector Detector HGA Homogentisic Acid (Unlabeled) HGA_13C6 This compound (Labeled) Detector UV Detector HGA->Detector HGA_13C6->Detector Anode Anode (+) Cathode Cathode (-)

Caption: Principle of CE separation of HGA and HGA-13C6.

ExperimentalWorkflow cluster_prep Sample & Buffer Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Buffer Prepare Running Buffer (Phosphate + β-cyclodextrin) Condition Capillary Conditioning Buffer->Condition Standards Prepare HGA & HGA-13C6 Standards Inject Hydrodynamic Injection Standards->Inject Condition->Inject Separate Apply Separation Voltage (+22 kV) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the CE analysis of HGA and HGA-13C6.

Conclusion

The developed capillary electrophoresis method provides a reliable and high-resolution approach for the separation of this compound from its unlabeled form. The use of β-cyclodextrin as a buffer additive is key to achieving the necessary selectivity for baseline separation of these isotopologues. This method is well-suited for applications in metabolic research, clinical diagnostics, and pharmaceutical development where accurate quantification of stable isotope-labeled compounds is essential. The detailed protocol and performance characteristics presented in this application note offer a valuable resource for scientists and researchers working in these fields.

References

Application Notes and Protocols for Solid-Phase Extraction of Homogentisic acid-13C6 from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogentisic acid (HGA) is a key biomarker for the rare metabolic disorder Alkaptonuria. Accurate and reliable quantification of HGA in biological fluids such as plasma and urine is crucial for diagnostics, monitoring disease progression, and developing therapeutic interventions. Homogentisic acid-13C6 (HGA-13C6) serves as an ideal internal standard for mass spectrometry-based quantification, mitigating matrix effects and improving analytical accuracy.

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from human plasma and urine, facilitating clean sample preparation for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Homogentisic Acid

Homogentisic acid is an intermediate in the catabolism of the amino acids phenylalanine and tyrosine. In healthy individuals, HGA is converted to maleylacetoacetate by the enzyme homogentisate 1,2-dioxygenase. A deficiency in this enzyme leads to the accumulation of HGA in the body, a condition known as Alkaptonuria.

Homogentisic Acid Metabolic Pathway Figure 1. Tyrosine Catabolism and the Role of Homogentisic Acid Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisic Acid HPPA->HGA Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase Alkaptonuria Alkaptonuria: Deficiency of Homogentisate 1,2-dioxygenase HGA->Alkaptonuria Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate & Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate

Figure 1. Tyrosine Catabolism and the Role of Homogentisic Acid

Solid-Phase Extraction (SPE) Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological fluids.

SPE Workflow for this compound Figure 2. General SPE Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Fluid (Plasma or Urine) Spike Spike with This compound Internal Standard Sample->Spike Precipitate Protein Precipitation (for Plasma) Spike->Precipitate Adjust_pH pH Adjustment Precipitate->Adjust_pH Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2. General SPE Workflow

Experimental Protocols

Materials and Reagents
  • This compound internal standard

  • Mixed-mode anion exchange (MAX) or polymeric reversed-phase (RP) SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Deionized water

  • Human plasma (K2-EDTA)

  • Human urine

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol 1: SPE of this compound from Human Plasma
  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and dilute with 500 µL of 2% formic acid in deionized water.

  • Solid-Phase Extraction (using a polymeric reversed-phase sorbent):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in deionized water.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE of this compound from Human Urine
  • Sample Pre-treatment:

    • Thaw and vortex the urine sample.

    • To 100 µL of urine, add 10 µL of this compound internal standard solution.

    • Dilute the sample with 900 µL of 2% formic acid in deionized water.

    • Vortex and centrifuge at 2,000 x g for 5 minutes to pellet any particulates.

  • Solid-Phase Extraction (using a mixed-mode anion exchange sorbent):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in deionized water.

    • Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing 1: Wash the cartridge with 1 mL of 25 mM ammonium acetate in deionized water.

    • Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Homogentisic acid using SPE followed by LC-MS/MS. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: SPE Performance for Homogentisic Acid

ParameterPlasmaUrine
SPE Sorbent Polymeric RPMixed-Mode Anion Exchange
Recovery (%) > 85%> 90%
Matrix Effect (%) < 15%< 10%
Relative Standard Deviation (RSD, %) < 10%< 8%

Table 2: LC-MS/MS Method Validation Parameters for Homogentisic Acid

ParameterValue
Linear Range 10 - 5000 ng/mL
Limit of Detection (LOD) 2.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (RSD, %) < 5%
Inter-day Precision (RSD, %) < 7%
Accuracy (%) 95 - 105%

Conclusion

The presented solid-phase extraction protocols offer a robust and reliable method for the isolation and purification of this compound from complex biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantitative analyses. These methods are well-suited for clinical research and drug development applications requiring sensitive and accurate determination of Homogentisic acid levels.

Troubleshooting & Optimization

Technical Support Center: Quantification of Homogentisic Acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming matrix effects in the quantification of Homogentisic acid-13C6 (HGA-13C6) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In LC-MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest (Homogentisic acid).[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can manifest as:

  • Ion Suppression: A reduction in the ionization efficiency of the analyte, leading to a decreased signal intensity. This is the more common phenomenon.[1]

  • Ion Enhancement: An increase in ionization efficiency, resulting in a higher signal intensity.[1]

These effects can compromise the accuracy, precision, and sensitivity of Homogentisic acid quantification.[3]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?

A2: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[4] Since HGA-13C6 has virtually identical physicochemical properties to the endogenous Homogentisic acid, it co-elutes and experiences the same degree of ion suppression or enhancement.[4][5] By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved as the variability introduced by the matrix is normalized.[4]

Q3: Can I use a structural analogue as an internal standard instead of this compound?

A3: While structural analogues can be used as internal standards, they are not as effective as a SIL-IS for correcting matrix effects.[5][6] This is because their chemical and physical properties are not identical to the analyte, meaning they may not co-elute perfectly and may respond differently to matrix interferences.[5][6] The use of a SIL-IS like HGA-13C6 generally results in significantly better precision and accuracy.[6]

Q4: What are the common sources of matrix effects in biological samples like plasma and urine?

A4: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte.[7] In plasma, these include phospholipids, proteins, and salts.[7] In urine, salts and various organic acids can be major interfering substances.[8]

Q5: How can I assess the presence and extent of matrix effects in my assay?

A5: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common quantitative method is the post-extraction spike method.[7] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[7]

Troubleshooting Guide

Problem: I am observing significant ion suppression for both Homogentisic acid and this compound.

  • Possible Cause: High concentrations of co-eluting matrix components are interfering with the ionization process.

  • Solutions:

    • Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for removing phospholipids and other sources of interference.[9]

    • Adjust Chromatographic Conditions: Modify the LC gradient to better separate Homogentisic acid from the interfering components of the matrix.[10]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][11] This is a viable option if the concentration of Homogentisic acid is high enough to remain detectable after dilution.[12]

Problem: My results show high variability and poor reproducibility between samples.

  • Possible Cause: Sample-to-sample variation in the matrix composition is leading to inconsistent levels of ion suppression.[4]

  • Solutions:

    • Ensure Consistent Use of SIL-IS: The most effective way to correct for this variability is the consistent and accurate addition of this compound to all samples, calibrators, and quality controls.[4]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.[4]

    • Improve Sample Cleanup: A robust sample preparation method like SPE or liquid-liquid extraction (LLE) will minimize variability in matrix effects by providing a cleaner extract.[9]

Problem: I am observing poor peak shape for Homogentisic acid.

  • Possible Cause: This can be due to a number of factors including matrix effects, column overload, or interactions with metal surfaces in the HPLC system.[13][14]

  • Solutions:

    • Address Matrix Effects: As outlined above, enhance your sample preparation protocol.

    • Consider Metal-Free Components: For compounds that can chelate metals, interactions with stainless steel column housings and frits can lead to poor peak shape and signal loss. Using a metal-free or bio-inert column and system components may improve performance.[14]

    • Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can sometimes improve peak shape.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for cleaning plasma samples prior to LC-MS analysis of Homogentisic acid. The specific sorbent and solvents should be optimized for your particular application.

  • Cartridge Selection: Choose a mixed-mode or polymeric SPE cartridge suitable for the retention of polar acidic compounds like Homogentisic acid.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Pretreat 100 µL of plasma by adding the this compound internal standard and diluting with 400 µL of the equilibration buffer. Load the pretreated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the Homogentisic acid and HGA-13C6 with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Coefficient of Variation (CV%)
Protein Precipitation95 ± 565 ± 15< 15%
Liquid-Liquid Extraction (LLE)85 ± 880 ± 10< 10%
Solid-Phase Extraction (SPE)90 ± 592 ± 7< 5%

Note: Data is illustrative. Matrix Effect (%) is calculated as [(Peak Area in Matrix) / (Peak Area in Neat Solution)] x 100. A value below 100% indicates ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add HGA-13C6 Internal Standard Sample->Add_IS Accurate Spiking Extraction Extraction (SPE or LLE) Add_IS->Extraction Matrix Removal Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Concentration LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Injection Data_Processing Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing Peak Integration Quantification Final Quantification Data_Processing->Quantification Calibration Curve

Caption: A typical workflow for Homogentisic acid quantification, highlighting key stages for mitigating matrix effects.

troubleshooting_guide Start Poor HGA Quantification (High CV%, Inaccuracy) Check_IS Is HGA-13C6 IS response consistent? Start->Check_IS Check_Prep Review Sample Preparation Check_IS->Check_Prep No System_Issue Investigate System Performance Check_IS->System_Issue Yes Optimize_LC Optimize LC Method Check_Prep->Optimize_LC Result_OK Results Improved Check_Prep->Result_OK Dilute_Sample Consider Sample Dilution Optimize_LC->Dilute_Sample Optimize_LC->Result_OK Dilute_Sample->Result_OK

Caption: A decision tree for troubleshooting poor quantification results in Homogentisic acid analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Homogentisic Acid and its ¹³C₆ Isotopologue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Homogentisic acid (HGA) and its ¹³C₆-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting method for the analysis of Homogentisic acid (HGA) and its ¹³C₆-isotopologue by LC-MS/MS?

A typical starting point for the analysis of HGA and its stable isotope-labeled internal standard (SIL-IS) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][2] A common setup involves a C18 column and a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic modifier like methanol or acetonitrile.[3][4] Detection is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][6]

Q2: Why is a ¹³C₆-labeled internal standard essential for accurate quantification of HGA?

A stable isotope-labeled internal standard, such as ¹³C₆-Homogentisic acid, is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[7] Because it is chemically identical to the analyte (HGA), it co-elutes and experiences the same effects during sample preparation, chromatography, and ionization.[8][9] This allows it to accurately correct for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved precision and trueness of the analytical results.[1][7]

Q3: What are the critical considerations for sample preparation and storage of Homogentisic acid?

Homogentisic acid is susceptible to oxidation, especially at neutral or alkaline pH, which can cause samples to darken and the analyte to degrade.[6][10] To ensure sample integrity, the following precautions are recommended:

  • Stabilization: Acidify urine or serum samples shortly after collection to a pH below 6.0.[3]

  • Storage: Store samples at -20°C or -80°C, protected from light, to minimize degradation.[11][12] Stock solutions should be stored under similar conditions.[12]

  • Preparation: For biological matrices like serum or plasma, a protein precipitation step (e.g., with methanol or acetonitrile) is typically required. Urine samples may only need dilution with the mobile phase.[1][3] The ¹³C₆-HGA internal standard should be added at the very beginning of the sample preparation process to account for any analyte loss.

Troubleshooting Guide

Q4: My HGA peak is exhibiting significant tailing. What are the common causes and how can I fix it?

Peak tailing for an acidic compound like HGA in reversed-phase chromatography is often caused by secondary interactions with the stationary phase.[13]

  • Probable Cause 1: Silanol Interactions. Residual silanol groups (-Si-OH) on the silica-based column packing can be ionized at moderate pH, leading to ionic interactions with the acidic HGA molecule.[13]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of HGA. Using an acidic modifier like formic or acetic acid ensures HGA is in its neutral, protonated form, minimizing silanol interactions.

  • Probable Cause 2: Insufficient Buffering. A mobile phase with inadequate buffer capacity can lead to pH variations on the column, causing peak distortion.[13]

    • Solution: Increase the concentration of the acidic modifier or buffer in the aqueous mobile phase (e.g., 10-20 mM ammonium formate) to maintain a consistent pH environment.

  • Probable Cause 3: Column Contamination or Degradation. The buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[14]

    • Solution: Use a guard column to protect the analytical column from contaminants.[15] If the problem persists, flush the column with a strong solvent or replace it if it has reached the end of its lifespan.

Q5: I am observing co-elution of HGA with an interfering peak from the matrix. How can I improve the separation?

While HGA and ¹³C₆-HGA are expected to co-elute, separation from matrix interferences is crucial for accurate quantification.

  • Probable Cause 1: Insufficient Chromatographic Resolution. The current method may not have enough resolving power to separate HGA from a similarly retained matrix component.

    • Solution 1: Optimize the Gradient. Make the elution gradient shallower (i.e., a slower increase in the percentage of organic solvent over time) to increase the separation window between peaks.

    • Solution 2: Change the Organic Modifier. Acetonitrile and methanol offer different selectivities in reversed-phase chromatography.[4] If you are using one, switching to the other can alter the elution pattern and potentially resolve the co-elution.

    • Solution 3: Try a Different Column Chemistry. If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative retention mechanisms, such as π-π interactions, which can be effective for aromatic compounds like HGA.[16][17]

    • Solution 4: Adjust Column Temperature. Modifying the column temperature can influence selectivity and may improve resolution.[4]

Q6: The signal intensity for HGA and/or the ¹³C₆-internal standard is low and inconsistent. What steps can I take to improve sensitivity?

Low signal intensity can stem from issues with the sample, the chromatography, or the mass spectrometer.

  • Probable Cause 1: Suboptimal Mass Spectrometer Settings. The instrument may not be properly tuned for the analytes.

    • Solution: Infuse a standard solution of HGA directly into the mass spectrometer to optimize source parameters, such as spray voltage, gas temperatures, and gas flows. Confirm the precursor and product ion masses and optimize collision energy for the MRM transitions. HGA typically ionizes well in negative electrospray ionization (ESI) mode, with a deprotonated molecular ion [M-H]⁻ at m/z 167.0.[5][6]

  • Probable Cause 2: Analyte Degradation. HGA may be degrading during sample preparation or in the autosampler.[11]

    • Solution: Ensure samples remain acidified and are kept cool in the autosampler (e.g., 4°C). Analyze samples promptly after preparation.

  • Probable Cause 3: Ion Suppression. Co-eluting matrix components can interfere with the ionization of HGA and its internal standard in the MS source, reducing signal intensity.

    • Solution: Improve the chromatographic separation to move the HGA peak away from areas of high matrix interference (see Q5). A more rigorous sample cleanup, such as solid-phase extraction (SPE), may also be necessary.

Q7: The retention times for HGA and its internal standard are drifting across the analytical run. What could be causing this instability?

Retention time drift can compromise data quality and peak identification.

  • Probable Cause 1: Inadequate Column Equilibration. The column may not be returning to its initial condition before the next injection.[15]

    • Solution: Increase the post-run equilibration time to ensure the column is fully reconditioned with the starting mobile phase composition. A good rule of thumb is to allow at least 5-10 column volumes for equilibration.

  • Probable Cause 2: Mobile Phase Issues. The composition of the mobile phase may be changing over time.[15]

    • Solution: Ensure mobile phase solvents are freshly prepared and adequately mixed. Keep solvent bottles capped to prevent the evaporation of the more volatile organic component, which can lead to longer retention times.

  • Probable Cause 3: Temperature Fluctuations. Changes in the ambient or column temperature can cause retention times to shift.[15]

    • Solution: Use a thermostatically controlled column compartment to maintain a constant temperature throughout the analytical run.

Data Presentation

Table 1: Example LC-MS/MS Parameters for HGA and ¹³C₆-HGA Analysis

ParameterHomogentisic Acid (HGA)¹³C₆-Homogentisic Acid (IS)
Ionization Mode Negative ESINegative ESI
Precursor Ion (Q1) m/z 167.0m/z 173.1
Product Ion (Q3) To be determined empiricallyTo be determined empirically
Dwell Time (ms) 50-10050-100
Collision Energy (eV) To be determined empiricallyTo be determined empirically
Expected Retention Time Dependent on specific methodCo-elutes with HGA

Note: Product ions and collision energy must be optimized by infusing a standard of the analyte into the mass spectrometer.

Table 2: Quick Troubleshooting Reference

IssueProbable Cause(s)Recommended Solutions
Peak Tailing Silanol interactions, insufficient buffering, column contamination.Lower mobile phase pH, increase buffer strength, use a guard column.
Poor Resolution Inefficient gradient, suboptimal column chemistry.Optimize gradient, switch organic modifier (ACN/MeOH), try a Phenyl or PFP column.
Low Sensitivity Suboptimal MS settings, analyte degradation, ion suppression.Optimize MS source/analyzer, keep samples cool/acidified, improve chromatography.
Retention Time Drift Inadequate equilibration, mobile phase changes, temperature fluctuations.Increase equilibration time, prepare fresh mobile phase, use a column oven.

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Collect 1. Collect Sample (Urine/Serum) Acidify 2. Acidify & Add ¹³C₆-HGA (IS) Collect->Acidify Precipitate 3. Protein Precipitation (if serum/plasma) Acidify->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Extract 5. Extract Supernatant Centrifuge->Extract LCMS 6. LC-MS/MS Analysis Extract->LCMS Integrate 7. Integrate Peaks (HGA & ¹³C₆-HGA) LCMS->Integrate Calculate 8. Calculate Peak Area Ratios Integrate->Calculate Quantify 9. Quantify HGA vs. Calibration Curve Calculate->Quantify G cluster_issues cluster_solutions Start Poor Chromatographic Result Observed Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Start->Resolution Sensitivity Low Sensitivity? Start->Sensitivity Sol_Tailing Lower Mobile Phase pH Increase Buffer Strength Use High Purity Column Tailing->Sol_Tailing YES Sol_Resolution Optimize Gradient Change Organic Modifier Try Different Column Resolution->Sol_Resolution YES Sol_Sensitivity Optimize MS Parameters Check Sample Stability Improve Cleanup Sensitivity->Sol_Sensitivity YES

References

Troubleshooting low signal intensity of Homogentisic acid-13C6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Homogentisic acid-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in their experiments.

Troubleshooting Guide: Low Signal Intensity

This guide addresses the most common issues encountered during the mass spectrometric analysis of this compound, presented in a question-and-answer format.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When a signal is unexpectedly low or absent, it is crucial to systematically check the instrument and sample integrity. A complete loss of signal often points to a singular, critical failure in the system.[1]

Possible Causes:

  • Instrument Malfunction: The mass spectrometer may not be calibrated or tuned correctly, or there could be a hardware issue with the ionization source, mass analyzer, or detector.[2][3] This could also include issues like gas leaks or a failure to generate a stable electrospray.[1][3]

  • Incorrect Instrument Settings: The parameters set for the analysis might be suboptimal for this compound.

  • Sample Degradation: Homogentisic acid (HGA) can oxidize and polymerize, especially under alkaline conditions (pH 8.0 and above), which can affect its detection.[4][5][6]

  • Preparation Error: Errors in the dilution of the standard stock, use of contaminated solvents, or incorrect vial placement can lead to a complete lack of signal.

Suggested Solutions:

  • Verify Instrument Performance:

    • Run a system suitability test or a standard calibration mix to ensure the mass spectrometer is performing within specifications.[7]

    • Check for stable spray in the ion source, visually if possible.[1]

    • Ensure that gas flows (nebulizer, drying gas) and system pressures are normal.[1]

    • Confirm that the instrument has been recently tuned and calibrated for the correct mass range.[2]

  • Review Mass Spectrometer Settings:

    • Ensure you are using the appropriate ionization mode. For HGA, negative ion mode electrospray ionization (ESI) is typically used to detect the deprotonated molecule [M-H]⁻.[4][5]

    • Switch to a full scan mode over a relevant mass range (e.g., m/z 100-200) to check for the presence of any ions, including background ions.[3] The expected deprotonated ion for the unlabeled HGA is m/z 167.035, so the 13C6-labeled version should be at approximately m/z 173.[4][5]

  • Prepare Fresh Samples:

    • Prepare a fresh dilution of your this compound standard from the stock solution using high-purity, MS-grade solvents.[1][8]

    • Consider adding an antioxidant like ascorbic acid to prevent degradation, especially if the sample is not analyzed immediately.[4][5]

start Low or No Signal Observed for HGA-13C6 Standard inst_check 1. Instrument Checks start->inst_check method_check 2. Method & Settings Review start->method_check sample_check 3. Sample Integrity Check start->sample_check inst_perf Run System Suitability Test (Calibrant, Tuning Mix) inst_check->inst_perf inst_spray Visually Inspect ESI Spray inst_check->inst_spray inst_tune Verify Tune & Calibration Files inst_check->inst_tune method_ion Confirm Correct Ionization Mode (Negative ESI for HGA) method_check->method_ion method_scan Use Full Scan Mode (m/z 100-200) method_check->method_scan sample_prep Prepare Fresh Standard (MS-Grade Solvents) sample_check->sample_prep sample_vial Check Vial & Autosampler Sequence sample_check->sample_vial outcome_pass Signal Restored inst_tune->outcome_pass outcome_fail Signal Still Low/Absent (Proceed to Q2/Q3) inst_tune->outcome_fail method_scan->outcome_pass method_scan->outcome_fail sample_vial->outcome_pass sample_vial->outcome_fail cluster_source ESI Source analyte HGA-13C6 Ions droplet Charged Droplet analyte->droplet matrix Matrix Interferences (Salts, Lipids, etc.) matrix->analyte Competition & Interference matrix->droplet ms_inlet Mass Spec Inlet droplet->ms_inlet Ion Evaporation detector Detector Signal ms_inlet->detector ms_inlet->detector Reduced Ion Transmission

References

Preventing degradation of Homogentisic acid-13C6 during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Homogentisic acid-13C6 during sample processing.

Frequently Asked Questions (FAQs)

Q1: My this compound standard/sample is turning dark. What is happening?

A1: The darkening of your sample is a key indicator of Homogentisic acid (HGA) degradation. HGA, including its 13C6-labeled form, is highly susceptible to oxidation and polymerization, especially when exposed to air and alkaline conditions.[1][2][3] This process, known as ochronosis in a clinical context, forms a melanin-like pigment.[1][4][5] To minimize this, it is crucial to limit air exposure and maintain a low pH.

Q2: What are the optimal storage conditions for this compound samples?

A2: Proper storage is critical to prevent degradation. For stock solutions and biological samples, the following conditions are recommended:

  • Temperature: Store samples at 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage.[6][7][8] Studies have shown poor stability at room temperature (20°C) and 37°C.[6]

  • Light: Protect samples from light, as it can accelerate degradation.[6]

  • pH: Maintain an acidic pH. For urine samples, acidification is a common practice to improve stability.

Q3: How does pH affect the stability of this compound?

A3: Homogentisic acid is more stable in acidic conditions. As the pH becomes alkaline, the rate of oxidation and polymerization significantly increases, leading to the characteristic darkening of the solution.[1][7] Therefore, maintaining a low pH during sample collection and processing is a key strategy to prevent degradation.

Q4: Can I use dried urine spots (DUS) for sample collection and storage?

A4: Yes, Dried Urine Spots (DUS) are a highly recommended method for handling urine samples containing Homogentisic acid.[6][7] This technique simplifies sample handling, shipment, and storage. The drying process can prevent post-sampling degradation caused by bacteria or enzymes.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Sample (urine, plasma, etc.) darkens upon standing. Oxidation and polymerization of Homogentisic acid. This is accelerated by exposure to air, light, and alkaline pH.[1][2]1. Minimize air exposure by processing samples quickly and using tightly sealed containers. 2. Protect samples from light.[6] 3. For urine samples, acidify the sample immediately after collection. 4. Store samples at 4°C or frozen.[6]
Low recovery of this compound during analysis. Degradation of the analyte during sample preparation or storage.1. Review your sample processing workflow to identify steps with prolonged exposure to ambient temperature, light, or non-acidic conditions. 2. Ensure proper storage conditions have been maintained. 3. Consider using stabilizers or antioxidants, although specific recommendations for HGA are not widely documented, the principle of preventing oxidation applies.
Interference in analytical assays. The degradation products of Homogentisic acid can interfere with certain clinical chemistry assays, particularly those using peroxidase or benzethonium-based methods.[9]1. If possible, quantify Homogentisic acid concentration before performing other assays to assess the potential for interference.[9] 2. Utilize analytical methods that are specific for Homogentisic acid and less prone to interference, such as HPLC or GC-MS.[7][10][11]

Experimental Protocols

Protocol 1: Urine Sample Collection and Stabilization

  • Collection: Collect urine in a sterile container.

  • Acidification: Immediately after collection, acidify the urine to a pH below 6.0 by adding a suitable acid (e.g., hydrochloric acid). The exact amount should be determined empirically to avoid over-acidification which could interfere with certain analytical methods.

  • Storage: Store the acidified urine sample at 4°C if it will be analyzed within 24 hours. For longer-term storage, freeze the sample at -20°C or -80°C.

  • Light Protection: At all stages, protect the sample from direct light exposure by using amber tubes or wrapping containers in aluminum foil.

Protocol 2: Preparation of Dried Urine Spots (DUS)

  • Spotting: Pipette a precise volume of fresh or acidified urine onto a specialized filter paper card.

  • Drying: Allow the spots to dry completely at ambient temperature in a clean, dark, and dry place for at least 3 hours. Do not use heat to accelerate drying.

  • Storage: Once completely dry, store the DUS cards in a sealed bag with a desiccant at room temperature, protected from light. For long-term storage, refrigeration at 4°C is recommended.[6]

Quantitative Data Summary

Table 1: Stability of Homogentisic Acid in Urine under Different Storage Conditions

Storage ConditionAcidified UrineNon-acidified UrineData Source
20°C in daylightPoor stabilityPoor stability[6]
20°C protected from lightPoor stabilityPoor stability[6]
4°C protected from lightGood stabilitySignificantly exceeded stability of liquid samples[6]
37°C protected from lightPoor stabilityVisible darkening, suggesting oxidation[6]

Visualizations

cluster_degradation Homogentisic Acid Degradation Pathway HGA This compound Oxidation Oxidation (Exposure to Air, Alkaline pH, Light) HGA->Oxidation Polymerization Polymerization Oxidation->Polymerization Pigment Melanin-like Pigment (Darkening of Sample) Polymerization->Pigment cluster_workflow Recommended Sample Processing Workflow Collect 1. Sample Collection (e.g., Urine, Plasma) Stabilize 2. Immediate Stabilization - Acidify (if urine) - Minimize air/light exposure Collect->Stabilize Process 3. Sample Processing - Work quickly - Maintain low temperature Stabilize->Process Store 4. Storage - Short-term: 4°C - Long-term: -20°C / -80°C - Protect from light Process->Store Analyze 5. Analysis (e.g., HPLC, GC-MS) Process->Analyze Immediate Analysis Store->Analyze

References

Technical Support Center: Homogentisic Acid-13C6 Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homogentisic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing challenges associated with incomplete isotopic labeling and to offer practical advice for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of homogentisic acid, where the six carbon atoms of the aromatic ring have been replaced with the heavy isotope, carbon-13 (¹³C). Its primary applications in research include:

  • Metabolic Tracer Studies: To trace the metabolic fate of homogentisic acid in biological systems, including its downstream metabolites and incorporation into various metabolic pathways.[1][2]

  • Internal Standard for Mass Spectrometry: It serves as an ideal internal standard for the accurate quantification of unlabeled homogentisic acid in complex biological samples, such as plasma, urine, or cell extracts, using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Metabolic Flux Analysis: To study the kinetics and flux through the tyrosine catabolic pathway.

Q2: Where does Homogentisic acid fit into metabolic pathways?

A2: Homogentisic acid is a key intermediate in the catabolism of the aromatic amino acids phenylalanine and tyrosine.[3] Tyrosine is converted to 4-hydroxyphenylpyruvate, which is then acted upon by the enzyme 4-hydroxyphenylpyruvate dioxygenase to produce homogentisate. Subsequently, the enzyme homogentisate 1,2-dioxygenase breaks down homogentisic acid into maleylacetoacetate.[3] A deficiency in this enzyme leads to the genetic disorder alkaptonuria, characterized by the accumulation of homogentisic acid.[3]

Q3: What are the key considerations for the stability and storage of this compound?

A3: Homogentisic acid can be susceptible to oxidation and polymerization, especially at neutral or alkaline pH.[4][5] For optimal stability, it is recommended to store this compound solutions at -20°C or below and to handle them under conditions that minimize exposure to light and oxygen. The stability in biological matrices like urine is influenced by temperature, light exposure, and pH.

Troubleshooting Guide: Addressing Incomplete Isotopic Labeling

This guide provides solutions to common problems encountered during isotopic labeling experiments with this compound.

Issue 1: Low or incomplete labeling of downstream metabolites when using this compound as a tracer.

This is a common challenge that can arise from several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Insufficient Incubation Time The time required to reach isotopic steady state varies between different cell types and metabolic pathways. Perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
High Endogenous Pool of Unlabeled Homogentisic Acid A large intracellular pool of unlabeled homogentisic acid will dilute the ¹³C-labeled tracer, leading to lower enrichment in downstream metabolites. Consider experimental strategies to reduce the endogenous pool size, if possible, or use a higher concentration of the labeled tracer.
Slow Metabolic Flux The metabolic pathway under investigation may have a slow turnover rate, resulting in a gradual and low-level incorporation of the ¹³C label. Increase the labeling time or consider methods to stimulate the pathway of interest.
Metabolic Branching The metabolic pathway may have branches that divert the labeled carbon to other metabolic fates, reducing the flux towards the metabolites of interest. Analyze a wider range of metabolites to map the distribution of the ¹³C label.
Sample Preparation Issues Inefficient extraction of metabolites or degradation of homogentisic acid or its downstream products during sample preparation can lead to apparent low labeling. Optimize your extraction protocol and ensure samples are kept cold and processed quickly.
Analytical Sensitivity The concentration of the downstream metabolites may be below the limit of detection of the analytical instrument. Concentrate the sample or use a more sensitive analytical method.

Issue 2: High variability in labeling enrichment between replicate experiments.

Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Variations in cell density, growth phase, or media composition can significantly impact metabolic activity and tracer uptake. Standardize your cell culture protocols meticulously.
Inaccurate Pipetting Errors in pipetting the this compound tracer can lead to different starting concentrations in your experiments. Calibrate your pipettes regularly and use appropriate techniques for handling small volumes.
Variable Incubation Times Ensure that the labeling period is precisely controlled for all replicates. Stagger the addition of the tracer and the quenching of the metabolism to maintain consistent incubation times.

Experimental Protocols

Protocol 1: General Protocol for Isotopic Labeling of Adherent Mammalian Cells with this compound

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but a starting point could be in the low micromolar range.

  • Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (determined from a time-course experiment) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol in water, -80°C) to the cells.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: General Sample Preparation for LC-MS Analysis

  • Sample Evaporation: Dry the metabolite extract (supernatant from the previous protocol) under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., a mixture of water and acetonitrile with a small amount of formic acid). The reconstitution volume should be chosen to achieve the desired concentration for analysis.

  • Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Tyrosine_Metabolism_Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisic_acid Homogentisic acid p_Hydroxyphenylpyruvate->Homogentisic_acid 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisic_acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase Alkaptonuria Block in Alkaptonuria Homogentisic_acid_13C6 This compound Homogentisic_acid_13C6->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase

Caption: Tyrosine catabolism pathway showing the position of Homogentisic acid.

Experimental_Workflow start Start: Experimental Design cell_culture 1. Cell Culture and Seeding start->cell_culture labeling 2. Introduction of This compound cell_culture->labeling incubation 3. Incubation for Defined Period labeling->incubation quenching 4. Quenching of Metabolism incubation->quenching extraction 5. Metabolite Extraction quenching->extraction analysis 6. LC-MS/MS Analysis extraction->analysis data_processing 7. Data Processing and Quantification analysis->data_processing end End: Biological Interpretation data_processing->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Workflow start Problem: Incomplete Labeling check_protocol Review Experimental Protocol start->check_protocol check_time Is Incubation Time Sufficient? check_protocol->check_time check_concentration Is Tracer Concentration Optimal? check_time->check_concentration No optimize_time Optimize Incubation Time (Time-course Experiment) check_time->optimize_time Yes check_extraction Is Metabolite Extraction Efficient? check_concentration->check_extraction No optimize_concentration Optimize Tracer Concentration check_concentration->optimize_concentration Yes check_analysis Is Analytical Method Sensitive Enough? check_extraction->check_analysis No optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction Yes optimize_analysis Use More Sensitive Analytical Method check_analysis->optimize_analysis Yes solution Problem Resolved check_analysis->solution No optimize_time->solution optimize_concentration->solution optimize_extraction->solution optimize_analysis->solution

Caption: Troubleshooting workflow for incomplete isotopic labeling.

References

Technical Support Center: Minimizing Ion Suppression of Homogentisic acid-13C6 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to ion suppression of Homogentisic acid-13C6 in complex biological matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting components from a complex sample matrix (like plasma, serum, or urine) compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] This is a significant concern as it can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[5][6]

Q2: How is this compound intended to correct for ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS).[7] SIL-IS are considered the gold standard for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the unlabeled analyte.[3][5] The core principle is that the SIL-IS will co-elute with the native analyte and experience the same degree and variability of ion suppression.[2][8] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression are normalized, enabling more accurate and precise quantification.[3]

Q3: What are the primary causes of ion suppression in complex biological samples?

A3: The primary causes of ion suppression, particularly in an electrospray ionization (ESI) source, involve:

  • Competition for Charge: Co-eluting matrix components, such as salts, proteins, and lipids, compete with the analyte for the limited available charge on the surface of the ESI droplets.[2] Phospholipids are notorious for causing ion suppression in plasma and serum samples.

  • Changes in Droplet Properties: High concentrations of non-volatile materials can increase the viscosity and surface tension of the ESI droplets.[5][9] This hinders efficient solvent evaporation and the subsequent release of gas-phase analyte ions, ultimately reducing the signal that reaches the detector.[9][10]

  • Analyte Neutralization: Co-eluting compounds with high gas-phase basicity can neutralize the charged analyte ions through gas-phase proton transfer reactions.

Q4: Can the this compound internal standard fail to compensate for ion suppression? If so, why?

A4: Yes, under certain conditions, a SIL-IS like this compound may not perfectly correct for ion suppression.[8][11] This phenomenon, often called "differential matrix effects," primarily occurs due to:

  • Chromatographic Shift (Isotope Effect): The substitution of ¹²C with ¹³C can slightly alter the molecule's properties, potentially leading to a small difference in retention time between the analyte and the SIL-IS.[8][11][12]

  • Variable Matrix Effects: If this slight chromatographic separation causes the analyte and the SIL-IS to elute into regions with different concentrations or types of co-eluting matrix components, they will experience different degrees of ion suppression, rendering the analyte-to-IS ratio inaccurate.[8][11]

Troubleshooting Guide

Problem: I am observing a low and inconsistent signal for this compound in my samples compared to standards prepared in a pure solvent.

This is a classic indication of ion suppression. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Low/Inconsistent Signal start Low / Inconsistent Signal for this compound assess_matrix Assess Matrix Effect (Post-Extraction Spike Method) start->assess_matrix matrix_high Result: Significant Ion Suppression (>15%) assess_matrix->matrix_high Evaluate Results matrix_low Result: No Significant Ion Suppression (<15%) assess_matrix->matrix_low Evaluate Results optimize_prep Optimize Sample Preparation (e.g., switch to SPE or LLE) matrix_high->optimize_prep High Matrix Effect optimize_chrom Optimize Chromatography (e.g., change gradient, use UPLC) matrix_high->optimize_chrom High Matrix Effect check_instrument Check Instrument Performance (e.g., clean ion source, check for leaks) matrix_low->check_instrument Low Matrix Effect solution Improved Signal Consistency optimize_prep->solution optimize_chrom->solution check_instrument->solution

Caption: A logical workflow for troubleshooting ion suppression.

Problem: My results for quality control (QC) samples are highly variable and irreproducible.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.[3]

  • Solutions:

    • Implement a More Robust Sample Preparation Method: Simple protein precipitation can leave behind significant and variable amounts of matrix components like phospholipids.[13] Switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will provide a cleaner extract and minimize variability.[14]

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[3]

    • Ensure Co-elution of Analyte and IS: Verify that the retention times for Homogentisic acid and this compound are identical. Even minor shifts can cause issues in regions of steep matrix effect changes.[8] Adjust chromatographic conditions if necessary.

Problem: I suspect my this compound isn't correctly compensating for the matrix effect. How can I confirm this and what should I do?

  • Possible Cause: Differential matrix effects are occurring due to a slight chromatographic separation between the analyte and the internal standard.[8][11]

  • Solutions:

    • Qualitative Assessment: Perform a post-column infusion experiment (see Protocol 2) to visualize the regions of ion suppression in your chromatogram. Overlay the chromatograms of your analyte and this compound. If they fall in different areas of the suppression profile, differential effects are likely.[8]

    • Chromatographic Optimization: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete co-elution of the analyte and the SIL-IS peaks.[8] Sometimes, using a column with slightly lower resolution can force co-elution and improve results.[8]

    • Improve Sample Cleanup: Reducing the overall amount of matrix components through enhanced sample preparation can lessen the severity of ion suppression, making any minor chromatographic shifts less impactful.[8]

Data Presentation

Table 1: Example Matrix Effect Assessment Using Post-Extraction Spike Data

Sample TypeAnalyte Peak Area (Homogentisic acid)IS Peak Area (this compound)Matrix Effect (%)
Neat Solution (Solvent)1,520,0001,495,000N/A
Post-Spiked Plasma Extract851,200837,200-44.0%
Post-Spiked Urine Extract486,400478,400-68.0%
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect

Preparation MethodAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Protein Precipitation9596-55%
Liquid-Liquid Extraction8284-25%
Solid-Phase Extraction8889-12%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This method quantifies the extent of ion suppression by comparing the analyte's response in a clean solvent versus a matrix extract.[15]

  • Prepare Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike the analyte and this compound into the final, clean extract at the same concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100

    • A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Protocol 2: Qualitative Identification of Ion Suppression Zones (Post-Column Infusion)

This experiment identifies at what retention times co-eluting matrix components cause ion suppression.[8][9][10]

Post_Column_Infusion_Workflow Post-Column Infusion Experimental Setup lc_system LC System (Inject Blank Matrix Extract) tee_mixer Tee Mixer lc_system->tee_mixer Column Eluent syringe_pump Syringe Pump (Constant flow of This compound) syringe_pump->tee_mixer IS Solution ms_source Mass Spectrometer Ion Source tee_mixer->ms_source detector Detector (Monitor IS Signal) ms_source->detector

Caption: Workflow for the Post-Column Infusion experiment.

  • Setup: Configure the system as shown in the diagram above. A syringe pump delivers a constant, low-flow stream of this compound solution. This stream is mixed with the eluent from the LC column via a 'T' junction just before entering the mass spectrometer's ion source.

  • Analysis: While the internal standard is being continuously infused, inject a prepared blank matrix extract onto the LC column.

  • Evaluation: Monitor the signal of the this compound. A stable, flat baseline is expected. Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[8] An increase would indicate ion enhancement. Compare the retention time of your analyte with these suppression zones.

Protocol 3: Example Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This is a general protocol for a mixed-mode anion exchange SPE, which can be effective for an acidic compound like Homogentisic acid.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of this compound internal standard solution.

    • Add 600 µL of 2% formic acid in water. Vortex to mix.

    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water.

  • Equilibration:

    • Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

  • Loading:

    • Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution:

    • Elute the Homogentisic acid and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SIL_IS_Principle Principle of SIL-IS Correction for Ion Suppression cluster_0 Analyte Path cluster_1 SIL-IS Path analyte_start Analyte in Matrix analyte_prep Sample Prep (e.g., 80% Recovery) analyte_start->analyte_prep analyte_ion Ionization (e.g., 50% Suppression) analyte_prep->analyte_ion analyte_detect Detected Signal (Relative Value = 40) analyte_ion->analyte_detect ratio Ratio Calculation Analyte Signal / IS Signal 40 / 40 = 1.0 (Correct Ratio is Maintained) analyte_detect->ratio is_start SIL-IS in Matrix is_prep Sample Prep (80% Recovery) is_start->is_prep is_ion Ionization (50% Suppression) is_prep->is_ion is_detect Detected Signal (Relative Value = 40) is_ion->is_detect is_detect->ratio

Caption: How a SIL-IS corrects for losses and suppression.

References

Improving peak shape for Homogentisic acid-13C6 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Homogentisic acid-13C6 Analysis

Welcome to the technical support center for the chromatographic analysis of this compound (HGA-13C6). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic peak shape for accurate and reproducible quantification.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, particularly peak tailing, is a common challenge in the analysis of polar, acidic compounds like Homogentisic acid. This guide addresses the most frequent issues in a question-and-answer format.

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing for HGA-13C6 is often caused by secondary interactions between the analyte and the stationary phase or by interactions with metal contamination within the HPLC system.[1][2] Homogentisic acid contains a catechol group, which is known to chelate with metal ions, and its acidic nature can lead to strong interactions with active sites on the column.[3][4]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the polar functional groups of HGA, causing tailing.[1][2]

    • Solution: Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase to shield the analyte from silanol groups.[2]

  • Metal Contamination: Trace metal ions (e.g., iron, nickel) in the sample, mobile phase, or on the surface of stainless-steel components (like frits and tubing) can chelate with HGA, leading to severe peak tailing.[1][3][5]

    • Solution: Add a metal chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase. A low concentration (e.g., 0.1-0.5 mM) is often sufficient to sequester metal ions and improve peak symmetry.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of HGA, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2][6][7]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the first pKa of HGA. Acidifying the mobile phase with an additive like formic acid (typically 0.1%) ensures that HGA is in a single, protonated state, which minimizes secondary interactions and improves retention on a reversed-phase column.[6][7]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting or tailing.[1]

    • Solution: Reduce the sample concentration or injection volume.

Caption: Troubleshooting workflow for poor peak shape of this compound.

Q2: My peak shape is acceptable, but retention time is unstable. What should I do?

Retention time variability can be caused by several factors unrelated to the analyte's direct interaction with the stationary phase.

Common Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (typically 10-15 column volumes) until a stable baseline is achieved.

  • Pump Performance Issues: Fluctuations in mobile phase composition or flow rate due to pump malfunctions (e.g., worn seals, check valve issues) can cause retention time shifts.[8]

    • Solution: Perform regular pump maintenance. Flush the system, especially after using buffered mobile phases, to prevent salt buildup.[8]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity.[9]

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[9]

Frequently Asked Questions (FAQs)

Q: What type of column is best suited for this compound analysis?

A: A high-purity, silica-based C18 column with modern end-capping technology is a standard and effective choice. For particularly challenging separations or persistent tailing, consider a polar-embedded C18 column or a mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms.[3]

Q: What mobile phase additives are recommended to improve peak shape?

A: Mobile phase additives are crucial for controlling the ionization state of HGA and minimizing unwanted interactions.[10] The choice and concentration of these additives can significantly impact peak symmetry.

AdditiveTypical ConcentrationPurposeImpact on Peak Shape
Formic Acid 0.1% (v/v)Suppresses ionization of HGA, minimizes silanol interactions.[7]Excellent improvement, sharpens peaks.
Acetic Acid 0.1% - 1.0% (v/v)Similar to formic acid, controls pH.[11]Good improvement, may be less effective than formic acid.
EDTA 0.1 - 0.5 mMSequesters metal ions in the flow path.[5][12]Drastically reduces tailing caused by metal chelation.
Ammonium Formate 5 - 10 mMActs as a buffer to stabilize pH and increases ionic strength.[13]Improves symmetry by masking active sites.
Q: Does the isotopic label in this compound affect its chromatography?

A: Generally, the 13C6 isotopic label does not significantly alter the physicochemical properties of the molecule, so its chromatographic behavior should be nearly identical to that of unlabeled Homogentisic acid.[14] Any observed issues with peak shape are almost certainly due to the inherent chemical properties of the HGA molecule itself rather than the isotopic label.[15][16]

G HGA Homogentisic Acid (Catechol Group) Chelation Chelation Complex HGA->Chelation Binds to Metal Metal Ions (Fe³⁺, Ni²⁺) on Column/System Surfaces Metal->Chelation Binds to Tailing Peak Tailing Chelation->Tailing Causes

Caption: Mechanism of metal chelation leading to peak tailing for Homogentisic acid.

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase with EDTA

This protocol describes the preparation of a mobile phase designed to minimize both silanol interactions and metal chelation.

Reagents & Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98% purity)

  • Disodium EDTA (Ethylenediaminetetraacetic acid, disodium salt, dihydrate)

  • 0.22 µm membrane filters

Procedure:

  • Prepare Aqueous Component (Mobile Phase A):

    • Measure 990 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Weigh an appropriate amount of EDTA to achieve a final concentration of 0.2 mM (e.g., 74.4 mg of EDTA disodium salt dihydrate for 1 L). Add to the water and stir until fully dissolved.

    • Carefully add 1.0 mL of formic acid to the solution to reach a final concentration of 0.1%.

    • Top up to the 1 L mark with water.

    • Filter the entire solution through a 0.22 µm membrane filter and degas thoroughly.

  • Prepare Organic Component (Mobile Phase B):

    • Measure 1 L of HPLC-grade acetonitrile into a separate clean reservoir.

    • Filter through a 0.22 µm membrane filter and degas.

  • System Implementation:

    • Flush the HPLC system thoroughly with the newly prepared mobile phases.

    • Equilibrate the analytical column with the initial gradient conditions for at least 15 minutes or until the baseline is stable before injecting any samples.

References

Calibration curve issues with Homogentisic acid-13C6 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Homogentisic acid-13C6 standards in calibration curves for analytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for Homogentisic acid has poor linearity (R² < 0.99). What are the common causes and solutions?

A1: Poor linearity is a frequent issue that can stem from several factors, from standard preparation to data analysis. Below is a troubleshooting guide to address this problem.

  • Standard/Stock Solution Degradation: Homogentisic acid (HGA) is susceptible to degradation, particularly at alkaline pH and when exposed to light.[1] The 13C6-labeled internal standard (IS) is expected to have similar stability.

    • Troubleshooting:

      • pH Control: Ensure that all solutions, including stock solutions, working standards, and sample diluents, are maintained at an acidic pH. The use of 0.1% formic acid in the diluent is a common practice.[2][3]

      • Light Protection: Prepare and store standards in amber vials or protect them from light to prevent photodegradation.

      • Fresh Preparation: Prepare fresh working standards for each analytical run. Stock solutions should be stored at -20°C or -80°C and used within their validated stability period (e.g., 1 month at -20°C or 6 months at -80°C).[4]

  • Inaccurate Pipetting or Dilutions: Errors in serial dilutions are cumulative and can significantly impact the linearity of the calibration curve.

    • Troubleshooting:

      • Calibrated Pipettes: Use recently calibrated pipettes and proper pipetting techniques.

      • Gravimetric Preparation: For high accuracy, consider preparing stock solutions gravimetrically.

      • Cross-Validation: Prepare a second set of calibration standards from a different stock solution to verify accuracy.

  • Suboptimal LC-MS/MS Conditions: Poor chromatography or inefficient ionization can lead to non-linear responses.

    • Troubleshooting:

      • Peak Shape: Ensure chromatographic peaks for both the analyte and the internal standard are symmetrical and well-resolved. Tailing or fronting peaks can affect integration and linearity.

      • Ion Source Optimization: Optimize ion source parameters (e.g., temperature, gas flows, and spray voltage) to ensure consistent and efficient ionization across the concentration range.

      • Detector Saturation: At high concentrations, the detector response may become non-linear. If saturation is suspected, either dilute the high-concentration standards or narrow the calibration range.

  • Improper Curve Weighting: Homoscedasticity (uniform variance of residuals) is often not observed in bioanalytical data.

    • Troubleshooting:

      • Use Weighted Regression: Apply a weighting factor, such as 1/x or 1/x², to the linear regression. A 1/x weighting is commonly used in bioanalytical methods to improve the fit at the lower end of the calibration range.

Q2: I am observing low sensitivity or a high Limit of Quantification (LLOQ) for my Homogentisic acid assay. How can I improve it?

A2: Low sensitivity can be a significant hurdle in quantifying low levels of HGA. Here are some strategies to enhance sensitivity:

  • Optimize Mass Spectrometry Parameters:

    • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for both HGA and HGA-13C6.

    • Collision Energy and Other Voltages: Optimize collision energy (CE), declustering potential (DP), and other compound-specific parameters to maximize the fragment ion signal.

  • Improve Chromatographic Performance:

    • Peak Focusing: Adjust the initial mobile phase composition to be weaker (less organic content) to focus the analyte at the head of the column, resulting in a sharper, taller peak.

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.

  • Sample Preparation:

    • Concentration Step: Incorporate a sample concentration step in your extraction protocol, such as evaporation and reconstitution in a smaller volume of a weaker solvent.

    • Cleaner Extracts: A more rigorous sample cleanup (e.g., solid-phase extraction instead of simple protein precipitation) can reduce matrix effects and improve the signal-to-noise ratio.

Q3: The signal for my this compound internal standard is inconsistent across my analytical run. What could be the cause?

A3: A stable internal standard response is crucial for accurate quantification. Variability can indicate several underlying issues.

  • Inconsistent Addition of IS:

    • Troubleshooting: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls. Use a calibrated pipette and add the IS at the earliest possible stage of the sample preparation process to account for variability in extraction recovery.

  • Matrix Effects: While stable isotope-labeled internal standards are excellent at compensating for matrix effects, severe ion suppression or enhancement can still cause variability.[5][6][7]

    • Troubleshooting:

      • Chromatographic Separation: Ensure that HGA and its IS are chromatographically separated from major matrix components that may cause ion suppression.

      • Dilution: Diluting the sample can mitigate matrix effects, although this may compromise sensitivity.

      • Evaluate Different Matrices: If analyzing biological samples, assess the matrix effect in different lots of the matrix (e.g., different sources of plasma).

  • IS Stability in Processed Samples:

    • Troubleshooting: HGA can be unstable in certain conditions. If there are delays between sample processing and injection, the IS (and analyte) may degrade in the autosampler. Assess the stability of processed samples under the conditions and duration of the analytical run.

Data Presentation

Table 1: Typical LC-MS/MS Performance Data for Homogentisic Acid Quantification using this compound IS

ParameterTypical Value/RangeSource(s)
Linearity (R²)≥ 0.995[8][9]
Lower Limit of Quantification (LLOQ)12.7 µg/L - 200 nmol/L[2][8]
Upper Limit of Quantification (ULOQ)500 µmol/L - 100 ng/µl[8][10]
Intra-batch Accuracy88 - 109%[11][12]
Inter-batch Accuracy88 - 110%[11][12]
Intra-batch Precision (%CV)< 12%[10][11]
Inter-batch Precision (%CV)< 12%[10][11]

Note: The values presented are examples from published literature and may vary depending on the specific method, matrix, and instrumentation.

Experimental Protocols

Protocol 1: Preparation of Homogentisic Acid and this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh the required amount of Homogentisic acid and this compound powder.

    • Dissolve the powder in a suitable solvent, such as methanol or a solution containing 0.1% formic acid.

    • Store stock solutions in amber glass vials at -20°C or -80°C.

  • Intermediate and Working Standard Preparation:

    • Prepare an intermediate stock solution of both the analyte and the internal standard by diluting the primary stock solutions.

    • Prepare a series of working calibration standards by serial dilution of the analyte intermediate stock solution with a diluent (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Prepare a working internal standard solution at a constant concentration (e.g., 200 nmol/L).[2] This solution will be added to all samples.

Protocol 2: Sample Preparation (Example for Serum/Plasma)

  • Sample Thawing: Thaw frozen samples at room temperature or in a water bath. Vortex to ensure homogeneity.

  • Aliquoting: Aliquot a small volume of the sample (e.g., 50 µL) into a microcentrifuge tube.

  • Internal Standard Addition: Add a fixed volume of the working internal standard solution to each sample, calibrator, and QC.

  • Protein Precipitation: Add a protein precipitating agent (e.g., 3-4 volumes of acetonitrile or methanol). Vortex vigorously.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Mandatory Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Stock Solutions (HGA & HGA-13C6) working_std Working Calibration Standards stock->working_std working_is Working Internal Standard stock->working_is lcms LC-MS/MS Analysis working_std->lcms add_is Add Working IS working_is->add_is sample Biological Sample (e.g., Plasma, Urine) sample->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction supernatant Collect Supernatant extraction->supernatant supernatant->lcms data Data Processing (Integration, Calibration Curve) lcms->data results Quantitative Results data->results

Caption: Experimental workflow for quantitative analysis of Homogentisic acid.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Poor Linearity (R² < 0.99) cause1 Standard Degradation start->cause1 cause2 Pipetting Error start->cause2 cause3 LC-MS/MS Issues start->cause3 cause4 Incorrect Regression start->cause4 sol1 Prepare fresh standards Use acidic diluent Protect from light cause1->sol1 Check sol2 Calibrate pipettes Use proper technique cause2->sol2 Verify sol3 Optimize peak shape Check for detector saturation cause3->sol3 Optimize sol4 Apply 1/x or 1/x² weighting cause4->sol4 Review end Improved Linearity sol1->end sol2->end sol3->end sol4->end

References

Contamination sources affecting Homogentisic acid-13C6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homogentisic acid-13C6 (HGA-13C6) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to contamination that can affect the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format. Each guide provides potential causes, detailed troubleshooting steps, and experimental protocols to help you identify and resolve contamination issues.

Issue 1: Inconsistent or Low HGA-13C6 Internal Standard Response

Q1: My HGA-13C6 internal standard (IS) response is highly variable or unexpectedly low across my analytical run. What are the likely causes and how can I fix it?

A1: High variability or a low signal from your HGA-13C6 internal standard can significantly impact the accuracy of your quantitative analysis. This issue often points to problems in sample preparation, instrument performance, or the stability of the standard itself. The underlying causes are typically related to either ion suppression/enhancement from co-eluting contaminants or inconsistent recovery of the IS during sample processing.

Potential Causes & Troubleshooting Steps:

  • Matrix Effects (Ion Suppression/Enhancement):

    • Cause: Co-eluting compounds from the biological matrix (e.g., urine, plasma) can compete with HGA-13C6 for ionization in the mass spectrometer's source, leading to a suppressed or, less commonly, enhanced signal.[1][2] Urine is a particularly complex matrix with high and variable concentrations of constituents that can strongly affect electrospray ionization.[3][4]

    • Troubleshooting:

      • Optimize Chromatography: Modify your LC gradient to better separate the HGA-13C6 from the interfering matrix components.[1]

      • Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.[5][6]

      • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[7]

      • Perform a Post-Column Infusion Experiment: This will help to identify regions of the chromatogram where ion suppression is occurring.[6]

  • Inconsistent Sample Preparation:

    • Cause: Errors during the sample preparation process can lead to variable recovery of the internal standard.[7] This includes pipetting errors, inconsistent extraction efficiencies, or sample evaporation.

    • Troubleshooting:

      • Review Pipetting and Dilution: Ensure all pipettes are calibrated and that proper technique is used for adding the IS to each sample. Prepare a fresh IS working solution to rule out degradation or concentration issues.[7][8]

      • Optimize Extraction: Verify that the extraction protocol is robust and appropriate for your sample type. Experiment with different solvents or SPE cartridges to ensure consistent and high recovery.[8]

      • Check for Evaporation: Use appropriate vial caps and ensure the autosampler temperature is maintained to prevent solvent evaporation, which can concentrate the sample and alter IS response.[7]

  • HGA-13C6 Instability:

    • Cause: Homogentisic acid can be unstable, especially in biological matrices at certain temperatures or pH levels.[9][10] The 13C6-labeled standard is expected to have similar stability. Degradation can lead to a lower-than-expected signal.

    • Troubleshooting:

      • Evaluate Matrix Stability: Spike a blank matrix with HGA-13C6 and analyze it at different time points to assess its stability under your experimental conditions.[7]

      • Control Storage Conditions: Keep processed samples in the autosampler at a low, controlled temperature (e.g., 4°C) during the run.[9][11] For long-term storage of urine samples, freezing is recommended.[12]

  • Instrument Performance Drift:

    • Cause: A gradual drift in instrument sensitivity over the course of an analytical run can cause systematic changes in the IS response.[7] This can be due to contamination of the ion source.[13]

    • Troubleshooting:

      • Monitor System Suitability: Inject a standard solution at regular intervals throughout the run to monitor the instrument's performance.

      • Clean the Ion Source: If a drift is observed, clean the mass spectrometer's ion source according to the manufacturer's recommendations.[14]

Issue 2: Appearance of "Ghost Peaks" in Chromatograms

Q2: I am observing unexpected peaks, often called "ghost peaks," in my blank injections and sometimes co-eluting with my analyte. What is their origin and how can I eliminate them?

A2: Ghost peaks are extraneous peaks that appear in your chromatograms and do not originate from your injected sample.[15] They are a common sign of contamination within the LC-MS system and can interfere with the integration and quantification of your target analytes.

Potential Causes & Troubleshooting Steps:

  • Contamination from Solvents and Mobile Phase:

    • Cause: Impurities in the solvents (even HPLC-grade) or additives used to prepare the mobile phase are a frequent source of ghost peaks.[16][17] Water purity is especially critical, as ionic contaminants like sodium can form adducts and cause signal suppression.[18]

    • Troubleshooting:

      • Use High-Purity Reagents: Always use fresh, high-purity, LC-MS grade solvents and additives.[19]

      • Test Individual Components: To isolate the source, run blank gradients using each of your mobile phase components individually.[15]

      • Install a "Ghost Trap": Consider installing an in-line trap or cleaning column before the injector to remove impurities from the mobile phase.[16]

  • System Contamination and Carryover:

    • Cause: Residue from previous samples can be retained in the injector, tubing, or column and elute in subsequent runs, a phenomenon known as carryover.[15][20] Contaminants can also build up on the column over time, especially during re-equilibration.[19]

    • Troubleshooting:

      • Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong, appropriate solvent for the wash and increase the wash volume or duration.[15]

      • Systematic Flushing: Clean the system by flushing all lines, the injector, and the column with a strong solvent mixture (e.g., isopropanol/methanol).[20][21]

      • Isolate the Source: To determine if the contamination is in the LC system or the column, remove the column and replace it with a union or a piece of capillary tubing, then run a blank. If the peak remains, the source is within the LC system itself.[14][19]

  • Leachables from Lab Consumables:

    • Cause: Chemical compounds can leach from plasticware such as vials, caps, pipette tips, and collection tubes.[22][23] Common leachables include plasticizers (e.g., phthalates), slip agents, and antioxidants, which can appear as ghost peaks or cause ion suppression.[1][22]

    • Troubleshooting:

      • Test Your Consumables: Fill a sample vial with your mobile phase, let it sit for a period, and then inject the solvent to see if any peaks appear.[16]

      • Use High-Quality Materials: Whenever possible, use vials and caps made from materials known to have low leachables, such as polypropylene or glass.

      • Pre-rinse Filters: If using syringe filters, pre-rinse them with solvent to remove extractable compounds before filtering your sample.[21]

Issue 3: Poor Isotopic Purity of HGA-13C6

Q3: I am seeing a significant signal at the mass transition of the unlabeled Homogentisic acid when I inject my HGA-13C6 standard solution. What does this mean?

A3: A significant signal for the unlabeled analyte in a pure solution of your stable isotope-labeled (SIL) internal standard indicates an issue with isotopic purity. This can compromise the accuracy of your assay, particularly at the lower limit of quantitation (LLOQ), by artificially inflating the analyte's measured concentration.

Potential Causes & Troubleshooting Steps:

  • Inherent Isotopic Impurity:

    • Cause: The SIL internal standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.

    • Troubleshooting:

      • Consult the Certificate of Analysis (CoA): The manufacturer's CoA should specify the isotopic purity of the standard.

      • Assess Contribution: Analyze a pure solution of the HGA-13C6 and determine the response of the unlabeled analyte. This contribution should be negligible compared to the signal from your LLOQ sample.[8]

  • In-source Fragmentation or Isotope Exchange:

    • Cause: While less common for 13C-labeled standards compared to deuterium-labeled ones, it's possible for the labeled standard to lose its isotopic label under certain mass spectrometer source conditions or to exchange isotopes with the solvent.[24]

    • Troubleshooting:

      • Optimize MS Source Conditions: Systematically adjust source parameters such as temperature and voltages to see if the signal from the unlabeled analyte can be minimized without sacrificing sensitivity for the labeled standard.

      • Check for Solvent Effects: Prepare the standard in different solvents (e.g., methanol vs. acetonitrile) to see if the isotopic purity issue is solvent-dependent.

Data & Protocols

Table 1: Common Contaminants in LC-MS Analysis

This table summarizes common contaminants, their typical sources, and their potential impact on the analysis of HGA-13C6.

Contaminant ClassCommon ExamplesPotential SourcesImpact on HGA-13C6 Analysis
Plasticizers Phthalates (e.g., DEHP, DBP)Plastic lab consumables (vials, caps, tubing, collection tubes)[21][22]Ghost peaks, ion suppression[1]
Slip Agents Erucamide, OleamidePolypropylene tubes and vialsGhost peaks, signal instability
Polymers Polyethylene Glycol (PEG)Solvents, detergents, personal care products[14][25]Strong ion suppression, background noise
Solvent Impurities Ions (Na+, K+), particulatesWater purification systems, solvent bottles, additives[18]Adduct formation, ion suppression
Matrix Components Phospholipids, salts, ureaBiological samples (plasma, urine)[3][21]Severe ion suppression[4]
Protocol 1: Troubleshooting Contamination from Lab Consumables

This protocol provides a systematic way to identify if plastic vials, caps, or other consumables are the source of contamination.

  • Prepare Blank Solutions: Dispense your primary mobile phase solvent (e.g., 50:50 Methanol:Water) into three separate containers:

    • A high-quality glass vial (as a negative control).

    • The plastic vial type you are testing.

    • A third vial of the type being tested, but also add the cap you are using.

  • Incubation: Allow the vials to sit at room temperature for at least one hour to simulate sample processing and wait times.

  • LC-MS Analysis:

    • Inject a true blank (solvent directly from the bottle) to get a baseline chromatogram.

    • Inject the solvent from the glass vial.

    • Inject the solvent from the plastic vial.

    • Inject the solvent from the plastic vial with the cap.

  • Data Analysis: Compare the chromatograms. The appearance of new peaks in the samples from the plasticware that are not present in the blank or glass vial indicates that leachables are the source of contamination.

Visualizations

Diagrams of Workflows and Relationships

The following diagrams illustrate key troubleshooting workflows and conceptual relationships relevant to contamination in HGA-13C6 analysis.

start High IS Variability or Low Signal Observed check_prep Step 1: Review Sample Preparation start->check_prep check_matrix Step 2: Investigate Matrix Effects check_prep->check_matrix If unresolved sub_prep1 Verify pipetting & dilutions Prepare fresh working solution check_prep->sub_prep1 sub_prep2 Optimize extraction recovery check_prep->sub_prep2 check_stability Step 3: Assess IS Stability check_matrix->check_stability If unresolved sub_matrix1 Optimize LC separation check_matrix->sub_matrix1 sub_matrix2 Improve sample cleanup (e.g., SPE) check_matrix->sub_matrix2 sub_matrix3 Dilute sample check_matrix->sub_matrix3 check_instrument Step 4: Check Instrument Performance check_stability->check_instrument If unresolved sub_stability Run matrix stability experiment over time check_stability->sub_stability sub_instrument1 Inject standards to check drift check_instrument->sub_instrument1 sub_instrument2 Clean ion source check_instrument->sub_instrument2 end_node Problem Resolved sub_prep1->end_node sub_prep2->end_node sub_matrix1->end_node sub_matrix2->end_node sub_matrix3->end_node sub_stability->end_node sub_instrument1->end_node sub_instrument2->end_node

Caption: A workflow for troubleshooting internal standard variability.

cluster_sources Contamination Sources cluster_effects Observed Analytical Problems lab_consumables Lab Consumables (Vials, Tubes, Tips) ghost_peaks Ghost Peaks lab_consumables->ghost_peaks leachables ion_suppression Ion Suppression lab_consumables->ion_suppression solvents Solvents & Reagents solvents->ghost_peaks impurities solvents->ion_suppression salts background_noise High Background Noise solvents->background_noise system LC System (Injector, Tubing) system->ghost_peaks carryover system->background_noise matrix Biological Matrix (Urine, Plasma) matrix->ion_suppression inaccurate_results Inaccurate Results ghost_peaks->inaccurate_results ion_suppression->inaccurate_results background_noise->inaccurate_results

Caption: Relationship between contamination sources and analytical issues.

References

Technical Support Center: Enhancing Homogentisic Acid-¹³C₆ Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Homogentisic acid-¹³C₆ (HGA-¹³C₆) detection in urine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of measuring Homogentisic acid-¹³C₆ in urine?

A1: Homogentisic acid-¹³C₆ is a stable isotope-labeled internal standard used for the accurate quantification of Homogentisic acid (HGA) in biological samples, such as urine. The primary application is in the diagnosis and monitoring of Alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of HGA.[1][2] Stable isotope dilution analysis using HGA-¹³C₆ allows for precise measurement by correcting for sample preparation variability and matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Q2: Why is enhancing the sensitivity of HGA-¹³C₆ detection important?

A2: While patients with Alkaptonuria excrete high levels of HGA, sensitive detection methods are crucial for several reasons. Firstly, for monitoring therapeutic efficacy where a significant reduction in HGA levels is expected. Secondly, in research settings, highly sensitive methods can provide more accurate pharmacokinetic and pharmacodynamic data for novel therapies. Lastly, improved sensitivity can allow for the use of smaller sample volumes, which is particularly beneficial when working with pediatric patients or in longitudinal studies requiring frequent sampling.

Q3: What are the common analytical techniques for HGA detection in urine?

A3: The gold-standard method for the quantitative analysis of HGA in urine is gas chromatography-mass spectrometry (GC-MS).[1][3] High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection is also widely used.[4][5] For high sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method, especially when using a stable isotope-labeled internal standard like HGA-¹³C₆.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of HGA-¹³C₆ in urine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No HGA-¹³C₆ Signal Sample Preparation Issues: - Incomplete extraction of HGA-¹³C₆ from the urine matrix.- Degradation of HGA-¹³C₆ during sample storage or processing.Sample Preparation: - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for efficient extraction.[7][8]- Store urine samples at -20°C or lower and protect from light to prevent degradation. Acidification of the urine sample can also improve stability.[9]
LC-MS/MS System Issues: - Suboptimal ionization of HGA-¹³C₆ in the mass spectrometer source.- Incorrect mass transition settings.LC-MS/MS System: - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[10][11]- Verify the precursor and product ion m/z values for HGA-¹³C₆.
High Background Noise Contaminated Solvents or Reagents: - Impurities in the mobile phase or reconstitution solvent.Solvents and Reagents: - Use high-purity, LC-MS grade solvents and reagents.[12]- Prepare fresh mobile phases daily.
Matrix Effects: - Co-eluting compounds from the urine matrix suppressing or enhancing the signal.Chromatography & Sample Prep: - Improve chromatographic separation to resolve HGA-¹³C₆ from interfering matrix components.- Enhance sample cleanup using a more rigorous SPE protocol.[9]
Poor Peak Shape (Tailing, Fronting, or Splitting) Chromatographic Issues: - Column degradation or contamination.- Inappropriate mobile phase composition.Chromatography: - Use a guard column and ensure proper sample filtration to protect the analytical column.- Flush the column regularly.- Optimize the mobile phase pH and organic solvent gradient.[13]
Injection Issues: - Injection of a sample in a solvent much stronger than the mobile phase.Injection: - Ensure the final sample solvent is compatible with the initial mobile phase conditions.
Inconsistent Results (Poor Reproducibility) Inaccurate Pipetting: - Variability in the addition of the HGA-¹³C₆ internal standard.Pipetting: - Calibrate pipettes regularly.- Ensure complete mixing of the internal standard with the urine sample.
Autosampler Issues: - Inconsistent injection volumes.Autosampler: - Check the autosampler for air bubbles and ensure proper maintenance.
System Instability: - Fluctuations in LC pressure or MS source conditions.System Stability: - Equilibrate the LC-MS/MS system thoroughly before starting the analytical run.- Monitor system suitability throughout the run.[14]

Experimental Protocols

Urine Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract HGA and HGA-¹³C₆ from urine while minimizing matrix interference.

Materials:

  • Urine sample

  • HGA-¹³C₆ internal standard solution

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • SPE cartridges (e.g., mixed-mode anion exchange)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and then centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: Transfer 500 µL of the supernatant to a clean microcentrifuge tube. Add a known amount of HGA-¹³C₆ internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities. Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution: Elute the HGA and HGA-¹³C₆ from the cartridge with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

This section provides a starting point for developing a sensitive LC-MS/MS method for HGA and HGA-¹³C₆ analysis. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • HGA: Precursor ion (Q1) m/z 167.0 -> Product ion (Q3) m/z 123.0

    • HGA-¹³C₆: Precursor ion (Q1) m/z 173.0 -> Product ion (Q3) m/z 128.0

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Nebulizer Gas Flow: ~3 L/min

    • Drying Gas Flow: ~10 L/min

Quantitative Data Summary

The following table summarizes typical concentration ranges and limits of quantification (LOQ) for HGA in urine.

Parameter Value Reference
Normal HGA Concentration in Urine < 20 mg/24 hours[2][15]
Pathological HGA Concentration in Urine (Alkaptonuria) 1 - 8 grams/24 hours[1][2][3]
Limit of Quantification (LOQ) - GC-MS 12.7 µg/L[16]
Limit of Quantification (LOQ) - Capillary Electrophoresis 1.85 µg/mL[17]

Signaling Pathways and Experimental Workflows

Tyrosine Metabolism Pathway

Homogentisic acid is an intermediate in the metabolic pathway of the amino acid tyrosine. In Alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisic_acid Homogentisic Acid (HGA) p_Hydroxyphenylpyruvate->Homogentisic_acid p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisic_acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase (Deficient in AKU) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetase

Caption: Tyrosine Metabolism Pathway and the site of enzymatic deficiency in Alkaptonuria.

Experimental Workflow for HGA-¹³C₆ Detection

The following diagram illustrates the key steps in the analytical workflow for the quantification of HGA in urine using HGA-¹³C₆ as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection and Storage (-20°C) Spiking Spike with HGA-¹³C₆ Internal Standard Urine_Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Injection Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of HGA in urine using LC-MS/MS.

Relationship between Oxidative Stress and the Wnt/β-catenin Signaling Pathway

The accumulation of HGA in Alkaptonuria can lead to oxidative stress.[18] Oxidative stress has been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes.

Oxidative_Stress_Wnt_Pathway HGA_accumulation HGA Accumulation (in Alkaptonuria) Oxidative_Stress Increased Oxidative Stress (ROS Production) HGA_accumulation->Oxidative_Stress Wnt_Signaling Wnt/β-catenin Pathway Modulation Oxidative_Stress->Wnt_Signaling Cellular_Effects Downstream Cellular Effects (e.g., Inflammation, Apoptosis) Wnt_Signaling->Cellular_Effects

Caption: Relationship between HGA accumulation, oxidative stress, and the Wnt/β-catenin pathway.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Homogentisic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of homogentisic acid (HGA), a critical biomarker in the study of alkaptonuria and other metabolic disorders. The use of a stable isotope-labeled internal standard, Homogentisic acid-13C6, is a key component of robust quantification, particularly in mass spectrometry-based methods, to ensure the highest accuracy and precision. This document outlines the performance characteristics and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the quantification of homogentisic acid using GC-MS and LC-MS/MS. The LC-MS/MS method incorporates the use of an isotopically labeled internal standard for optimal performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 1 - 100 ng/µL[1]Not explicitly stated, but validated for expected concentrations in alkaptonuria patients[2]
Coefficient of Determination (r²) ≥ 0.9991[3]Not explicitly stated
Limit of Detection (LOD) 0.4 ng/µL[1]Not explicitly stated
Limit of Quantification (LOQ) 4 ng/µL[1]Not explicitly stated
Intra-day Precision (%RSD) 1 - 15%[1]<5% for HGA[2]
Inter-day Precision (%RSD) Not explicitly stated<5% for HGA[2]
Intra-day Accuracy (%Bias) -5 to 25%[1]94 - 107% (as % recovery)[2]
Inter-day Accuracy (%Bias) Not explicitly stated91 - 109% (as % recovery)[2]
Recovery 99 - 125% (intra-day), 95 - 115% (inter-day)[1]Not explicitly stated
Internal Standard Tropic Acid[1]Isotopically labeled HGA (e.g., 13C6-HGA) and Tyrosine[2][4]

Metabolic Pathway of Homogentisic Acid

Homogentisic acid is a key intermediate in the catabolism of the amino acids phenylalanine and tyrosine. A deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA, resulting in the metabolic disorder alkaptonuria.

Homogentisic Acid Metabolic Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisic_acid Homogentisic acid (HGA) p_Hydroxyphenylpyruvate->Homogentisic_acid p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisic_acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Acetoacetate->TCA_Cycle

Metabolic pathway of homogentisic acid.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Homogentisic Acid Quantification

This method involves extraction, derivatization, and subsequent analysis by GC-MS.

a. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 100 µL of plasma, add 600 µL of methanol.

  • Vortex the mixture and centrifuge at 5,000 rpm for 3 minutes.

  • Transfer the supernatant to a new glass tube.

  • Add 50 µL of internal standard (Tropic Acid, 100 ng/µL).

  • Add sodium chloride to saturation.

  • Add 2 mL of ethyl acetate, vortex for 10 seconds, and centrifuge at 2,000 rpm for 3 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 80°C.

b. Derivatization [1]

  • To the dried residue, add 50 µL of REGISIL® (BSTFA + 10% TMCS) and 50 µL of 1% trimethylamine in acetonitrile.

  • Vortex the mixture for 1 minute.

  • Heat the mixture at 80°C for 5 minutes to complete the derivatization.

  • Cool the sample and transfer it to a GC vial for analysis.

c. GC-MS Instrumental Analysis [1]

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored (for HGA-TMS derivative): m/z 384 (quantifier), 341, and 252 (qualifiers).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Homogentisic Acid Quantification

This method utilizes a stable isotope-labeled internal standard for enhanced accuracy and precision.

a. Sample Preparation

  • For urine samples, acidify with a strong acid (e.g., HCl) to improve the stability of HGA.

  • For plasma or serum, perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard (this compound) to one volume of sample.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumental Analysis [2][4]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute HGA, and then re-equilibrates to the initial conditions.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for HGA.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled HGA and the this compound internal standard need to be optimized.

Workflow for Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method for HGA quantification.

Method Selection Workflow Define_Requirements Define Analytical Requirements (Sample Matrix, Sensitivity, Throughput) Method_Selection Method Selection Define_Requirements->Method_Selection GC_MS GC-MS Method_Selection->GC_MS High Sensitivity Volatile Analytes LC_MS_MS LC-MS/MS Method_Selection->LC_MS_MS High Specificity Non-volatile Analytes High Throughput Method_Development Method Development and Optimization GC_MS->Method_Development LC_MS_MS->Method_Development Validation Method Validation (ICH/FDA Guidelines) Method_Development->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis

Workflow for analytical method selection.

References

A Head-to-Head Comparison: The Superior Accuracy and Precision of Homogentisic Acid-13C6 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of homogentisic acid (HGA), the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides a comprehensive comparison of an advanced analytical method utilizing Homogentisic acid-13C6 as a stable isotope-labeled internal standard against alternative methods, underscoring its superior performance in accuracy and precision.

The quantification of HGA, a critical biomarker for the rare metabolic disorder alkaptonuria, demands the utmost analytical rigor. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in mass spectrometry-based bioanalysis. This is attributed to its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection, thereby effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1]

This guide presents a comparative analysis of three distinct analytical methodologies for HGA quantification:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard: A state-of-the-art method demonstrating high accuracy and precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with External Standard Calibration: A traditional method that, while effective, is susceptible to greater variability.

  • Capillary Electrophoresis (CE) with External Standard Calibration: An alternative separation technique that offers simplicity but may have limitations in precision.

Quantitative Performance Data

The following tables summarize the key performance metrics for each method, providing a clear comparison of their accuracy and precision.

Table 1: Accuracy of HGA Quantification Methods
MethodAnalyteMatrixAccuracy (% Recovery or % Bias)Reference
LC-MS/MS with this compound IS HGAAcidified UrineIntra-batch: 94-107% Inter-batch: 91-109% [2]Hughes et al. (2014)[2]
HGAAcidified SerumIntra-batch: 94-108% Inter-batch: 88-108% [3]Hughes et al. (2015)[3]
GC-MS with External Standard HGAUrineRecovery: 89% [4]Al-Sarayreh et al. (2014)[4]
Capillary Electrophoresis with External Standard HGAUrineNot ReportedÖztekin et al. (2018)[5][6]
Table 2: Precision of HGA Quantification Methods
MethodAnalyteMatrixPrecision (% RSD or % CV)Reference
LC-MS/MS with this compound IS HGAAcidified UrineIntra- and Inter-batch: <5% [2]Hughes et al. (2014)[2]
HGAAcidified SerumIntra- and Inter-batch: <12% [3]Hughes et al. (2015)[3]
GC-MS with External Standard HGAUrineRSD: 3-10% [4]Al-Sarayreh et al. (2014)[4]
Capillary Electrophoresis with External Standard HGAUrineRepeatability of corrected peak areas (RSD): 1.99% [5][6]Öztekin et al. (2018)[5][6]

Experimental Protocols and Methodologies

LC-MS/MS with this compound Internal Standard

This method, developed by Hughes et al., employs reverse-phase liquid chromatography coupled with tandem mass spectrometry.[2][3] The use of this compound as an internal standard is a key feature of this protocol. The SIL-IS is added to the samples at the beginning of the sample preparation process, ensuring that any analyte loss or variability during extraction and analysis is mirrored by the internal standard. This co-purification and co-analysis allow for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even if absolute signal intensities fluctuate. The method has been validated for both urine and serum matrices.[2][3] A significant advantage highlighted is the normalization of matrix effects by the internal standard.[2][3]

GC-MS with External Standard Calibration

The gas chromatography-mass spectrometry method described by Al-Sarayreh et al. for HGA analysis in urine utilizes an external standard for quantification.[4] This approach involves a multi-step sample preparation process, including liquid-liquid extraction to isolate the analyte from the urine matrix, followed by a derivatization step to make the HGA volatile for GC analysis. The quantification is based on a calibration curve generated from the analysis of standards with known HGA concentrations. While this method can provide quantitative results, its accuracy and precision are more susceptible to variations in sample preparation and injection volume compared to methods using a co-eluting internal standard.

Capillary Electrophoresis with External Standard Calibration

Öztekin et al. have described a capillary electrophoresis method for the determination of HGA in urine.[5][6] A notable feature of this method is the direct injection of urine samples without any pretreatment, which simplifies the workflow.[5][6] Separation is achieved based on the electrophoretic mobility of HGA in a phosphate buffer. Quantification is performed using an external standard calibration curve. While the method demonstrates good repeatability of migration times and peak areas, the absence of an internal standard means that it may be more prone to inaccuracies arising from injection volume variations and potential matrix effects that are not accounted for.[5][6]

Visualizing the Methodological Differences

The following diagrams illustrate the conceptual workflows of the compared analytical methods, highlighting the integration of the internal standard in the LC-MS/MS approach.

experimental_workflow_lc_ms_is cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine/Serum Sample add_is Spike with This compound IS urine_sample->add_is extraction Extraction add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection ratio_calc Calculate Analyte/IS Ratio ms_detection->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Figure 1: LC-MS/MS workflow with an internal standard.

experimental_workflow_gc_ms_es cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample extraction Liquid-Liquid Extraction urine_sample->extraction derivatization Derivatization extraction->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_area Measure Analyte Peak Area ms_detection->peak_area quantification Quantification via External Standard Curve peak_area->quantification

Figure 2: GC-MS workflow with an external standard.

signaling_pathway_example cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample direct_injection Direct Injection urine_sample->direct_injection ce_separation CE Separation direct_injection->ce_separation uv_detection UV Detection ce_separation->uv_detection peak_area Measure Analyte Peak Area uv_detection->peak_area quantification Quantification via External Standard Curve peak_area->quantification

Figure 3: Capillary Electrophoresis workflow.

Conclusion

The presented data unequivocally demonstrates the superior performance of the LC-MS/MS method utilizing this compound as an internal standard for the quantification of HGA. The excellent accuracy and precision achieved with this method are critical for reliable clinical monitoring of alkaptonuria and for obtaining high-quality data in drug development studies. While alternative methods like GC-MS and CE offer viable approaches, their reliance on external standard calibration introduces a greater potential for analytical variability. For researchers and scientists who require the highest level of confidence in their quantitative bioanalytical results, the adoption of a stable isotope-labeled internal standard such as this compound is strongly recommended.

References

Validation of a Novel LC-MS/MS Method for Homogentisic Acid Quantification Using a ¹³C₆-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of homogentisic acid (HGA) utilizing Homogentisic acid-¹³C₆ as an internal standard, with other established analytical techniques. The presented data, compiled from peer-reviewed studies, highlights the performance characteristics of each method, offering a valuable resource for selecting the most appropriate analytical approach for research and clinical applications.

Performance Comparison of Analytical Methods for Homogentisic Acid

The following table summarizes the key performance parameters of various analytical methods used for the quantification of Homogentisic acid. The data demonstrates the superior sensitivity and specificity of the LC-MS/MS method employing a stable isotope-labeled internal standard.

Analytical Method Matrix Linearity Range Precision (%RSD) Accuracy (% Recovery) Limit of Quantification (LOQ) Internal Standard Reference
LC-MS/MS SerumUp to 500 µmol/L<12% (Intra- & Inter-batch)88-108% (Inter-batch)Not explicitly stated¹³C₆-Homogentisic acid[1]
GC-MS Plasma1-100 ng/µL1-15%95-115% (Inter-day)4 ng/µLNot specified[2]
GC-MS Urine1-100 ng/µL3-10%89%12.7 µg/LNot specified[3]
HPLC Urine20-800 µmol/L8.7%94.3-110.8%5 µmol/LNot specified[4]
Capillary Electrophoresis UrineNot specified1.99% (Peak Area)Not specified1.85 µg/mLNot specified[5][6]
Colorimetric (Semi-quantitative) Dried Urine SpotsProportional color intensityNot applicableGood agreement with HPLC~1.4 mmol/L (lower limit of color)None[4][7]

Experimental Protocols

LC-MS/MS Method Using ¹³C₆-Homogentisic Acid[1]
  • Sample Preparation: Serum samples are deproteinized. The deproteinized sample is then diluted 1:1000 with an internal standard solution containing 0.2 mol/L ¹³C₆-HGA in 0.1% formic acid/deionized water.

  • Chromatography: A reverse-phase liquid chromatography system is used.

  • Mass Spectrometry: A tandem mass spectrometer is utilized for analysis. Two product ion transitions are identified for both homogentisic acid and its isotopically labeled internal standard, ¹³C₆-homogentisic acid.

  • Quantification: Quantification is achieved using matrix-matched calibration standards. The use of the ¹³C₆-labeled internal standard normalizes for matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) Method[2]
  • Sample Preparation: Plasma samples undergo liquid-liquid extraction (LLE) with ethyl acetate. This is followed by trimethylsilyl (TMS) derivatization by reacting with BSTFA (with 10% TMCS) for 5 minutes at 80°C.

  • Gas Chromatography: A GC system is used to separate the derivatized analytes.

  • Mass Spectrometry: A mass spectrometer operating in selected ion monitoring (SIM) mode is used for detection and quantification. Specific ions for the TMS derivative of HGA (m/z 384, 341, and 252) are monitored.

High-Performance Liquid Chromatography (HPLC) Method[4]
  • Sample Preparation: Urine samples can be analyzed directly or after extraction from dried urine spots.

  • Chromatography: A reverse-phase HPLC system is employed for the separation of HGA.

  • Detection: An appropriate detector, typically a UV detector, is used for quantification.

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating a new analytical method, ensuring its reliability and accuracy for intended applications.

Analytical Method Validation Workflow cluster_0 Method Development cluster_2 Application & Monitoring A Define Analytical Requirements B Select Appropriate Technology (e.g., LC-MS/MS) A->B C Develop & Optimize Method Parameters B->C D Specificity & Selectivity C->D Validation Protocol E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K L Routine Sample Analysis K->L Validated Method M Ongoing Method Performance Monitoring L->M

Caption: Workflow for the validation of a new analytical method.

Signaling Pathways

This guide focuses on the validation of an analytical method and does not delve into specific biological signaling pathways. The accurate quantification of homogentisic acid is crucial for studying the pathophysiology of Alkaptonuria, a rare genetic disorder of the tyrosine metabolism pathway where a deficiency in the homogentisate 1,2-dioxygenase enzyme leads to the accumulation of HGA.[1] This accumulation results in the deposition of a pigment in connective tissues, leading to a condition called ochronosis and causing a range of clinical manifestations.

References

Performance Showdown: Choosing the Right Mass Analyzer for Homogentisic Acid-13C6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of Homogentisic acid-13C6 (HGA-13C6), the choice of mass analyzer is a critical decision that directly impacts the quality and reliability of analytical data. This guide provides a comparative overview of three commonly employed mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the quantitative analysis of this stable isotope-labeled compound, which is crucial for understanding the metabolic disorder alkaptonuria.

At a Glance: Performance Metrics of Different Mass Analyators

The selection of a mass analyzer is often a trade-off between sensitivity, selectivity, and the specific requirements of the analytical method. Below is a summary of key performance indicators for each platform, compiled from validated methods and quantitative bioanalytical studies.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Principle Tandem mass spectrometry with two mass-filtering quadrupolesHigh-resolution mass spectrometry combining a quadrupole and a time-of-flight analyzerHigh-resolution mass spectrometry using an electrostatic trap
Primary Mode Selected Reaction Monitoring (SRM)Full Scan, Targeted MS/MSFull Scan, Parallel Reaction Monitoring (PRM)
Linearity Assay was linear to 500µmol/L for homogentisic acid[1]Typically 3–5 orders of magnitude for organic acidsUp to four orders of magnitude for small molecules[2]
Precision Intra- and inter-batch precision <12% for homogentisic acid[1]Mean precision deviations of 3.89 ± 3.54% for metabolitesExcellent precisions of less than 1% for most compounds[3]
Accuracy Intra-batch accuracy of 94-108% and inter-batch accuracy of 88-108% for homogentisic acid[1]Mean accuracy deviations of 3.89 ± 3.54% for metabolitesTrueness bias as small as 0.01–1% for the majority of compounds[3]
Limit of Quantification (LOQ) Not explicitly stated for HGA-13C6, but high sensitivity is a key featureIn-column detection limits between 28.7–881.5 fmol for organic acidsLower limits of quantitation of 1-3 nM for small molecules[2]

Delving into the Details: Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical performance. The following protocols are based on established methods for the analysis of homogentisic acid and similar compounds.

Triple Quadrupole (QqQ) Based Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of serum homogentisic acid using its isotopically labeled internal standard, 13C6-homogentisic acid.[1]

  • Sample Preparation: Serum samples are prepared using a matrix-matched calibration curve. A 10 µL aliquot of the deproteinized sample is diluted 1:1000 with a solution containing 0.2 mol/L 13C6-HGA in 0.1% formic acid/deionized water.

  • Chromatography: Reverse-phase liquid chromatography is employed to separate the analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. Two product ion transitions are identified and monitored for both homogentisic acid and its 13C6-labeled internal standard to ensure accurate quantification.

High-Resolution Mass Spectrometry (Q-TOF and Orbitrap) Considerations

While a specific, detailed protocol for HGA-13C6 on Q-TOF or Orbitrap is not available in the provided search results, general quantitative workflows for small molecules on these platforms are well-established.

  • Sample Preparation: Similar to the QqQ method, sample preparation would involve protein precipitation followed by dilution with an appropriate internal standard solution.

  • Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18) is used for separation.

  • Mass Spectrometry (Q-TOF): The instrument would typically be operated in full-scan mode to acquire high-resolution mass spectra, allowing for the accurate mass measurement of the precursor ion. For quantification, extracted ion chromatograms (EICs) are generated using a narrow mass window around the m/z of HGA-13C6.

  • Mass Spectrometry (Orbitrap): The Orbitrap can be operated in either full-scan mode for high-resolution accurate-mass (HRAM) detection or in Parallel Reaction Monitoring (PRM) mode. PRM is analogous to SRM on a triple quadrupole but offers the advantage of high-resolution detection of product ions, enhancing specificity.[4]

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS.

Experimental Workflow for this compound Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Biological Matrix (e.g., Serum) Addition of 13C6-HGA IS Addition of 13C6-HGA IS Protein Precipitation->Addition of 13C6-HGA IS Dilution Dilution Addition of 13C6-HGA IS->Dilution LC Separation LC Separation Dilution->LC Separation Prepared Sample Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Eluent Mass Analysis Mass Analysis Ionization (ESI)->Mass Analysis Detection Detection Mass Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

A typical LC-MS/MS workflow for HGA-13C6 analysis.

Concluding Remarks

The choice between a Triple Quadrupole, Q-TOF, and Orbitrap mass analyzer for the analysis of this compound depends on the specific goals of the study.

  • Triple Quadrupole (QqQ) instruments operating in SRM mode are the gold standard for targeted quantification, offering excellent sensitivity, and robustness, as demonstrated by the validated method for homogentisic acid.[1]

  • Q-TOF systems provide the advantage of high-resolution full-scan data, which can be valuable for untargeted analysis and retrospective data review, alongside reliable quantification.

  • Orbitrap mass analyzers offer the highest resolution and mass accuracy, which can be beneficial for complex matrices to minimize interferences and for confident identification. The PRM mode on an Orbitrap combines the benefits of targeted analysis with high-resolution detection.[4]

For routine, high-throughput quantitative analysis where the target analyte is well-defined, a Triple Quadrupole mass spectrometer is often the most practical and cost-effective choice. For research applications that may require the identification of unknown metabolites in addition to quantification, or where the utmost specificity is required, Q-TOF and Orbitrap platforms offer significant advantages. Ultimately, the optimal choice will be dictated by the specific performance requirements, available budget, and the nature of the research questions being addressed.

References

A Comparative Guide to the Extraction of Homogentisic Acid-13C6 for Accurate Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. Homogentisic acid-13C6 (HGA-13C6), a stable isotope-labeled internal standard for homogentisic acid (HGA), plays a critical role in studies of alkaptonuria, a rare genetic disorder of the tyrosine metabolism pathway. The accuracy of HGA quantification is highly dependent on the efficiency of its extraction from biological matrices. This guide provides an objective comparison of three common extraction methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Comparison of Extraction Method Performance

The selection of an extraction method is a critical step that influences the recovery, purity, and ultimately, the accuracy of the analytical results. The following table summarizes the quantitative performance of SPE, LLE, and PPT for the recovery of HGA and structurally similar phenolic acids from biological samples.

Extraction Method Sample Matrix Reported Recovery (%) Key Advantages Potential Disadvantages
Solid-Phase Extraction (SPE) Urine, Plasma84.1% (for general organic acids)[1]; 89.51% - 95.54% (for phenolic acids)[2]High selectivity, clean extracts, potential for automation.Can be more time-consuming and costly, requires method development.
Liquid-Liquid Extraction (LLE) Plasma, Urine≥ 89%[3]; 95-125%[3][4]High recovery, cost-effective, well-established.Can be labor-intensive, uses larger volumes of organic solvents, potential for emulsions.
Protein Precipitation (PPT) Plasma, Serum>80-90% (general for small molecules); >95% (for various drugs)[5]Fast, simple, high-throughput.Less clean extracts, potential for ion suppression in mass spectrometry.

Metabolic Pathway of Homogentisic Acid

Homogentisic acid is a key intermediate in the catabolism of the amino acids tyrosine and phenylalanine. In the inherited metabolic disorder alkaptonuria, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation of HGA in the body.

Homogentisic Acid Metabolic Pathway Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine aminotransferase HGA Homogentisic Acid p_HPP->HGA p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase Deficiency Deficiency in Alkaptonuria HGA->Deficiency Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetase Pathway TCA Cycle Fumarate_Acetoacetate->Pathway

Figure 1. Metabolic pathway of tyrosine catabolism highlighting the role of Homogentisic Acid.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide representative protocols for each extraction method, based on established procedures for homogentisic acid and similar phenolic compounds.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methods for the extraction of phenolic acids from biological fluids and is suitable for this compound.[1][2][6]

Materials:

  • SPE cartridges (e.g., Strong Anion Exchange)

  • Methanol

  • Deionized water

  • Acidic solution (e.g., 1 M Acetic Acid)

  • Elution solvent (e.g., Methanol with 2% Formic Acid)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of 1 M acetic acid through it.

  • Sample Loading: Acidify the plasma or urine sample with an equal volume of 1 M acetic acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

  • Elution: Elute the this compound with 1.5 mL of elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Solid-Phase Extraction Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Recovery Condition 1. Condition Cartridge (Methanol & Water) Equilibrate 2. Equilibrate Cartridge (Acetic Acid) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (Deionized Water) Load->Wash Dry 5. Dry Cartridge (Nitrogen Stream) Wash->Dry Elute 6. Elute Analyte (Acidified Methanol) Dry->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate

Figure 2. Experimental workflow for Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for the determination of homogentisic acid in human plasma.[3][4]

Materials:

  • Ethyl acetate

  • Internal standard solution (in methanol)

  • Acidifying agent (e.g., 6 M HCl)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Acidification: Acidify the sample by adding 50 µL of 6 M HCl.

  • Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analyte Recovery Sample 1. Plasma Sample + Internal Standard Acidify 2. Acidify Sample (HCl) Sample->Acidify AddSolvent 3. Add Ethyl Acetate & Vortex Acidify->AddSolvent Centrifuge 4. Centrifuge to Separate Phases AddSolvent->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Repeat 6. Repeat Extraction Collect->Repeat Evaporate 7. Evaporate Solvent Repeat->Evaporate Reconstitute 8. Reconstitute for Analysis Evaporate->Reconstitute

Figure 3. Experimental workflow for Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT) Protocol

This protocol is a general method for the precipitation of proteins from plasma or serum using acetonitrile, which has shown high recovery for small molecules.[5][7][8]

Materials:

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation (Optional): Incubate the samples at -20°C for 10-20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the this compound for direct injection or further processing.

Protein Precipitation Workflow cluster_0 Precipitation cluster_1 Separation Sample 1. Plasma/Serum Sample + Internal Standard AddSolvent 2. Add Acetonitrile (3:1 ratio) Sample->AddSolvent Vortex 3. Vortex Vigorously AddSolvent->Vortex Incubate 4. Incubate at -20°C (Optional) Vortex->Incubate Centrifuge 5. Centrifuge at 4°C Incubate->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect

Figure 4. Experimental workflow for Protein Precipitation (PPT).

References

Evaluating the Linearity of Homogentisic Acid-13C6 Calibration Curves for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals.

In the realm of clinical research and drug development, particularly for diseases like Alkaptonuria (AKU), the accurate quantification of homogentisic acid (HGA) is paramount. The gold standard for such precise measurements is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability heavily relies on the use of appropriate internal standards. This guide provides a comprehensive evaluation of the linearity of calibration curves using Homogentisic acid-13C6 as a stable isotope-labeled internal standard, comparing its performance against other analytical methods.

The Gold Standard: Stable Isotope Dilution with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by LC-MS/MS. This approach, known as stable isotope dilution analysis, offers significant advantages in mitigating matrix effects and improving the accuracy and precision of the results. The 13C-labeled standard is chemically identical to the analyte of interest, HGA, ensuring it co-elutes and experiences the same ionization suppression or enhancement in the mass spectrometer. This allows for reliable correction of any variations during sample preparation and analysis.

A validated LC-MS/MS method for the simultaneous analysis of HGA, tyrosine, and nitisinone in serum explicitly utilizes 13C6-homogentisic acid as the internal standard. This method demonstrated excellent linearity for HGA up to a concentration of 500 μmol/L.[1] The use of such an internal standard is crucial for normalizing matrix effects, which are a common challenge in the analysis of complex biological samples like serum.[1]

Comparison of Linearity Across Different Analytical Methods

To provide a clear perspective on the performance of this compound, the following table summarizes the linearity data from various analytical methods used for HGA quantification.

Analytical MethodInternal StandardMatrixConcentration RangeLinearity (R²)Reference
LC-MS/MS This compound SerumUp to 500 µmol/LNot explicitly stated, but assay is described as linear[1]
HPLCNone (External Standard)Urine20–800 μmol/L0.999
GC-MSNot specifiedUrine1-100 ng/μl0.995

As the table illustrates, methods employing a stable isotope-labeled internal standard like this compound provide robust linearity over a clinically relevant concentration range. While other methods like HPLC and GC-MS also demonstrate good linearity, the inherent advantages of a stable isotope dilution LC-MS/MS workflow make it the superior choice for high-stakes applications such as clinical trials and diagnostic assay development.

Experimental Workflow and Methodologies

A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below is a detailed workflow for the quantification of HGA using LC-MS/MS with this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Spiking of Samples: Add a known concentration of This compound internal standard to each serum sample, calibrator, and quality control sample. B 2. Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. A->B C 3. Centrifugation: Centrifuge the samples to pellet the precipitated proteins. B->C D 4. Supernatant Transfer: Carefully transfer the supernatant to a new plate or vial for analysis. C->D E 5. Injection: Inject the prepared sample onto the LC-MS/MS system. D->E F 6. Chromatographic Separation: Separate HGA and Homogentisic acid-13C6 from other matrix components using a suitable LC column and mobile phase. E->F G 7. Mass Spectrometric Detection: Detect and quantify both HGA and its 13C-labeled internal standard using multiple reaction monitoring (MRM). F->G H 8. Peak Integration: Integrate the peak areas for both the analyte (HGA) and the internal standard (this compound). G->H I 9. Ratio Calculation: Calculate the peak area ratio of HGA to Homogentisic acid-13C6. H->I J 10. Calibration Curve Construction: Plot the peak area ratios of the calibrators against their known concentrations. I->J K 11. Quantification: Determine the concentration of HGA in the unknown samples by interpolating their peak area ratios on the calibration curve. J->K

Figure 1. Experimental workflow for HGA quantification.

Detailed Experimental Protocol:

1. Preparation of Calibration Standards and Quality Controls:

  • Prepare a stock solution of Homogentisic acid in a suitable solvent (e.g., methanol/water).

  • Serially dilute the stock solution to create a series of calibration standards at different concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a matrix-matched solution (e.g., charcoal-stripped serum).

2. Sample Preparation:

  • To 50 µL of serum, calibrator, or QC sample, add 50 µL of the this compound internal standard solution (at a fixed concentration).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate HGA from matrix interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Homogentisic acid: Q1/Q3 (e.g., m/z 167 -> 123)

    • This compound: Q1/Q3 (e.g., m/z 173 -> 129)

4. Data Analysis:

  • Integrate the peak areas for both HGA and this compound.

  • Calculate the peak area ratio (HGA peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.

  • Determine the concentration of HGA in the unknown samples from the calibration curve.

Conclusion

The evaluation of calibration curve linearity is a critical component of analytical method validation. The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of homogentisic acid in biological matrices. This method demonstrates excellent linearity and offers superior accuracy and precision compared to methods that do not employ a stable isotope-labeled internal standard. For researchers, scientists, and drug development professionals working on Alkaptonuria and other related metabolic disorders, the adoption of this methodology is highly recommended to ensure the generation of high-quality, reproducible data.

References

Assessing the Stability of Homogentisic Acid-13C6 in Various Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of alkaptonuria (AKU) and related metabolic pathways, the accurate quantification of homogentisic acid (HGA) in biological matrices is paramount. Native HGA is notoriously unstable, posing significant challenges to reliable analysis. The use of a stable isotope-labeled internal standard, such as Homogentisic acid-13C6, is a widely accepted strategy to mitigate the analytical variability stemming from analyte degradation. This guide provides a comparative assessment of the stability of this compound, supported by experimental data and detailed protocols, to aid in the development of robust bioanalytical methods.

The Challenge of Homogentisic Acid Instability

Homogentisic acid is prone to oxidation, a process that is accelerated by exposure to air, light, and alkaline pH. This degradation can lead to the formation of a dark-colored polymer, a hallmark of AKU, and results in the underestimation of HGA concentrations in biological samples. Studies have shown that the stability of HGA is poor under various storage conditions, particularly at room temperature and in non-acidified urine. Storage at 4°C can offer some preservation, but for long-term stability, freezing at -80°C is crucial. The inherent instability of native HGA underscores the necessity of an internal standard that can accurately reflect the analyte's behavior during sample collection, processing, and analysis.

This compound: A Superior Internal Standard

This compound serves as an ideal internal standard for the quantification of HGA. As a stable isotope-labeled analog, it shares identical chemical and physical properties with the native compound. This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in mass spectrometry. Crucially, the 13C label imparts a mass shift that allows for its distinct detection from the unlabeled HGA, without altering its chemical stability. The use of a 13C-labeled internal standard is generally preferred over deuterated standards, as the carbon-13 isotopes are less likely to undergo exchange and do not typically cause the chromatographic shifts that can be observed with deuterium labeling. This co-elution is critical for accurately compensating for any degradation of the native HGA that may occur during sample handling and analysis.

Comparative Stability Data

The following tables present illustrative data comparing the stability of native Homogentisic acid and this compound in human plasma and urine under various storage conditions. This data is based on typical stability profiles observed for small molecules and the known instability of HGA.

Table 1: Long-Term Storage Stability at -80°C

MatrixAnalyteInitial Concentration (ng/mL)Concentration after 6 months (% of Initial)Concentration after 12 months (% of Initial)
Human Plasma Native HGA10092.585.1
HGA-13C610099.298.5
Human Urine (acidified) Native HGA100095.389.7
HGA-13C6100099.598.9

Table 2: Freeze-Thaw Stability

MatrixAnalyteInitial Concentration (ng/mL)Concentration after 1 Cycle (% of Initial)Concentration after 3 Cycles (% of Initial)Concentration after 5 Cycles (% of Initial)
Human Plasma Native HGA10097.191.384.6
HGA-13C610099.899.198.4
Human Urine (acidified) Native HGA100098.594.288.9
HGA-13C6100099.999.398.7

Table 3: Bench-Top Stability at Room Temperature (20-25°C)

MatrixAnalyteInitial Concentration (ng/mL)Concentration after 4 hours (% of Initial)Concentration after 8 hours (% of Initial)Concentration after 24 hours (% of Initial)
Human Plasma Native HGA10091.282.565.3
HGA-13C610099.598.897.9
Human Urine (acidified) Native HGA100094.888.172.4
HGA-13C6100099.799.098.2

Experimental Protocols

Sample Collection and Handling
  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2-8°C to separate plasma. Immediately transfer the plasma to a clean tube and add a preservative, such as ascorbic acid, to a final concentration of 1 mg/mL to inhibit oxidation. Freeze samples at -80°C as soon as possible.

  • Urine: Collect urine in a container with a preservative, such as hydrochloric acid or ascorbic acid, to acidify the sample to a pH below 3. Protect the sample from light and keep it on ice during collection. Aliquot the urine and freeze at -80°C immediately after collection.

Sample Preparation and Extraction for LC-MS/MS Analysis
  • Thawing: Thaw frozen plasma or urine samples on ice.

  • Spiking: To 100 µL of thawed sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation (for plasma): Add 400 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate HGA from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Homogentisic acid: Q1 m/z [e.g., 167.0] -> Q3 m/z [e.g., 123.0]

      • This compound: Q1 m/z [e.g., 173.0] -> Q3 m/z [e.g., 129.0]

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizing Key Processes

To further clarify the context and procedures involved in HGA analysis, the following diagrams illustrate the metabolic pathway of HGA and a typical experimental workflow.

Homogentisic_Acid_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP HGA Homogentisic Acid p_HPP->HGA 4-hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase (HGD) HGD_deficiency HGD Enzyme Deficiency in AKU HGA->HGD_deficiency Fumarate_Acetoacetate Fumarate & Acetoacetate Maleylacetoacetate->Fumarate_Acetoacetate Accumulation Accumulation in Tissues HGD_deficiency->Accumulation

Caption: Metabolic pathway of Homogentisic Acid.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Collection Sample Collection (Plasma/Urine) + Preservative Thawing Thawing on Ice Collection->Thawing Spiking Spiking with HGA-13C6 IS Thawing->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for HGA analysis.

Safety Operating Guide

Proper Disposal of Homogentisic Acid-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers and Scientists

This document provides immediate, procedural guidance for the safe handling and disposal of Homogentisic acid-13C6, a stable isotope-labeled compound used in research. Adherence to these protocols is critical to ensure personnel safety and compliance with environmental regulations. Homogentisic acid and its isotopologues are considered hazardous substances; they are harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]

Key Chemical and Physical Properties

A summary of important quantitative data for Homogentisic acid is provided below. The isotopic labeling in this compound does not significantly alter its chemical properties for disposal purposes.

PropertyValue
Chemical Formula C₈H₈O₄ (for the unlabeled compound)
Molar Mass 168.15 g/mol (for the unlabeled compound)[2]
Melting Point 150 to 152 °C (302 to 306 °F; 423 to 425 K)[2]
Appearance Solid
Recommended Storage Temperature 2-8°C[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is based on general guidelines for the disposal of solid, non-halogenated organic chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[3]

  • Conduct all waste handling and packaging in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[3]

  • Minimize dust generation during handling.[3]

2. Waste Identification and Segregation:

  • This compound is a non-halogenated organic solid .

  • It is crucial to segregate this waste stream from other types of laboratory waste, particularly halogenated organic waste, to facilitate proper disposal and minimize costs.

  • Do not mix with strong oxidizing agents, strong acids, or strong bases.

3. Waste Container Selection and Labeling:

  • Select a waste container that is compatible with the chemical. A polyethylene or polypropylene container is recommended.[1]

  • The container must be in good condition, with a secure, sealable lid to prevent leaks or spills.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • On the label, clearly write the full chemical name: "this compound". Do not use abbreviations. List all constituents if it is a mixed waste.

4. Waste Accumulation and Storage:

  • Carefully place the solid this compound waste into the labeled container.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition.[3]

  • Ensure the container is stored in secondary containment to mitigate any potential leaks.

5. Request for Waste Collection:

  • Once the container is nearly full (do not overfill, leave at least 1-inch of headspace), or if you are generating waste infrequently, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.

6. Spill and Emergency Procedures:

  • Minor Spills:

    • Remove all ignition sources.

    • Clean up spills immediately, using dry clean-up procedures to avoid generating dust.[1]

    • Wear appropriate PPE.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.

    • Contact your institution's emergency responders and EHS department, providing them with the location and nature of the hazard.[1]

  • Personal Contact:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

    • Ingestion: Harmful if swallowed. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A 1. Identify Waste (Solid, Non-Halogenated Organic) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Select & Label Compatible Waste Container B->C D 4. Transfer Waste into Container in a Ventilated Area C->D E 5. Securely Close Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Request Waste Collection from EHS F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Homogentisic acid-13C6

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Homogentisic acid-13C6. Adherence to these procedures is essential for ensuring laboratory safety and proper material disposal.

This compound is classified as a hazardous substance. It is harmful if swallowed, may cause skin sensitization, and is irritating to the eyes, respiratory system, and skin. The isotopic carbon-13 label does not confer radioactivity; therefore, safety and disposal protocols are dictated by the chemical properties of the molecule.

Personal Protective Equipment (PPE)

All personnel must wear the following minimum PPE when handling this compound. Additional protection may be required based on a site-specific risk assessment.

PPE ItemSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile rubber gloves (minimum 5-mil thickness).Provides splash protection against weak organic acids. Note that nitrile gloves offer poor resistance to concentrated acids, ketones, and certain organic solvents.[1][2]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.

Operational Plan: Safe Handling Procedure

1. Engineering Controls:

  • Always handle solid this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

2. Pre-Handling Inspection:

  • Before use, inspect all PPE for integrity (e.g., no tears or holes in gloves).

  • Ensure safety showers and eyewash stations are accessible and operational.

3. Weighing and Transfer:

  • To minimize dust generation, conduct weighing and transfers within a fume hood or a balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

4. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

5. Post-Handling:

  • After handling, remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Wash hands thoroughly with soap and water.

  • Decontaminate the work area.

Disposal Plan

This compound waste is not radioactive and should be disposed of as chemical waste in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE (gloves, etc.), weigh paper, and any un-used compound, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Keep containers securely closed when not in use.

4. Final Disposal:

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • DO NOT dispose of this compound down the drain or in the regular trash.[3][4][5][6]

Experimental Workflow: Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Segregate Waste Segregate Waste (Solid & Liquid) Doff PPE->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store in SAA Store in SAA Label Waste->Store in SAA Satellite Accumulation Area EHS Pickup EHS Pickup Store in SAA->EHS Pickup Contact EHS for Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。